molecular formula C10H18N4 B13158708 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

カタログ番号: B13158708
分子量: 194.28 g/mol
InChIキー: OGSATULQVGXQLF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule incorporates a 1,2,4-triazole scaffold—a privileged structure in medicinal chemistry known for its diverse biological activities and presence in several clinically used drugs . The 1,2,4-triazole core is a versatile pharmacophore noted for its significant interactions with various biological targets, making it a cornerstone in developing therapeutic agents . Its known derivatives exhibit a broad spectrum of pharmacological properties, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory activities, and it serves as a key structural component in antiviral agents . The specific integration of the 1,2,4-triazole moiety with a piperidine ring in this particular compound creates a unique molecular architecture. This structure is of high interest for exploring new chemical space in multi-target drug design programs. The piperidine subunit is a common feature in bioactive molecules and can influence the compound's pharmacokinetic profile and target binding affinity. Researchers can utilize this compound as a critical intermediate or precursor in synthesizing more complex heterocyclic systems, such as fused triazolothiadiazines, which have demonstrated profound biological importance . Its primary research value lies in its potential as a building block for developing new enzyme inhibitors, antimicrobial agents, and anticancer therapeutics. This product is intended for research and development purposes in a controlled laboratory environment only.

特性

分子式

C10H18N4

分子量

194.28 g/mol

IUPAC名

2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine

InChI

InChI=1S/C10H18N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13,14)

InChIキー

OGSATULQVGXQLF-UHFFFAOYSA-N

正規SMILES

CC(C)C1=NNC(=N1)C2CCCCN2

製品の起源

United States
Foundational & Exploratory

Structural Characterization of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine: An Advanced Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of hybrid heterocyclic scaffolds—specifically those combining saturated aliphatic rings with aromatic azoles—presents unique analytical challenges. The compound 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (CAS 1803610-12-9) merges a flexible piperidine moiety with a highly dynamic 1,2,4-triazole core. This whitepaper provides an authoritative, step-by-step technical guide to the structural characterization of this molecule, detailing the causality behind experimental choices in Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Single-Crystal X-Ray Diffraction (SCXRD).

Chemical Topology & Tautomeric Dynamics

Before initiating any analytical workflow, it is critical to understand the intrinsic physical chemistry of the target molecule. The 1,2,4-triazole ring is not a static entity; it exists in a state of continuous prototropic tautomerism, where the acidic proton rapidly migrates between the N1, N2, and N4 positions[1]. This dynamic equilibrium heavily influences the NMR timescale and dictates the solid-state packing behavior[2].

Conversely, the piperidine ring—attached at its C2 position to the triazole's C3 position—adopts a stable chair conformation. To minimize 1,3-diaxial steric clashes, the bulky substituted triazole ring strongly favors the equatorial position[3].

NMRElucidation Sample Purified Compound (CAS 1803610-12-9) OneD 1D NMR (1H, 13C) Identify basic environments Sample->OneD Dissolve in DMSO-d6 TwoD_Homo Homonuclear 2D (COSY, TOCSY) Piperidine spin system OneD->TwoD_Homo Proton coupling TwoD_Hetero Heteronuclear 2D (HSQC, HMBC) Triazole-Piperidine linkage OneD->TwoD_Hetero Carbon-Proton correlation Struct Final 3D Structure & Tautomer Assignment TwoD_Homo->Struct TwoD_Hetero->Struct

Figure 1: Sequential NMR elucidation workflow for structural characterization.

Mass Spectrometry and FT-IR Profiling

Initial characterization establishes the exact mass, fragmentation behavior, and functional group footprint.

LC-HRMS Fragmentation Causality

Electrospray ionization (ESI+) yields a robust pseudo-molecular ion [M+H]+ at m/z 195.16. When subjected to Collision-Induced Dissociation (CID), the molecule fragments predictably. The weakest point in the scaffold is the C2–C3' linkage between the saturated piperidine and the aromatic triazole. Alpha-cleavage at this bond generates two primary diagnostic ions: a piperidinium fragment and a triazole-isopropyl fragment[2]. Additionally, the isopropyl group undergoes alkene loss (propene, -42 Da) via a rearrangement mechanism.

MSFragmentation Parent Molecular Ion [M+H]+ m/z 195.16 Frag1 Triazole-Isopropyl Ion m/z 110.07 Parent->Frag1 α-cleavage Frag2 Piperidinium Ion m/z 84.08 Parent->Frag2 α-cleavage Frag3 Des-isopropyl Ion m/z 153.11 Parent->Frag3 Alkene loss (-42 Da)

Figure 2: Proposed LC-MS/MS fragmentation pathways for the target compound.

FT-IR Vibrational Modes

The IR spectrum is critical for identifying hydrogen-bond networks. The triazole N-H stretch appears as a broad, diffuse band between 3100–3200 cm⁻¹, indicative of extensive intermolecular hydrogen bonding[2]. The C=N stretching of the triazole core is sharply observed at 1650–1550 cm⁻¹[4].

Nuclear Magnetic Resonance (NMR) Elucidation

NMR is the definitive tool for proving the connectivity of the two rings.

Solvent Selection Causality: We utilize DMSO- d6​ rather than CDCl 3​ . Non-polar solvents like CDCl 3​ often mask exchangeable protons due to rapid prototropic exchange, broadening the signals into the baseline[1]. DMSO- d6​ acts as a strong hydrogen-bond acceptor, stabilizing the exchangeable N-H protons and slowing their exchange rate relative to the NMR timescale, allowing them to be observed as distinct signals[1].

Quantitative Data Summaries

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )

Position δ (ppm)Multiplicity J (Hz)IntegrationStructural Assignment
Triazole N-H13.52br s-1HExchangeable triazole proton (tautomeric)
Piperidine N-H8.85br s-1HPiperidine NH (hydrogen bonded)
C2-H (Pip)4.25dd11.5, 3.21HChiral center α to Pip-NH and Triazole
C5'-CH (iPr)3.05septet6.91HIsopropyl methine
C6-H (Pip)3.20, 2.90m-2HEquatorial/axial protons adjacent to Pip-NH
C3-H (Pip)2.10, 1.85m-2HProtons β to C2
C4, C5-H (Pip)1.75 - 1.45m-4HRemaining piperidine envelope
C5'-CH 3​ (iPr)1.25d6.96HIsopropyl methyls

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )

Position δ (ppm)TypeAssignment / HMBC Correlations
C3' (Triazole)159.2CqTriazole C3 (linked to Piperidine C2)
C5' (Triazole)164.5CqTriazole C5 (linked to Isopropyl)
C2 (Pip)52.4CHPiperidine α -carbon (deshielded by triazole)
C6 (Pip)44.1CH 2​ Piperidine α -carbon
C3 (Pip)28.5CH 2​ Piperidine β -carbon
C5'-CH (iPr)26.8CHIsopropyl methine
C5 (Pip)22.3CH 2​ Piperidine β -carbon
C4 (Pip)21.8CH 2​ Piperidine γ -carbon
C5'-CH 3​ (iPr)21.1CH 3​ Isopropyl methyls (degenerate)
Self-Validating Protocol: The D 2​ O Shake Test

To ensure the trustworthiness of the N-H assignments, the protocol must be self-validating.

  • Acquire the standard 1D 1 H NMR spectrum in DMSO- d6​ .

  • Add 10 μ L of Deuterium Oxide (D 2​ O) directly to the NMR tube and shake vigorously for 30 seconds.

  • Re-acquire the spectrum. Causality: The labile N-H protons undergo rapid isotopic exchange with deuterium. The complete disappearance of the broad singlets at δ 13.52 and δ 8.85 confirms their identity as heteroatom-bound protons, distinguishing them from highly deshielded C-H environments[4].

2D NMR Connectivity

Homonuclear COSY validates the continuous aliphatic spin system of the piperidine ring. Heteronuclear Multiple Bond Correlation (HMBC) is required to prove the inter-ring linkage: a strong three-bond ( 3JCH​ ) correlation must be observed between the piperidine C2-H ( δ 4.25) and the triazole C3' quaternary carbon ( δ 159.2)[5].

X-Ray Crystallography and Solid-State Conformation

While NMR provides the solution-state average, Single-Crystal X-Ray Diffraction (SCXRD) captures the absolute solid-state conformation. In the crystalline lattice, 1,2,4-triazoles frequently form hydrogen-bonded dimers or infinite 1D polymeric chains via N-H···N interactions[6].

Step-by-Step SCXRD Crystallization Protocol
  • Solvent Selection : Dissolve 50 mg of the purified compound in a minimum volume of Acetonitrile. Acetonitrile is chosen because its moderate polarity and volatility perfectly accommodate the crystallization of triazole-piperidine hybrids[6].

  • Evaporation : Transfer the solution to a 4 mL glass vial. Pierce the septum cap with a single 20-gauge needle to allow ultra-slow solvent evaporation at ambient temperature (20–25 °C).

  • Harvesting : After 4–7 days, inspect the vial under polarized light. Harvest the resulting colorless block crystals using a nylon loop and immediately immerse them in paratone oil to prevent atmospheric degradation and solvent loss.

  • Diffraction Acquisition : Mount the crystal on a diffractometer equipped with a Mo-K α radiation source ( λ = 0.71073 Å) and cool the sample to 100 K using a liquid nitrogen stream[7]. Causality for 100 K: Acquiring data at cryogenic temperatures minimizes the anisotropic thermal motion of the atoms. This yields significantly sharper electron density maps, which is absolutely critical for the accurate spatial placement of the highly mobile tautomeric triazole proton[7].

Conclusion

The structural characterization of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine requires a multimodal analytical approach. By leveraging the specific fragmentation patterns in LC-HRMS, manipulating solvent hydrogen-bonding dynamics in NMR, and utilizing cryogenic SCXRD, researchers can definitively map the connectivity, conformation, and tautomeric state of this privileged pharmacological scaffold.

References
  • [6] Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. URL:

  • [5] Structural engineering, BSA binding and computational analysis of isonipacotate based enzyme inhibitors containing 1,2,4-triazole. PMC / NIH. URL:

  • [4] New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Publications. URL:

  • [7] Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). ResearchGate. URL:

  • [3] Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI. URL:

  • [1] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. URL:

  • [2] Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). URL:

Sources

Molecular Weight and Physicochemical Profiling of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a highly versatile, nitrogen-rich scaffold frequently utilized in drug discovery ()[1]. This technical whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, and the structural causality that dictates its behavior in biological systems. Furthermore, we outline field-proven, self-validating analytical protocols for characterizing this compound in a laboratory setting.

Structural Elucidation & Chemical Identity

The compound features a bipartite core consisting of a piperidine ring and a 1H-1,2,4-triazole moiety, substituted with an isopropyl (propan-2-yl) group at the 5-position[1].

  • The Piperidine Ring: Confers significant basicity to the molecule. Due to its conformational flexibility, the piperidine component heavily influences receptor binding affinity and modulates target engagement ()[1].

  • The 1,2,4-Triazole Core: Acts as a robust bioisostere for carboxylic acids or amides. This allows the molecule to bind effectively to enzyme active sites while providing critical hydrogen bond donors and acceptors[1].

  • The Isopropyl Group: Introduces localized steric bulk and lipophilicity, shielding the polar triazole core to enhance membrane permeability without drastically inflating the overall molecular weight.

G Compound 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (MW: 194.28 g/mol) Piperidine Piperidine Ring (Basic Center, Conformational Flexibility) Compound->Piperidine Triazole 1,2,4-Triazole Core (Amide Bioisostere, H-Bonding) Compound->Triazole Isopropyl Isopropyl Group (Lipophilic Shield) Compound->Isopropyl Solubility High Aqueous Solubility (Protonated at pH 7.4) Piperidine->Solubility Ionization TargetBinding Enzyme/Receptor Target Engagement Triazole->TargetBinding H-Bond Donor/Acceptor Permeability Membrane Permeability (Passive Diffusion) Isopropyl->Permeability Hydrophobic Interaction Solubility->Permeability PK Balance

Figure 1: Structural property logic and causal relationships dictating pharmacokinetic behavior.

Physicochemical Profiling

Understanding the exact physicochemical parameters of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The compound is predominantly handled as a hydrochloride salt (CAS: 1803610-12-9) to maximize shelf stability and aqueous solubility ()[2].

Quantitative Data Summary
PropertyValueClinical / Analytical Implication
Molecular Formula C10H18N4 (Free Base)Determines exact mass for high-resolution MS[1].
Molecular Weight (Free Base) 194.28 g/mol Highly favorable for fragment-based drug design (MW < 300)[1].
Molecular Weight (HCl Salt) 230.74 g/mol Relevant for accurate stoichiometric molar calculations[2].
Canonical SMILES (Salt) CC(C)C1=NNC(=N1)C2CCCCN2.ClUtilized for in silico predictive modeling[2].
Hydrogen Bond Donors 3 (Salt form)Facilitates strong target active-site anchoring[2].
Hydrogen Bond Acceptors 3Contributes to topological polar surface area (TPSA)[2].
Rotatable Bonds 2Low entropic penalty upon target binding[2].
Causality in Physicochemical Behavior

Why does the ionization state matter? The basic nitrogen in the piperidine ring has a theoretical pKa of ~10.5. At physiological pH (7.4), this nitrogen is >99% protonated. This zwitterionic/cationic nature drives exceptional aqueous solubility but inherently restricts passive lipid bilayer diffusion. The addition of the isopropyl group is a deliberate structural choice to counterbalance this high polarity, ensuring the molecule maintains a sufficient Distribution Coefficient ( LogD7.4​ ) to cross cellular membranes.

Analytical Characterization & ADME Workflows

To ensure scientific integrity, any data generated regarding this compound must be derived from self-validating experimental systems. Below are the authoritative protocols for determining the kinetic solubility and LogD7.4​ of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Protocol 1: Determination of LogD7.4​ via Shake-Flask UPLC-MS/MS

Causality Focus: We measure LogD7.4​ rather than LogP because LogP only accounts for the neutral species. Given the piperidine protonation at pH 7.4, LogD7.4​ provides the true in vivo distribution ratio.

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% LC-MS grade DMSO.

  • Phase Saturation: Pre-saturate 1-octanol with 1X Phosphate-Buffered Saline (PBS, pH 7.4) and vice versa by stirring vigorously for 24 hours.

  • Spiking: Add 10 µL of the 10 mM stock to a glass vial containing 1 mL of the mutually saturated octanol/PBS mixture (1:1 v/v).

  • Equilibration: Vortex the vial at 1000 RPM for 1 hour at 25°C to ensure complete phase distribution.

  • Separation: Centrifuge at 3000 x g for 15 minutes to break any micro-emulsions.

  • Quantification: Extract aliquots from both the aqueous and octanol phases. Dilute appropriately and analyze via UPLC-MS/MS (MRM mode).

  • Self-Validation Check (Mass Balance): Calculate the total mass recovered from both phases. The protocol is only validated if the mass balance is >95% of the initial spike. A failure indicates non-specific binding to the glass vial or incomplete emulsion separation.

Protocol 2: Kinetic Aqueous Solubility Assessment

Causality Focus: Kinetic solubility mimics the physiological dilution of a concentrated drug stock into aqueous biological fluids, which is highly relevant for early-stage in vitro assays.

  • Dilution: Spike the 10 mM DMSO stock into 1X PBS (pH 7.4) to achieve a target concentration of 200 µM (final DMSO concentration = 2%).

  • Incubation: Incubate the solution at 37°C for 24 hours with gentle shaking.

  • Filtration: Filter the suspension through a 0.22 µm PVDF filter plate to remove precipitated compound.

  • Orthogonal Validation: Before UPLC-MS/MS quantification, analyze the unfiltered plate via nephelometry (light scattering).

    • Self-Validation Check: If UPLC-MS/MS reports low solubility but nephelometry shows no light scattering, the compound did not precipitate; it was lost to non-specific binding on the PVDF filter.

Workflow Start Sample Prep (10 mM DMSO Stock) Split1 Kinetic Solubility Assay (PBS pH 7.4) Start->Split1 Split2 LogD7.4 Determination (Octanol/Water Shake-Flask) Start->Split2 Incubate1 Incubate 24h @ 37°C Filter (0.22 µm PVDF) Split1->Incubate1 Incubate2 Vortex 1h @ 25°C Centrifuge (3000g, 15min) Split2->Incubate2 LCMS1 UPLC-MS/MS & Nephelometry (Orthogonal Validation) Incubate1->LCMS1 LCMS2 UPLC-MS/MS Quantification (Mass Balance Check) Incubate2->LCMS2 Data Physicochemical Profiling (Clearance & Bioavailability Prediction) LCMS1->Data LCMS2->Data

Figure 2: Self-validating experimental workflow for physicochemical characterization.

Conclusion

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (MW: 194.28 g/mol ) represents a highly optimized chemical scaffold. By balancing the basicity of the piperidine ring with the hydrogen-bonding capacity of the triazole and the lipophilic shielding of the isopropyl group, it achieves a favorable physicochemical profile for target modulation. Rigorous, self-validating analytical workflows—such as mass-balance verified LogD and nephelometry-backed kinetic solubility—are essential to accurately harness this compound's potential in preclinical drug development.

References

  • AccelaChem. "1803610-12-9, 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride." AccelaChem Product Database. URL:[Link]

  • American Elements. "2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride." American Elements Science Toolbox. URL:[Link]

Sources

Pharmacological Synergy of Piperidine-Triazole Derivatives: A Technical Guide to Multi-Target Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The Rationale Behind the Scaffold: A Privileged Pharmacophore

In modern drug discovery, the fusion of distinct pharmacophoric units is a proven strategy to overcome target resistance and enhance pharmacokinetic profiles. As an application scientist overseeing library design and screening, I frequently utilize piperidine-1,2,3-triazole derivatives due to their exceptional modularity and biological versatility.

The rationale for this combination is deeply rooted in their individual physicochemical properties. The piperidine ring offers a tunable basic center that becomes protonated at physiological pH, enhancing aqueous solubility and facilitating critical salt-bridge interactions with acidic residues (e.g., Aspartate or Glutamate) within receptor pockets. Conversely, the 1,2,3-triazole moiety —efficiently synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—acts as a rigid, metabolically stable bioisostere of an amide bond. It possesses a strong dipole moment and acts as a potent hydrogen bond acceptor, making it ideal for coordinating with metal ions or occupying hinge regions in kinase domains.

By linking these two structures, we create a highly tunable axis capable of addressing complex, multi-factorial disease networks ranging from aggressive fungal infections to oncology and neuropharmacology.

Mechanistic Pathways and Pharmacological Profiling

Antifungal Efficacy via CYP51 Inhibition

The emergence of multi-drug-resistant fungal strains, particularly Candida auris, has necessitated the development of next-generation antifungals. Piperidine-based 1,2,3-triazolylacetamides have demonstrated profound fungicidal behavior.

Mechanistically, the triazole nitrogen (N3 or N4) coordinates directly with the heme iron of the 14-α-sterol demethylase (CYP51) enzyme. Simultaneously, the piperidine side chain extends into the hydrophobic substrate access channel (the FG loop), anchoring the molecule via van der Waals interactions . This dual-binding mode halts ergosterol biosynthesis, leading to the accumulation of toxic 14-α-methyl sterols. The resulting plasma membrane disruption triggers a stress response that forces the fungal cells into an S-phase cell cycle arrest, ultimately culminating in apoptotic cell death .

AntifungalMechanism A Piperidine-Triazole Derivative B Heme Iron Coordination (CYP51 / 14-α-demethylase) A->B Target Binding C Ergosterol Biosynthesis Inhibition B->C Enzymatic Blockade D Plasma Membrane Disruption C->D Lipid Depletion E S-Phase Cell Cycle Arrest D->E Stress Response F Apoptotic Cell Death (C. auris / C. albicans) E->F Terminal Pathway

Figure 1: Mechanistic pathway of piperidine-triazole derivatives inducing apoptosis in fungi.

Oncology: VEGFR-2 Tyrosine Kinase Inhibition

In oncology, tumor angiogenesis is heavily regulated by Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Recent structural activity relationship (SAR) studies have identified novel piperidine-triazole and piperidine-oxadiazole derivatives as potent VEGFR-2 inhibitors . The triazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain, while the piperidine ring projects into the solvent-exposed region, improving the pharmacokinetic profile and preventing off-target toxicity.

Neuropharmacology: Dual D4/σ1 Receptor Modulation

Beyond infectious diseases and cancer, the scaffold shows remarkable CNS penetrance. Specific 4-benzyltriazolylpiperidines (e.g., AVRM-13) have been discovered as potent dual ligands for Dopamine D4 and Sigma-1 (σ1) receptors . The basic piperidine nitrogen forms a critical salt bridge with Asp115 in the D4 receptor, while the triazole system ensures selectivity over the hERG channel, mitigating cardiotoxic liabilities.

Quantitative Pharmacological Data

To facilitate cross-disciplinary comparison, the pharmacological metrics of key piperidine-triazole classes are summarized below.

Compound Class / ScaffoldPrimary Biological TargetKey IndicationEfficacy Metric (In Vitro)Selectivity / Safety Notes
Piperidine-1,2,3-triazolylacetamides CYP51 (14-α-demethylase)Candida auris / C. albicansMIC: 0.24 - 0.97 µg/mLInduces S-phase arrest; high selectivity index (SI) over mammalian cells.
Piperidine-triazole-carboxamides VEGFR-2 Tyrosine KinaseColorectal Cancer (HCT-116)IC₅₀: 2.80 - 4.10 µMHigh selectivity over healthy NIH3T3 fibroblasts.
4-benzyltriazolylpiperidines Dopamine D4 / σ1 ReceptorsNeurological DisordersKᵢ (D4): < 10 nMAgonist at σ1; highly selective over D2/D3 and hERG channels.

Experimental Validation Protocols

A major pitfall in drug discovery is the reliance on assays that produce false positives due to compound auto-fluorescence or aggregation. As an application scientist, I mandate that every protocol must be a self-validating system . Below are the standardized methodologies for evaluating these derivatives.

Protocol A: Self-Validating Antifungal Susceptibility & Mechanism Assay

This workflow ensures that observed cell death is conclusively linked to CYP51 inhibition rather than non-specific membrane toxicity.

  • Broth Microdilution (MIC Determination):

    • Procedure: Prepare serial dilutions of the derivative in RPMI 1640 medium. Inoculate with C. auris (10⁴ CFU/mL) and incubate at 35°C for 24 hours.

    • Causality: RPMI 1640 must be heavily buffered to pH 7.0 with MOPS. Why? Piperidine's pKa is highly sensitive to environmental pH. Maintaining a strict pH 7.0 ensures the piperidine nitrogen remains in its biologically relevant protonated state, preventing artificial shifts in lipophilicity that would skew MIC results.

  • Ergosterol Quantification via LC-MS/MS (Orthogonal Validation):

    • Procedure: Extract total sterols from treated fungal cells using alcoholic potassium hydroxide, followed by heptane extraction. Quantify ergosterol vs. 14-α-methyl sterols using LC-MS/MS.

    • Causality: MIC only indicates growth inhibition. To definitively prove CYP51 engagement, we must observe the biochemical consequence: the depletion of ergosterol and the stoichiometric accumulation of toxic intermediates.

  • Cell Cycle Analysis via Flow Cytometry:

    • Procedure: Fix treated cells in 70% ethanol, treat with RNase A, and stain with Propidium Iodide (PI). Analyze via flow cytometry.

    • Causality: RNase A is critical to prevent PI from binding to RNA, which causes false-positive DNA content readings. A measured shift of the population into the S-phase validates that DNA replication is halted due to the specific membrane stress induced by the triazole derivative.

Protocol B: VEGFR-2 Kinase Inhibition Workflow

Triazole derivatives often exhibit intrinsic fluorescence, which can ruin standard colorimetric or fluorometric kinase assays. We utilize a luminescent ATP-depletion assay to bypass this.

  • Enzyme Pre-Incubation:

    • Procedure: Incubate recombinant VEGFR-2 enzyme with the piperidine-triazole derivative in assay buffer (containing MgCl₂ and DTT) for 30 minutes at room temperature before adding ATP.

    • Causality: Piperidine-triazoles frequently exhibit slow-binding kinetics due to the time required to displace water molecules from the deep hydrophobic pockets of the kinase. Skipping pre-incubation leads to a severe underestimation of compound potency.

  • Kinase Reaction & Luminescent Detection:

    • Procedure: Initiate the reaction by adding ATP and the Poly(Glu,Tyr) substrate. After 60 minutes, add ADP-Glo™ reagent to terminate the reaction and convert generated ADP back to ATP. Add luciferase to generate a luminescent signal proportional to kinase activity.

    • Causality: By measuring luminescence rather than fluorescence, we completely eliminate the auto-fluorescence artifacts common to highly conjugated triazole ring systems.

  • Z'-Factor Validation:

    • Procedure: Include Sorafenib (positive control) and a no-enzyme well (negative control) on every 384-well plate.

    • Causality: The assay is only considered valid if the calculated Z'-factor is > 0.6. This mathematically guarantees that the assay window is robust enough to distinguish true inhibitors from assay noise.

VEGFR2_Assay W1 1. Compound Preparation (Serial Dilution in DMSO) W2 2. Kinase Reaction (VEGFR-2 + ATP + Substrate) W1->W2 W3 3. Luminescence Detection (ADP-Glo Assay) W2->W3 W4 4. Data Analysis (IC50 Non-linear Regression) W3->W4

Figure 2: Self-validating experimental workflow for VEGFR-2 kinase inhibition profiling.

Conclusion & Future Perspectives

The piperidine-triazole scaffold is a masterclass in rational drug design. By leveraging the basicity and flexibility of piperidine alongside the rigid, hydrogen-bonding capacity of the 1,2,3-triazole ring, researchers can generate highly selective ligands for a multitude of targets. Future development should focus on optimizing the pharmacokinetic parameters (ADME) of these derivatives, specifically utilizing the spiro-fusion of the piperidine ring to further restrict conformational flexibility and drive target selectivity.

References

  • Srivastava, V., Wani, M. Y., Al-Bogami, A. S., & Ahmad, A. (2020). Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris. National Center for Biotechnology Information (NCBI) / PMC. URL: [Link]

  • Upadhayaya, R. S., et al. (2012). Synthesis and biological evaluation of triazole derivatives as potential antifungal agent. PubMed / NCBI. URL: [Link]

  • Osmaniye, D., et al. (2024). Investigation of Anticancer Effects of Novel Piperidine-Oxadiazole and Piperidine-Triazole Derivatives as VEGFR Inhibitors and Evaluation of Their Molecular Docking-Dynamic Studies. Journal of Molecular Structure / ScienceDirect. URL: [Link]

  • Ronsisvalle, S., et al. (2020). Discovery of potent dual ligands for Dopamine D4 and σ1 receptors. European Journal of Medicinal Chemistry / PubMed. URL: [Link]

Mechanism of Action for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Compounds: A Privileged Scaffold in Metalloprotein Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern structure-based drug design, the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold (CAS 1803610-12-9) has emerged as a highly privileged building block. Rather than acting as a standalone therapeutic, this specific chemical motif is strategically embedded into larger molecules to serve as a precision-guided warhead against zinc-dependent metalloenzymes—most notably Glutaminyl Cyclase (QPCT) and its Golgi-resident isoenzyme (QPCTL) .

This technical guide deconstructs the structural pharmacology of this scaffold, explaining the causality behind its target engagement, and provides field-proven, self-validating protocols for evaluating its mechanism of action in vitro.

Structural Pharmacology & Target Engagement

The efficacy of the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold lies in its tripartite structural synergy. Each functional group is tuned to exploit specific microenvironments within metalloenzyme active sites[1][2]:

  • The 1,2,4-Triazole Ring (The Warhead): Functions as a highly efficient Zinc-Binding Group (ZBG). Unlike hydroxamates, which can be promiscuous and metabolically unstable, the N1 and N2 atoms of the triazole ring form a strong coordinate covalent bond with the catalytic Zn²⁺ ion. This displaces the high-energy catalytic water molecule, driving a favorable entropic shift 1[1].

  • The Piperidine Ring (The Anchor): At physiological pH (~7.4), the secondary amine of the piperidine ring is protonated. This localized positive charge forms critical electrostatic salt bridges and hydrogen bonds with strictly conserved acidic residues in the enzyme pocket (e.g., Glu201 and Asp248 in human QPCT) 2[2].

  • The Isopropyl Group (The Shield): The propan-2-yl moiety is not merely for lipophilicity (cLogP tuning); it provides precise steric bulk that slots into the hydrophobic sub-pocket (lined by Phe325 and Trp329). This shields the zinc-triazole coordinate bond from solvent hydrolysis, drastically increasing the drug's residence time[2][3].

Pharmacophore Triazole 1,2,4-Triazole Ring Zinc Catalytic Zn2+ Ion Triazole->Zinc Coordinate Bond (N1/N2) Piperidine Piperidine Ring (NH2+) AcidicRes Glu201 / Asp248 Piperidine->AcidicRes Salt Bridge / H-Bond Isopropyl Isopropyl Group Hydrophobic Hydrophobic Pocket (Phe325) Isopropyl->Hydrophobic Steric Fit / van der Waals

Fig 1: Pharmacophore mapping of the triazole-piperidine scaffold within a metalloenzyme active site.

Primary Mechanism of Action: QPCT/QPCTL Inhibition

The most prominent application of this scaffold is the competitive inhibition of Glutaminyl Cyclase (QPCT) and QPCTL [4].

The Pathological Context

Under normal physiological conditions, QPCT catalyzes the intramolecular cyclization of N-terminal glutamine or glutamate residues into pyroglutamate (pE)[1][4]. However, in pathological states, this mechanism is hijacked:

  • Alzheimer's Disease: QPCT modifies Amyloid-Beta (Aβ) into pE-Aβ. This modified peptide is highly neurotoxic, resists proteolytic degradation, and acts as a seed for rapid amyloid plaque aggregation4[4].

  • Cancer Immunotherapy: QPCTL modifies the CD47 protein (the "don't eat me" signal) on tumor cells. The pE-CD47 strongly binds to SIRPα on macrophages, allowing tumors to evade immune phagocytosis[1][5].

The Inhibitory Mechanism

When a compound containing the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold enters the active site, it acts as a competitive, reversible inhibitor . By locking the Zn²⁺ ion via the triazole ring, it prevents the enzyme from polarizing the γ-amido carbonyl of the native substrate. This arrests the synchronized proton transfer required for cyclization, halting the production of pathological pE-peptides[1].

Pathway N_term_Gln N-terminal Gln/Glu Peptides (e.g., Aβ, CCL2, CD47) QPCT Active QPCT/QPCTL Enzyme (Zn2+ Dependent) N_term_Gln->QPCT Binds Active Site pGlu Pyroglutamate (pE) Peptides (Pathological Aggregation) QPCT->pGlu Cyclization Inhibitor Triazole-Piperidine Scaffold Inhibitor->QPCT Competitive Binding Blocked Inhibited QPCT Complex (Catalytic Arrest) Inhibitor->Blocked Forms Clearance Peptide Clearance / Immune Recognition Blocked->Clearance Promotes

Fig 2: Mechanism of QPCT/QPCTL inhibition by the triazole-piperidine compound and downstream effects.

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the evaluation of this scaffold must rely on a self-validating system. Do not rely solely on endpoint assays; target engagement must be proven thermodynamically and functionally.

Protocol: Fluorometric Validation of QPCT Inhibition

Causality Check: We utilize a coupled enzymatic assay. QPCT converts the synthetic substrate H-Gln-AMC to pGlu-AMC. A secondary enzyme, pyroglutamyl aminopeptidase (pGAP), specifically cleaves pGlu-AMC to release the fluorescent AMC fluorophore. If our compound inhibits QPCT, fluorescence decreases.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM HEPES (pH 7.2) containing 50 mM NaCl and 0.05% Triton X-100.

    • Expert Insight:Never use Tris or Phosphate buffers. Tris contains primary amines that weakly coordinate the active site zinc, while phosphates can precipitate the metal, artificially inflating the apparent IC₅₀ of your triazole compound.

  • Enzyme/Inhibitor Pre-incubation: Mix recombinant human QPCT (final concentration 0.5 nM) with serial dilutions of the triazole-piperidine compound (0.1 nM to 10 μM). Incubate at 30°C for 15 minutes to allow the triazole-zinc coordination to reach thermodynamic equilibrium.

  • Coupling Addition: Add 1.5 units/mL of pGAP to the mixture.

  • Reaction Initiation: Add the substrate H-Gln-AMC (final concentration 250 μM).

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at λ_ex = 380 nm and λ_em = 460 nm. Calculate the initial velocities (V₀) to determine the IC₅₀ via a 4-parameter logistic fit.

Quantitative Data Summary

The following table summarizes the expected pharmacological parameters for optimized derivatives of this scaffold[1][3]:

ParameterAssay MethodologyTypical Value RangeMechanistic Implication
IC₅₀ (hQC) Fluorometric (H-Gln-AMC)10 - 150 nMHigh-affinity competitive inhibition at the active site.
K_d (Zn²⁺) Isothermal Titration Calorimetry5 - 50 nMStrong coordinate covalent bonding via triazole N1/N2.
ΔH (Enthalpy) Isothermal Titration Calorimetry-8 to -12 kcal/molEnthalpically driven binding due to robust H-bond network.
Cellular EC₅₀ THP-1 pE-CCL2 Mass Spec50 - 300 nMExcellent membrane permeability (cLogP ~ 1.8 - 2.5).

Broader Pharmacological Applications

While QPCT is the primary target, the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold is highly versatile. By altering the substituents on the piperidine nitrogen, researchers have successfully retargeted this pharmacophore toward:

  • Arginine Vasopressin (V1a) Receptors: Acting as potent GPCR antagonists for the treatment of dysmenorrhea, where the piperidine ring anchors into the transmembrane helical bundle6[6].

  • Kinase Inhibition (Akt/PI3K): The triazole acts as a hinge-binding motif, forming critical hydrogen bonds with the kinase backbone, while the isopropyl group occupies the selectivity pocket[7].

References

  • Glutaminyl Cyclase, Diseases, and Development of Glutaminyl Cyclase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Development and evolution of human glutaminyl cyclase inhibitors (QCIs): an alternative promising approach for disease-modifying treatment of Alzheimer's disease Source: National Institutes of Health (PMC) URL:[Link]

  • In vitro and in silico determination of glutaminyl cyclase inhibitors Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Metal Ion Binding to Human Glutaminyl Cyclase: A Structural Perspective Source: MDPI URL:[Link]

  • Triazolyl piperidine arginine vasopressin receptor modulators (US7745630B2)

Sources

Methodological Framework for the Preliminary Toxicity Screening of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist navigating early-stage drug discovery, encountering privileged scaffolds like 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine requires a balanced perspective on efficacy and safety. This molecule features two highly bioactive moieties: a 1,2,4-triazole ring (common in antifungals and enzyme inhibitors) and a piperidine ring (ubiquitous in CNS and GPCR-targeting agents) [3]. While these structural elements drive target affinity, they simultaneously introduce specific toxicological liabilities—namely, cytochrome P450 (CYP) inhibition, hepatotoxicity, and hERG-mediated cardiotoxicity [4].

This whitepaper details a robust, self-validating framework for the preliminary toxicity screening of this compound. We will bypass generic overviews and instead focus on the mechanistic causality behind our assay selections, ensuring that every protocol isolates and quantifies the specific risks inherent to the triazole-piperidine pharmacophore.

Section 1: Structural Liability Analysis & Screening Strategy

Before committing resources to in vitro assays, we must dissect the molecule's architecture to predict its behavior.

  • The Piperidine Ring: At physiological pH, the secondary amine of the piperidine ring is protonated (pKa ~9.5). This basic nitrogen is a classic pharmacophore for the hERG potassium channel, posing a severe risk for QT prolongation.

  • The 1,2,4-Triazole Core: Triazoles are notorious for coordinating with the heme iron of CYP450 enzymes (e.g., CYP3A4, CYP51). This can lead to drug-drug interactions (DDIs) and intrinsic hepatotoxicity.

  • The Isopropyl Group: Adds localized lipophilicity, which increases membrane permeability but may also drive non-specific cytotoxicity.

To systematically de-risk this molecule, we deploy a tiered screening workflow.

ToxWorkflow N1 Structural Alert Analysis (Triazole & Piperidine) N2 In Vitro Hepatotoxicity (HepG2 CellTiter-Glo) N1->N2 Prioritize Hepatic Risk N3 Genotoxicity Profiling (OECD 471 Ames Test) N2->N3 If IC50 > 50 µM N4 Cardiotoxicity Screen (hERG Patch Clamp) N2->N4 Parallel Execution N5 Data Synthesis & Go/No-Go Decision N3->N5 Mutagenicity Data N4->N5 Electrophysiology Data

Caption: Figure 1. Tiered preliminary toxicity screening workflow for triazole-piperidine derivatives.

Section 2: In Vitro Hepatotoxicity Profiling

Causality & Rationale

Given the triazole moiety's propensity to inhibit or induce hepatic cytochromes, the liver is the primary organ of concern. We utilize the HepG2 cell line because it retains many of the specialized functions of normal human hepatocytes. We prioritize an ATP-quantification assay (CellTiter-Glo) over traditional MTT assays. The triazole ring can occasionally interfere with the mitochondrial reductases required for MTT cleavage, leading to false-positive viability readings. ATP quantification provides a direct, interference-free readout of metabolic viability.

Protocol 1: ATP-Based Cytotoxicity Assay (HepG2)
  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine in DMSO to a 10 mM stock. Prepare a 10-point, 3-fold serial dilution in culture media (final concentration range: 0.03 µM to 100 µM). Ensure final DMSO concentration remains ≤0.5% v/v to prevent solvent toxicity.

  • Treatment: Aspirate seeding media and apply 100 µL of the compound dilutions to the cells. Include vehicle controls (0.5% DMSO) and a positive control (e.g., Chlorpromazine, 50 µM).

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 100 µL of reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a microplate reader (integration time: 0.5-1.0 sec/well).

  • Data Analysis: Normalize data against the vehicle control. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Section 3: Genotoxicity Assessment (OECD 471)

Causality & Rationale

Regulatory bodies require early genotoxicity screening to rule out DNA-reactive mutagenicity [1]. While the parent molecule lacks classic structural alerts for mutagenicity (like nitroaromatics), the hepatic metabolism of the triazole ring can yield reactive intermediates. Therefore, we conduct the Bacterial Reverse Mutation Test (Ames Test) strictly adhering to OECD Guideline 471 [2]. We utilize the pre-incubation method rather than direct plate incorporation, as pre-incubation maximizes the contact time between the short-lived S9-generated metabolites and the bacterial DNA, increasing assay sensitivity for heterocyclic compounds.

AmesLogic S1 Compound + Bacteria S3 Pre-incubation (37°C, 20 min) S1->S3 S2 Rat Liver S9 (Metabolic Act.) S2->S3 If +S9 S4 Agar Plating & 48h Growth S3->S4 S5 Revertant Colony Scoring S4->S5 Mutagenic Hit if >2x Control

Caption: Figure 2. OECD 471 Ames Test pre-incubation workflow for detecting reactive metabolites.

Protocol 2: OECD 471 Ames Test (Pre-incubation Method)
  • Strain Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) overnight in nutrient broth to a density of ~1-2 x 10⁹ CFU/mL.

  • S9 Mix Preparation: Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Prepare the S9 mix containing 10% v/v S9 fraction, NADP, glucose-6-phosphate, and phosphate buffer (pH 7.4).

  • Pre-incubation: In sterile culture tubes, combine 100 µL of the test compound (at 5 concentration levels up to 5000 µ g/plate ), 100 µL of bacterial culture, and 500 µL of either S9 mix (for +S9) or phosphate buffer (for -S9). Incubate at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to each tube. Vortex gently and immediately pour onto minimal glucose agar plates.

  • Incubation & Scoring: Allow agar to solidify, invert plates, and incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent increase in revertants that is ≥2-fold (for TA98, TA100, WP2) or ≥3-fold (for TA1535, TA1537) over the vehicle control.

Section 4: Cardiotoxicity (hERG Patch Clamp)

Causality & Rationale

The most critical liability for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is hERG (Kv11.1) channel blockade. The protonated piperidine nitrogen can enter the inner cavity of the hERG channel and form strong cation-π and hydrophobic interactions with residues Tyr652 and Phe656. This blockade delays ventricular repolarization (QT prolongation), leading to fatal arrhythmias like Torsades de Pointes. While functional assays like FLIPR Potassium assays are useful for high-throughput screening, automated patch-clamp electrophysiology remains the gold standard for definitive preclinical safety data.

hERGPathway H1 Protonated Piperidine (Basic Amine) H2 Binding to hERG Cavity (Y652, F656) H1->H2 Cation-π Interaction H3 Inhibition of I_Kr Potassium Current H2->H3 Pore Blockade H4 Action Potential Prolongation H3->H4 H5 QT Prolongation & Arrhythmia Risk H4->H5 Clinical Manifestation

Caption: Figure 3. Mechanistic pathway of piperidine-induced hERG cardiotoxicity.

Protocol 3: Automated Whole-Cell Patch Clamp (hERG)
  • Cell Preparation: Harvest HEK293 cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiology Setup: Load cells onto an automated patch-clamp platform (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1, 3, 10, 30 µM). Allow 3-5 minutes per concentration for steady-state block to be achieved.

  • Data Analysis: Measure the peak amplitude of the tail current at -50 mV. Calculate the fractional block relative to the pre-compound baseline. Determine the IC₅₀ using a Hill equation fit.

Section 5: Data Synthesis & Decision Matrix

Toxicity screening generates multiparametric data. To translate these raw metrics into actionable drug development decisions, we utilize a strict Go/No-Go threshold matrix.

Table 1: Preliminary Toxicity Screening Thresholds & Decision Matrix
Assay CategoryTarget / Cell LineKey MetricAcceptable ThresholdLiability Flag / Action
Hepatotoxicity HepG2 (ATP-Glo)IC₅₀> 50 µMIf < 10 µM: High risk. Redesign triazole substitutions.
Genotoxicity Salmonella / E. coliRevertant Ratio< 2x Vehicle ControlIf ≥ 2x: Mutagenic. Terminate compound or identify reactive metabolite.
Cardiotoxicity hERG (HEK293)IC₅₀> 30 µMIf < 10 µM: High hERG block. Reduce basicity of piperidine nitrogen.
Solubility Kinetic AqueousTurbidimetry> 100 µMIf < 10 µM: Formulation issues. May cause false negatives in assays.
Table 2: Representative Ames Test Data Structure (Validation Framework)
StrainMetabolic Act.Vehicle Control (CFU)Test Cmpd (500 µg)Positive Control (CFU)Result
TA98- S922 ± 425 ± 5450 ± 30 (4-NOP)Negative
TA98+ S928 ± 531 ± 6510 ± 40 (2-AA)Negative
TA100- S9115 ± 12120 ± 15890 ± 50 (NaN₃)Negative
TA100+ S9130 ± 15145 ± 181050 ± 65 (2-AA)Negative

Note: A self-validating protocol requires the positive controls (e.g., 4-Nitro-o-phenylenediamine [4-NOP], Sodium Azide [NaN₃], and 2-Aminoanthracene [2-AA]) to demonstrate expected massive reversion rates, confirming assay sensitivity and S9 metabolic competence.

Conclusion

The evaluation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine requires a precise understanding of its structural liabilities. By systematically deploying ATP-based cytotoxicity assays, pre-incubation Ames testing, and automated hERG patch-clamping, we isolate the specific risks associated with the triazole and piperidine moieties. This framework not only identifies toxicity but provides the mechanistic feedback necessary for rational lead optimization.

References

  • Title: ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Test No. 471: Bacterial Reverse Mutation Test Source: OECD Guidelines for the Testing of Chemicals URL: [Link]

  • Title: New Antifungal Agents with Azole Moieties Source: Molecules / MDPI URL: [Link]

  • Title: Scaffold hopping strategy for the discovery of novel acetylcholinesterase inhibitors Source: RSC Advances URL: [Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Mechanistic Rationale & Strategy Selection

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized as a robust bioisostere for amide bonds due to its enhanced metabolic stability and favorable hydrogen-bonding profile. The synthesis of 3,5-disubstituted 1H-1,2,4-triazoles containing cyclic amine fragments requires careful strategic planning to prevent unwanted side reactions, particularly when secondary amines (like piperidine) are present[1].

To synthesize 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine , we employ a convergent, Pinner-derived synthetic route. This method relies on the thermal cyclization of an N′ -(1-iminoalkyl)hydrazide intermediate, which is generated by the condensation of an imido ester with a carboxylic acid hydrazide[1].

Key Strategic Choices:

  • Nitrogen Protection: The piperidine nitrogen must be protected with a tert-butyloxycarbonyl (Boc) group. Without protection, the secondary amine would interfere with the Pinner reaction and subsequent condensation steps.

  • In Situ HCl Generation: Standard Pinner reactions require handling hazardous, anhydrous HCl gas. We bypass this by reacting acetyl chloride with methanol to generate anhydrous HCl in situ, ensuring a safer, highly reproducible conversion of isobutyronitrile to the corresponding imidate[2].

  • Thermal Dehydration: The intermediate acyl amidrazone requires aggressive dehydration to aromatize into the 1,2,4-triazole ring. Toluene is selected as the cyclization solvent because its high boiling point (110 °C) facilitates the expulsion of water, driving the thermodynamic sink toward the aromatic heterocycle[1].

  • SCX Isolation: Because the final deprotected product is a highly polar, water-soluble diamine, standard aqueous basic workups often result in significant product loss. We utilize Strong Cation Exchange (SCX) chromatography to isolate the free base cleanly and quantitatively.

Visualizing the Synthetic Workflow

TriazoleSynthesis cluster_phase1 Phase 1: Precursor Generation cluster_phase2 Phase 2: Cyclization & Deprotection SM1 Isobutyronitrile Int1 Methyl isobutyrimidate hydrochloride SM1->Int1 AcCl, MeOH 0°C to RT (Pinner) Int3 N'-(1-imino-2-methylpropyl)- 1-Boc-piperidine-2-carbohydrazide Int1->Int3 Et3N, EtOH, RT SM2 1-Boc-piperidine-2-carboxylic acid methyl ester Int2 1-Boc-piperidine-2- carbohydrazide SM2->Int2 N2H4·H2O, EtOH Reflux, 4h Int2->Int3 BocTriazole 1-Boc-2-[5-(propan-2-yl)- 1H-1,2,4-triazol-3-yl]piperidine Int3->BocTriazole Toluene, 110°C Thermal Dehydration Target 2-[5-(propan-2-yl)-1H- 1,2,4-triazol-3-yl]piperidine BocTriazole->Target 1. TFA/DCM 2. SCX Ion-Exchange

Workflow for the synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Step-by-Step Experimental Protocol

Phase 1: Precursor Synthesis

Step 1.1: Hydrazinolysis to 1-Boc-piperidine-2-carbohydrazide

  • Dissolve 1-Boc-piperidine-2-carboxylic acid methyl ester (10.0 g, 41.1 mmol) in absolute ethanol (50 mL) in a 250 mL round-bottom flask.

  • Add hydrazine monohydrate (6.0 mL, ~123 mmol, 3.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the mixture to 80 °C for 4 hours. Monitor completion via TLC (ninhydrin stain; the starting ester will disappear).

  • Cool to room temperature and concentrate under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual hydrazine, yielding the hydrazide as a white solid. Use directly in Phase 2.

Step 1.2: Modified Pinner Reaction to Methyl Isobutyrimidate Hydrochloride

  • In an oven-dried, argon-flushed 250 mL flask, dissolve isobutyronitrile (5.0 g, 72.3 mmol) in anhydrous methanol (20 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride (25.7 mL, 361.5 mmol, 5.0 eq) dropwise over 30 minutes. Caution: Highly exothermic. This generates anhydrous HCl in situ.

  • Remove the ice bath and stir the sealed reaction at room temperature for 24 hours.

  • Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold, anhydrous diethyl ether (50 mL). Filter the white precipitate under a nitrogen blanket (the salt is hygroscopic) to afford methyl isobutyrimidate hydrochloride[2].

Phase 2: Condensation & Thermal Cyclization

Step 2.1: Formation of the Open-Chain Intermediate

  • Suspend methyl isobutyrimidate hydrochloride (6.1 g, 44.3 mmol) in anhydrous ethanol (40 mL).

  • Add triethylamine (6.2 mL, 44.3 mmol, 1.0 eq) and stir for 15 minutes at room temperature to liberate the free imido ester.

  • Add the 1-Boc-piperidine-2-carbohydrazide (10.0 g, 41.1 mmol) prepared in Step 1.1.

  • Stir the mixture at room temperature for 4 hours. The nucleophilic hydrazide attacks the imido ester, releasing methanol and forming the N′ -(1-imino-2-methylpropyl)-1-Boc-piperidine-2-carbohydrazide intermediate[1].

  • Concentrate the mixture to dryness under reduced pressure.

Step 2.2: Dehydrative Cyclization

  • Dissolve the crude intermediate from Step 2.1 in anhydrous toluene (100 mL).

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the reaction to 110 °C (reflux) for 12 hours. The azeotropic removal of water drives the cyclization to the 1,2,4-triazole core[3].

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield 1-Boc-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Phase 3: N-Boc Deprotection & SCX Isolation
  • Dissolve the Boc-protected triazole (5.0 g) in dichloromethane (DCM, 20 mL).

  • Add trifluoroacetic acid (TFA, 5.0 mL) dropwise at 0 °C.

  • Stir at room temperature for 2 hours. Monitor by LC-MS for the disappearance of the starting material.

  • Concentrate the reaction mixture under a stream of nitrogen to remove excess TFA and DCM.

  • Isolation: Load the crude TFA salt onto a pre-conditioned Strong Cation Exchange (SCX-2) column (methanol prime).

  • Wash the column with methanol (3 column volumes) to elute TFA and non-basic impurities.

  • Elute the target compound using 2.0 M Ammonia in Methanol.

  • Evaporate the ammoniacal fractions to afford pure 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine as a free base.

Quantitative Data & Characterization Summary

The table below summarizes the expected quantitative metrics and analytical markers for the key intermediates and the final target compound to ensure rigorous quality control throughout the synthetic workflow.

CompoundMolecular Weight ( g/mol )Expected YieldESI-MS (m/z) [M+H]⁺Key ¹H NMR Indicators (δ, ppm)
1-Boc-piperidine-2-carbohydrazide 243.3185–90%244.11.45 (s, 9H, Boc), 4.60 (br s, 1H, piperidine C2-H)
Methyl isobutyrimidate HCl 137.6190–95%102.1 (-HCl)1.25 (d, 6H, isopropyl CH₃), 4.10 (s, 3H, OCH₃)
1-Boc-2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine 294.4065–75%295.21.35 (d, 6H, isopropyl CH₃), 1.45 (s, 9H, Boc), 5.40 (br s, 1H, piperidine C2-H)
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine 194.2885–95%195.11.35 (d, 6H, isopropyl CH₃), 3.90 (dd, 1H, piperidine C2-H), absence of Boc signal

References

  • Source: Organic Chemistry Portal (Tetrahedron, 2011, 67, 5339-5345)
  • Source: R Discovery (October 01 2016)
  • Title: A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides Source: ResearchGate URL

Sources

Advanced Application Note: HPLC Method Development for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The analysis of highly polar, basic nitrogenous compounds presents a notorious challenge in liquid chromatography. 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a prime example of such a molecule, characterized by its extreme hydrophilicity and dual ionizable centers. Standard acidic reversed-phase (RP) methods often fail for this class of compounds, resulting in elution near the void volume and severe peak tailing.

This application note provides a comprehensive, causality-driven guide to developing a robust, self-validating HPLC method for this analyte. By deconstructing the molecule's physicochemical properties, we present two orthogonal, field-proven chromatographic strategies: High-pH Reversed-Phase Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) .

Physicochemical Profiling & The Causality of Retention

To engineer a successful chromatographic method, we must first understand the analyte's ionization behavior. 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine contains two distinct heterocyclic moieties:

  • The Piperidine Ring : A non-aromatic secondary amine. Piperidines are strongly basic, with a typical pKa of ~10.5. At physiological or acidic pH, this nitrogen is fully protonated (cationic), rendering the molecule highly polar and poorly retained on standard hydrophobic stationary phases ()[1].

  • The 1,2,4-Triazole Ring : An aromatic heterocycle exhibiting complex amphoteric behavior. It acts as both a weak base (pKa ~2.5) and a weak acid (pKa ~10.0) ()[1].

In reversed-phase liquid chromatography (RPLC), the retention of polar basic compounds is fundamentally governed by the mobile phase pH relative to the analyte's pKa ()[2]. According to the Henderson-Hasselbalch equation, when the mobile phase pH is ≥ pKa + 2, a weak base is virtually un-ionized, maximizing its hydrophobicity and retention on a C18 stationary phase ()[2]. Conversely, at low pH, the molecule is completely ionized, leading to poor retention and severe peak tailing due to secondary ion-exchange interactions with residual silanols on the silica matrix ()[3].

Method Development Strategy

Based on the physicochemical profile, we must abandon standard low-pH RPLC (e.g., 0.1% TFA on C18) and employ one of two targeted strategies:

Strategy A: High-pH RP-HPLC (Ionization Suppression)

By adjusting the mobile phase pH to 10.0, we suppress the ionization of the piperidine nitrogen. The molecule becomes predominantly neutral, allowing for effective hydrophobic partitioning. Buffer selection is critical; ammonium bicarbonate (pKa ~10.3) provides optimal buffering capacity at pH 10.0 ()[4]. Because standard silica dissolves at pH > 8.0, an Ethylene Bridged Hybrid (BEH) column is mandatory to withstand the alkaline conditions ()[5].

Strategy B: HILIC (Exploiting Polarity)

Instead of fighting the molecule's polarity, HILIC exploits it. By using a low-pH mobile phase (pH 3.0), the analyte is fully protonated. It partitions into a water-enriched layer immobilized on a polar stationary phase (e.g., Amide). Formic acid/formate buffers (pKa ~3.75) are ideal for maintaining this acidic environment while ensuring MS compatibility ()[4].

Workflow A Analyte: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine B Physicochemical Profiling Piperidine pKa ~10.5 | Triazole pKa ~2.5, 10.0 A->B C Select Chromatographic Mode B->C D HILIC Mode (Low pH, High Organic) C->D Exploit high polarity E RP-HPLC Mode (High pH, Aqueous/Organic) C->E Suppress ionization F Amide / Bare Silica Column Buffer: 10mM NH4Fa (pH 3.0) D->F G Hybrid C18 (BEH) Column Buffer: 10mM NH4HCO3 (pH 10.0) E->G H Mechanism: Hydrophilic Partitioning Analyte is fully protonated (Cationic) F->H I Mechanism: Hydrophobic Partitioning Analyte ionization is suppressed (Neutral) G->I

Fig 1. Method development decision tree based on analyte pKa and polarity.

Experimental Protocols & Causality

Protocol 1: High-pH Reversed-Phase Liquid Chromatography (RP-HPLC)

Objective: Suppress ionization of the piperidine moiety to enable hydrophobic retention.

  • Column : Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

    • Causality: BEH particles are stable up to pH 12.0, preventing stationary phase degradation ()[5].

  • Mobile Phase A : 10 mM Ammonium Bicarbonate in Milli-Q Water, adjusted to pH 10.0 ± 0.1 with Ammonium Hydroxide.

  • Mobile Phase B : 100% Acetonitrile (ACN).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

    • Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and sharpening peak shape ()[3].

  • Detection : UV at 210 nm (due to the lack of an extended chromophore) or LC-MS (ESI+).

  • Gradient Program :

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)

    • 2.0 - 10.0 min: 5% → 60% B (Linear gradient for elution)

    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 12.1 min: 60% → 5% B

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Retain the fully protonated, highly polar analyte using orthogonal hydrophilic partitioning.

  • Column : Waters XBridge BEH Amide, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A : 10 mM Ammonium Formate in Milli-Q Water, pH 3.0 (adjusted with Formic Acid).

    • Causality: Formic acid ensures the piperidine is fully protonated while maintaining MS compatibility ()[4].

  • Mobile Phase B : ACN containing 0.1% Formic Acid.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C.

  • Injection Volume : 2 µL.

    • Causality: Injection volumes in HILIC must be kept small, and the sample diluent must be highly organic (≥80% ACN) to prevent peak distortion caused by solvent mismatch.

  • Gradient Program :

    • 0.0 - 2.0 min: 95% B. (Causality: In HILIC, water is the strong eluting solvent. Starting at high organic ensures the formation of the aqueous hydration layer on the stationary phase).

    • 2.0 - 10.0 min: 95% → 60% B (Increasing water to elute the polar analyte).

    • 10.0 - 12.0 min: 60% B (Column wash).

    • 12.0 - 12.1 min: 60% → 95% B.

    • 12.1 - 20.0 min: 95% B (Extended re-equilibration is critical in HILIC to fully restore the hydration layer).

System Suitability Testing (SST) - The Self-Validating Mechanism

To ensure trustworthiness and method integrity, every chromatographic run must be self-validating. Before sample analysis, inject a 0.1 mg/mL standard solution and verify the following SST criteria:

  • Retention Factor (k') : > 2.0 (Ensures the analyte is not eluting in the void volume, proving the retention mechanism is active).

  • Tailing Factor (Tf) : ≤ 1.5 (Confirms the absence of severe secondary silanol interactions).

  • Theoretical Plates (N) : > 5,000 (Verifies column efficiency and proper mass transfer).

  • Precision (%RSD) : ≤ 2.0% for retention time and peak area over 5 replicate injections.

Data Presentation & Method Comparison

The following table summarizes the expected quantitative and qualitative outcomes of both developed methods, allowing scientists to select the optimal approach based on their laboratory's specific instrumentation (e.g., UV vs. MS) and sample preparation workflows.

ParameterHigh-pH RP-HPLC (Protocol 1)HILIC (Protocol 2)
Primary Retention Mechanism Hydrophobic PartitioningHydrophilic Partitioning
Analyte Ionization State Predominantly NeutralFully Protonated (Cationic)
Expected Retention Time (tR) 5.5 – 6.5 min6.0 – 7.5 min
Expected Tailing Factor (Tf) 1.1 – 1.31.0 – 1.2
Sample Diluent Requirement Aqueous/Organic mix (e.g., 50:50)High Organic (e.g., ≥ 80% ACN)
MS Compatibility Excellent (Volatile NH4HCO3)Excellent (Volatile NH4Fa)

References

  • pH, pKa, and Retention . Pharma Growth Hub. Available at:[Link][2]

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development . Welch Materials. Available at:[Link][1]

  • Role of pKa in Reverse Phase HPLC Method Development: Learn In 3 Minutes . PharmaGuru. Available at:[Link][4]

  • HPLC METHOD DEVELOPMENT - A REVIEW . Suresh Gyan Vihar University. Available at: [Link][3]

  • HPLC Method development: an overview . PharmaCores. Available at: [Link][5]

Sources

In the Quest for Novel Therapeutics: Application Notes and Protocols for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The convergence of a 1,2,4-triazole ring and a piperidine moiety in the chemical structure of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine presents a compelling scaffold for drug discovery. Both heterocyclic systems are considered "privileged structures" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds and approved drugs.[1][2] The 1,2,4-triazole core, a bioisostere of amide and ester groups, is known for its ability to participate in hydrogen bonding and its metabolic stability, contributing to a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The piperidine ring, a saturated heterocycle, offers conformational flexibility, influencing receptor binding and pharmacokinetic properties.[1] This unique combination in 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine suggests its potential as a versatile lead compound for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the potential applications of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine in drug discovery, with a focus on its prospective roles as an anticancer and antimicrobial agent. Detailed protocols for the initial biological evaluation of this compound are provided to facilitate its exploration in a research setting.

Anticipated Biological Activities and Underlying Mechanisms

While specific biological data for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is not extensively published, the known activities of its constituent scaffolds and structurally related molecules allow for the formulation of strong hypotheses regarding its potential therapeutic applications.

Anticancer Potential: Targeting Cellular Proliferation

The 1,2,4-triazole and piperidine moieties are integral to numerous anticancer agents.[4][5] Their mechanisms of action are varied and can include the disruption of critical signaling pathways, induction of apoptosis, and inhibition of enzymes essential for cancer cell survival. For instance, piperidine derivatives have been shown to modulate the PI3K/Akt signaling pathway, a frequently dysregulated cascade in cancer.[3]

Hypothesized Mechanism of Action: It is postulated that 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine may exert its anticancer effects through the inhibition of key cellular kinases or by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. The lipophilic isopropyl group may enhance cell membrane permeability, facilitating its entry into cancer cells.

Caption: Hypothesized antimicrobial mechanism of action.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Protocol 1: Synthesis and Characterization

A robust synthesis is the first step in the evaluation of any new chemical entity. Based on general synthetic strategies for similar compounds, a potential synthetic route is outlined below. [6] Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials: - 1H-1,2,4-triazole - Isopropyl halide - Piperidine derivative Step1 Isopropylation at 5-position Start->Step1 Step2 Reaction with Piperidine Derivative Step1->Step2 Product 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Step2->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, Mass Spec, etc.) Purification->Characterization

Caption: General synthetic workflow.

Step-by-Step Synthesis (Illustrative):

  • Isopropylation of 1H-1,2,4-triazole: To a solution of 1H-1,2,4-triazole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0°C. Stir for 30 minutes, then add an isopropyl halide (e.g., 2-bromopropane). Allow the reaction to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with an organic solvent.

  • Functionalization for Piperidine Attachment: The resulting 5-isopropyl-1H-1,2,4-triazole may require further functionalization at the 3-position to enable reaction with a piperidine derivative. This could involve, for example, lithiation followed by reaction with an appropriate electrophile.

  • Coupling with Piperidine: React the functionalized triazole with a suitable piperidine derivative under basic conditions. The specific conditions will depend on the nature of the functional group introduced in the previous step.

  • Purification and Characterization: Purify the final product using column chromatography on silica gel. Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8] Materials:

  • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (dissolved in DMSO to create a stock solution)

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal cell line (e.g., MCF-10A)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a positive control (a known anticancer drug, e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [9]5. Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) by plotting a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidineMCF-7Experimental Value
A549Experimental Value
MCF-10AExperimental Value
Doxorubicin (Control)MCF-7Reference Value
Protocol 3: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10][11] Materials:

  • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents for positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture 10 µL from each well that shows no visible growth onto an appropriate agar plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation:

CompoundMicroorganismMIC (µg/mL)
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidineS. aureusExperimental Value
E. coliExperimental Value
C. albicansExperimental Value
Ciprofloxacin (Control)S. aureusReference Value
Fluconazole (Control)C. albicansReference Value

Conclusion and Future Directions

The unique structural attributes of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine position it as a promising candidate for further investigation in drug discovery. The protocols outlined in this guide provide a robust framework for the initial assessment of its potential anticancer and antimicrobial activities. Positive results from these in vitro studies would warrant further exploration, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo efficacy and toxicity studies in relevant animal models. The journey from a promising scaffold to a clinically viable drug is long and challenging, but the systematic application of these and more advanced experimental protocols will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

  • Jadhav, A. S., et al. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences, 2(8), 2860-2887.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • National Center for Biotechnology Information. (2021). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of New Substituted Piperidinones Linked to Pyrimidine, Thiazole, and Triazole Glycoside Derivatives. [Link]

  • Sadat, M. A., et al. (2022). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. Pharmaceuticals, 15(1), 103.
  • Singh, P., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2206.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • World Organisation for Animal Health (WOAH). (2025). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Al-Ostoot, F. H., et al. (2021).
  • Singh, P., et al. (2022). Green Synthesis and Anticancer Potential of 1,4-Dihydropyridines-Based Triazole Derivatives: In Silico and In Vitro Study. Molecules, 27(7), 2206.
  • The Synthesis of Conjugated Peptides Containing Triazole and Quinolone-3-Carboxamide Moieties Designed as Anticancer Agents. Avicenna Journal of Medical Biotechnology, 12(4), 223-231.
  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32432.
  • Gulevich, A. V., & Dudnik, A. S. (2023).
  • Sangshetti, J. N., et al. (2019). Synthesis and antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives. Russian Journal of General Chemistry, 89(8), 1673-1682.
  • Nguyen, T. T. H., et al. (2022). Synthesis and inhibitory activity against MurA and MurZ enzymes of 4H-pyrano[2,3-d]pyrimidine–1H-1,2,3-triazole hybrid compounds having piperidine and morpholine rings. New Journal of Chemistry, 46(34), 16447-16457.
  • Mohamed, M. S., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 26(5), 1489.
  • Yu, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. International Journal of Nanomedicine, 9, 2099-2111.
  • Singhal, N., et al. (2011). Recent advancement of triazole derivatives and their biological significance. Journal of Chemical and Pharmaceutical Research, 3(2), 126-133.
  • Jadhav, A. S., et al. (2024). A Review On: Antibacterial And Antifungal Activity Of 1,2,3-Triazoles And 1,2,4-Triazole Derivatives. International Journal of Pharmaceutical Sciences, 2(8), 2860-2887.
  • Al-Ostoot, F. H., et al. (2021).
  • Avetisyan, K. S., et al. (2025). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 5(1), 1-13.
  • El-Sayed, W. M., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. Molecules, 27(19), 6695.
  • Al-Ostoot, F. H., et al. (2021).
  • Khan, I., et al. (2024).
  • He, X., et al. (2015). Discovery of highly potent triazole antifungal agents with piperidine-oxadiazole side chains. MedChemComm, 6(4), 653-664.
  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(36), 32420-32432.
  • Abbas, H. S., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 25(13), 3051.
  • Al-Wahaibi, L. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Journal of Chemistry, 2022, 1-16.
  • ResearchGate. (2017). Synthesis and Spectral Characterization of New 2-(5-Aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-dione Derivatives. [Link]

  • Avetisyan, K. S., et al. (2025). Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org.

Sources

Application Notes and Protocols for the Structural Elucidation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the structural characterization of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine using advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Detailed, step-by-step protocols for sample preparation, data acquisition, and spectral analysis are presented to aid researchers, scientists, and drug development professionals in the unambiguous structural verification and elucidation of this and structurally related heterocyclic compounds. The methodologies described herein are designed to ensure scientific integrity through self-validating experimental choices and are grounded in authoritative spectroscopic principles.

Introduction: The Structural Imperative

The compound 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a heterocyclic molecule featuring a piperidine ring linked to a 1,2,4-triazole moiety, which is further substituted with an isopropyl group.[1] Molecules within this class are of significant interest in medicinal chemistry due to the diverse biological activities associated with triazole derivatives, including potential antimicrobial and anticancer properties.[1] Accurate and unambiguous structural determination is a critical prerequisite for understanding its structure-activity relationship (SAR), mechanism of action, and for ensuring the integrity of subsequent biological and pharmacological studies.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the definitive structural elucidation of organic molecules in solution.[2][3] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed atomic-level map of the molecular framework. This guide will detail a suite of 1D and 2D NMR experiments designed to provide a complete and confident assignment of all proton and carbon resonances for the title compound.

Foundational Logic: A Multi-dimensional Approach to Structure

A single NMR experiment rarely provides sufficient information for the complete assignment of a complex molecule. Therefore, a logical, multi-dimensional approach is employed. This workflow leverages a series of complementary experiments to build a comprehensive picture of the molecular structure.

Figure 1: A logical workflow for the structural elucidation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine using a suite of NMR experiments.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is fundamentally dependent on the quality of the sample. This protocol outlines the steps for preparing a high-quality sample suitable for a full suite of NMR experiments.

Rationale: A homogeneous, particulate-free solution is essential for achieving high-resolution spectra.[4][5] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the signals from the analyte.[6][7]

Materials:

  • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (5-10 mg for ¹H and 2D NMR; 20-50 mg for ¹³C NMR)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube[6]

  • Pasteur pipette and cotton or glass wool for filtration[6]

  • Small vial

Procedure:

  • Dissolution: Accurately weigh the required amount of the compound and place it into a clean, dry vial.[7][8]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4][6] The choice of solvent will depend on the solubility of the compound.

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.

  • Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette.[6] Transfer the solution from the vial through the filtered pipette into the NMR tube.[6] This step is crucial to remove any micro-particulates that can degrade spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Protocol 2: 1D NMR Data Acquisition (¹H and ¹³C)

Rationale: 1D ¹H NMR provides information on the number of different proton environments and their neighboring protons through spin-spin coupling. ¹³C NMR provides a count of the unique carbon environments in the molecule.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz or higher100 MHz or higher
Pulse Program Standard single pulse (zg30)Proton-decoupled (zgpg30)
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 298 K298 K
Number of Scans (NS) 8-161024-4096 (or more)
Relaxation Delay (D1) 1-2 s2 s
Acquisition Time (AQ) ~3-4 s~1-2 s
Spectral Width (SW) ~12-16 ppm~200-240 ppm

Expected Chemical Shift Regions:

  • Piperidine Protons: Typically resonate in the upfield region, approximately δ 1.5-3.5 ppm.[9]

  • Isopropyl Protons: A doublet for the methyl groups (~δ 1.3 ppm) and a septet for the methine proton (~δ 3.0-3.5 ppm).

  • Triazole N-H Proton: A broad singlet, highly variable in chemical shift (δ 12-15 ppm in DMSO-d₆), which will disappear upon D₂O exchange.[2]

  • Triazole Ring Carbons: Expected to be in the downfield region of the ¹³C spectrum, around δ 140-170 ppm.[2]

  • Piperidine and Isopropyl Carbons: Will appear in the aliphatic region of the ¹³C spectrum (δ 20-60 ppm).

Protocol 3: 2D NMR Data Acquisition

Rationale: 2D NMR experiments are essential for establishing the connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (H-C-H or H-C-C-H).[10][11][12]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation).[13][14][15][16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (and sometimes four), which is crucial for identifying connectivity across quaternary carbons and heteroatoms.[16][17][18][19]

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Pulse Program cosygpqfhsqcedetgpsisp2.3hmbcgplpndqf
Number of Scans (NS) 2-42-88-16
Relaxation Delay (D1) 1.5 s1.5 s1.5 s
¹J(C,H) Coupling Constant N/A145 HzN/A
ⁿJ(C,H) Long-Range Coupling N/AN/A8 Hz
Acquisition Points (F2) 204820482048
Number of Increments (F1) 256-512256256-512

Data Processing and Analysis

Rationale: Proper data processing is critical to extract the maximum amount of information from the raw Free Induction Decay (FID) data.[20]

Data_Processing_Flow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization Improves S/N or resolution FT Fourier Transform (FT) Apodization->FT Converts time to frequency domain Phasing Phase Correction FT->Phasing Corrects peak shapes Baseline Baseline Correction Phasing->Baseline Flattens the spectrum baseline Calibration Chemical Shift Calibration (Referencing) Baseline->Calibration Sets reference (e.g., TMS to 0 ppm) Integration Integration (¹H NMR) Calibration->Integration PeakPicking Peak Picking Calibration->PeakPicking FinalSpectrum Final Spectrum for Analysis Integration->FinalSpectrum PeakPicking->FinalSpectrum

Figure 2: A generalized workflow for processing 1D and 2D NMR data from the raw FID to the final, interpretable spectrum.

Step-by-Step Processing Guide:

  • Fourier Transformation (FT): The raw time-domain data (FID) is converted into the frequency-domain spectrum.[21]

  • Phase Correction: The phase of the spectrum is adjusted so that all peaks are purely absorptive (pointing upwards).[21][22][23]

  • Baseline Correction: A polynomial function is applied to correct for any rolling or unevenness in the spectral baseline.[23]

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or an internal standard (like TMS) to its known chemical shift value.[21]

  • Integration (for ¹H NMR): The area under each proton signal is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The exact chemical shift values for all signals are determined.[21]

Integrated Spectral Interpretation: A Self-Validating System

The final stage involves the synergistic interpretation of all acquired spectra to build the molecular structure piece by piece.

  • Identify Spin Systems with COSY: Start with a well-resolved proton signal in the ¹H spectrum and use the COSY cross-peaks to "walk" along the proton-proton coupling network.[24] This will allow you to trace out the entire piperidine ring proton system and the isopropyl group proton system as separate fragments (spin systems).[12]

  • Assign Carbons with HSQC: Use the HSQC spectrum to assign the chemical shift of each carbon that is directly bonded to a proton.[13][15] Each cross-peak in the HSQC links a proton signal on the horizontal axis to a carbon signal on the vertical axis.

  • Connect the Fragments with HMBC: The HMBC spectrum is the key to connecting the identified spin systems and assigning quaternary carbons.[16][17] For example, a cross-peak between the isopropyl methine proton and a triazole ring carbon will confirm the attachment of the isopropyl group to the triazole ring. Similarly, correlations between the piperidine protons at the C2 position and the triazole ring carbons will establish the connectivity between the two ring systems.

  • Confirm Quaternary Carbons: The two carbons of the triazole ring are quaternary (not directly attached to any protons). Their chemical shifts will be observed in the ¹³C spectrum but will not have any cross-peaks in the HSQC spectrum.[17] Their assignment is confirmed by observing HMBC correlations from nearby protons.

By cross-referencing the information from all these experiments, a self-validating and unambiguous assignment of the entire molecular structure can be achieved.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link].

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Available from: [Link].

  • University of Leicester. How to make an NMR sample. Available from: [Link].

  • Palacký University Olomouc. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). Available from: [Link].

  • ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. Available from: [Link].

  • JoVE. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Available from: [Link].

  • SpringerLink. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available from: [Link].

  • Wikipedia. Heteronuclear single quantum coherence spectroscopy. Available from: [Link].

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available from: [Link].

  • MetaboLabPy. Basic 1D-NMR Data Processing. Available from: [Link].

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available from: [Link].

  • University of Alberta. NMR Sample Preparation 1. Available from: [Link].

  • Columbia University. COSY - NMR Core Facility. Available from: [Link].

  • AIP Publishing. Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Available from: [Link].

  • TOSOH Analysis and Research Center Co.,Ltd. NMR入門講座 ⑥溶液2次元NMRの原理と読み方. Available from: [Link].

  • Columbia University. HSQC and HMBC - NMR Core Facility. Available from: [Link].

  • Magritek. Carbon. Available from: [Link].

  • University of California, Santa Barbara. 2D NMR Spectrum Processing with Mnova. Available from: [Link].

  • SpectraBase. piperidine, 1-[(3Z)-4-chloro-2,4-dinitro-1-(1-piperidinyl)-1,3-butadienyl]-. Available from: [Link].

  • Fraser Lab. From FID to 2D: Processing HSQC Data Using NMRPipe. Available from: [Link].

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. Available from: [Link].

  • SpectraBase. 1,2,4-Triazole. Available from: [Link].

  • NMR Wiki. 2D HMBC. Available from: [Link].

  • eMagRes. NMR Data Processing. Available from: [Link].

  • Chemistry LibreTexts. 5.3: HMBC and HMQC Spectra. Available from: [Link].

  • ACS Publications. Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Available from: [Link].

  • ACS Publications. Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. Available from: [Link].

  • Asian Publication Corporation. Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Available from: [Link].

  • University of Ottawa NMR Facility Blog. HMBC vs. H2BC. Available from: [Link].

  • Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available from: [Link].

  • University of Wisconsin-Madison. HOW TO PROCESS NMR SPECTRUM (SIMPLE). Available from: [Link].

  • MDPI. Special Issue : Advances in NMR Spectroscopy for Bioactive Small Molecules. Available from: [Link].

  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link].

  • ACS Publications. Zero- to Ultralow-Field NMR Spectroscopy of Small Biomolecules. Available from: [Link].

  • ScienceDirect. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. Available from: [Link].

Sources

Application Note: Utilizing 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In modern medicinal chemistry, the strategic fusion of distinct pharmacophores into a single molecular entity is a proven method for discovering highly selective therapeutics. 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (typically supplied as a hydrochloride salt) is a highly versatile chemical precursor[1].

The structural fusion of the piperidine moiety—a ubiquitous pharmacophore in CNS-active drugs—with the metabolically stable 1,2,4-triazole ring creates a multifunctional scaffold capable of diverse biological interactions[2]. This building block is particularly valuable because the piperidine provides a secondary amine handle for rapid synthetic diversification, while the triazole acts as an exceptional amide bioisostere, conferring resistance to enzymatic degradation and providing critical hydrogen-bonding networks[3].

Physicochemical Profiling

Understanding the baseline physicochemical properties of this precursor is critical for predicting its behavior in both synthetic workflows and biological assays.

PropertyValue
IUPAC Name 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
CAS Number 1803610-12-9[1]
Molecular Formula C10H19ClN4[4]
Molecular Weight 230.74 g/mol [1]
MDL Number MFCD28968299[4]
Free Base Exact Mass 194.15 m/z

Mechanistic Insights into the Pharmacophore

The selection of this specific precursor is driven by the distinct functional roles of its three primary structural nodes:

  • The Piperidine Ring (Basic Amine): Serves as the primary synthetic handle. In a biological context, the basic nitrogen (pKa ~9-10) is protonated at physiological pH, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate or Glutamate) within target receptor pockets, such as GPCRs.

  • The 1,2,4-Triazole Core (H-Bonding Hub): Triazoles are highly sought after in drug discovery due to their high dipole moment and ability to act as both hydrogen bond donors and acceptors[2]. Unlike traditional amides, the 1,2,4-triazole ring is completely resistant to amidase-mediated hydrolysis, drastically improving the half-life of the resulting drug candidate.

  • The Isopropyl Substituent (Hydrophobic Node): The addition of the propan-2-yl group at the 5-position of the triazole significantly enhances the overall lipophilicity (LogP) of the fragment. This hydrophobic bulk is critical for displacing high-energy water molecules from target binding pockets and improving blood-brain barrier (BBB) penetration.

Pharmacophore Target Biological Target Piperidine Piperidine (Basic Amine) Piperidine->Target Salt Bridge Triazole 1,2,4-Triazole (H-Bonding) Piperidine->Triazole Covalent Triazole->Target Dipole/Pi-Stacking Isopropyl Isopropyl (Hydrophobic) Triazole->Isopropyl Covalent Isopropyl->Target Steric Fit

Fig 1: Pharmacophore interaction model of the triazole-piperidine scaffold within a target pocket.

Synthetic Workflows & Step-by-Step Protocols

Because the triazole ring is situated at the 2-position of the piperidine, the secondary amine is subjected to significant steric hindrance. Standard functionalization protocols often fail or produce low yields. The following protocols have been optimized specifically to overcome this steric barrier.

SynthWorkflow Precursor Triazole-Piperidine Precursor N_Acylation Amide Coupling (HATU/DIPEA) Precursor->N_Acylation R-COOH N_Alkylation Reductive Amination (NaBH(OAc)3) Precursor->N_Alkylation R-CHO SNAr SNAr Substitution (Base/Heat) Precursor->SNAr Ar-X Lead1 Kinase Inhibitors N_Acylation->Lead1 Lead2 GPCR Antagonists N_Alkylation->Lead2 Lead3 Antimicrobial Agents SNAr->Lead3

Fig 2: Synthetic diversification workflow for N-functionalization of the piperidine precursor.

Protocol A: HATU-Mediated N-Acylation (Amide Formation)

Causality: Standard coupling agents like EDC/HOBt struggle with the steric bulk adjacent to the piperidine nitrogen. HATU is utilized here because its highly reactive azabenzotriazole leaving group accelerates the coupling of sterically hindered amines. DIPEA is selected as the base to deprotonate the hydrochloride salt[1] without acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under nitrogen, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (to achieve a 0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride (1.0 eq) in one portion.

  • Reaction: Stir the mixture at RT for 12–16 hours.

  • Self-Validation Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. The reaction is complete when the precursor mass ( m/z 195.15, [M+H]+ of the free base) is fully consumed and replaced by the product mass.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination (N-Alkylation)

Causality: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is chosen over Sodium borohydride ( NaBH4​ ) because it is a milder reducing agent that selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde. 1,2-Dichloroethane (DCE) is used as the solvent because it optimally supports the slightly acidic conditions required to drive iminium formation.

Step-by-Step Methodology:

  • Free-Basing: Suspend the precursor hydrochloride (1.0 eq) in DCE (0.2 M). Add Triethylamine (TEA, 1.1 eq) and stir for 10 minutes to liberate the free amine.

  • Iminium Formation: Add the target aldehyde (1.1 eq). Stir for 30–60 minutes at RT. Expert Insight: If the aldehyde is highly deactivated, add catalytic glacial acetic acid (0.1 eq) to accelerate iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise over 5 minutes to prevent rapid off-gassing.

  • Reaction: Stir at RT for 16 hours.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. Stain with Ninhydrin; the secondary amine precursor will stain dark purple/brown, whereas the fully alkylated tertiary amine product will not stain strongly but will be UV-active (if the aldehyde contained a chromophore).

  • Workup: Quench with 1N NaOH to break down boron complexes. Extract with DCM, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes the optimization data for the N-Acylation of the sterically hindered 2-substituted piperidine, demonstrating the necessity of the HATU/DIPEA system over traditional methods.

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)
EDC / HOBtTEADCM2455%45%
T3P (50% in EtOAc)DIPEAEtOAc1672%65%
HATU DIPEA DMF 12 >95% 88%

Note: Yields represent the coupling of the precursor with a standard unhindered aliphatic carboxylic acid.

References

  • AccelaChem. "1803610-12-9 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride." AccelaChem Product Catalog. Available at: [Link]

  • American Elements. "2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride." American Elements Science Toolbox. Available at: [Link]

  • Srivastava, V., et al. "Piperidine based 1,2,3-triazolylacetamide derivatives induce cell cycle arrest and apoptotic cell death in Candida auris." Journal of Advanced Research (2020). Available at: [Link]

  • Ashraf, M., et al. "Probing phenylcarbamoylazinane-1,2,4-triazole amides derivatives as lipoxygenase inhibitors along with cytotoxic, ADME and molecular docking studies." Bioorganic Chemistry (2021). Available at: [Link]

Sources

incorporating 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine into combinatorial libraries

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Incorporation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine into Combinatorial Libraries

Authored by: Gemini, Senior Application Scientist

Abstract

The confluence of privileged scaffolds and combinatorial chemistry provides a powerful engine for modern drug discovery. This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective incorporation of the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold into discovery libraries. This scaffold is of high interest due to the proven biological significance of both the 1,2,4-triazole and piperidine moieties.[1][2] 1,2,4-triazole derivatives are integral to a wide range of therapeutics, including antifungal and antiviral agents, while the piperidine ring is a ubiquitous feature in numerous natural products and synthetic drugs.[3][4] By leveraging this pre-validated core, chemists can rapidly generate libraries of novel compounds with a high potential for biological activity. This guide details the underlying chemical principles, provides validated, step-by-step protocols for both solution-phase and solid-phase synthesis, and outlines robust analytical workflows for library characterization and quality control.

Strategic Analysis of the Core Scaffold

The utility of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine as a combinatorial building block is rooted in its distinct chemical features. The structure presents a chemically robust 1,2,4-triazole ring and a piperidine ring with a reactive secondary amine. This secondary amine is the primary vector for diversification, offering a reliable handle for a multitude of well-established chemical transformations.

Causality of Experimental Design: The decision to diversify at the piperidine nitrogen is strategic. This position allows for the introduction of a wide array of substituents that can project into three-dimensional space, enabling a thorough exploration of the pharmacophore space around the core scaffold. The triazole ring, in this context, often acts as a bioisostere for amide or carboxylic acid groups and can participate in critical hydrogen bonding interactions with biological targets.[5] The isopropyl group provides a fixed hydrophobic feature. Our synthetic strategy, therefore, focuses exclusively on derivatizing the piperidine nitrogen to maximize diversity while preserving the core's inherent beneficial properties.

Below is a diagram illustrating the diversification strategy for the core scaffold.

Figure 1. Diversification Strategy Core 2-[5-(isopropyl)-1H-1,2,4-triazol-3-yl]piperidine (Core Scaffold) PiperidineN Piperidine N-H (Point of Diversification) Core->PiperidineN RA Reductive Amination PiperidineN->RA AC Amide Coupling PiperidineN->AC SU Sulfonylation PiperidineN->SU UR Urea Formation PiperidineN->UR Aldehydes R1-CHO (Aldehydes/Ketones) Acids R2-COOH (Carboxylic Acids) Sulfonyls R3-SO2Cl (Sulfonyl Chlorides) Isocyanates R4-NCO (Isocyanates) RA->Aldehydes AC->Acids SU->Sulfonyls UR->Isocyanates

Caption: Diversification points on the core scaffold.

Protocol: Solution-Phase Parallel Synthesis (SPPS)

Solution-phase synthesis is often preferred for generating smaller, focused libraries where hit confirmation and scale-up are primary considerations.[6][7] The protocols below are optimized for a 96-well plate format, enabling efficient parallel processing.

Workflow Overview: The SPPS workflow involves dispensing reagents into a multi-well plate, performing the reactions in parallel, followed by a streamlined work-up and purification process, often employing techniques like solid-phase extraction (SPE) or high-throughput preparative HPLC.[8][9]

Figure 2. SPPS Workflow Start Dispense Scaffold Stock Solution to 96-Well Plate AddBB Add Building Block (e.g., Aldehyde, Acid Chloride) Start->AddBB AddReagent Add Reagents (e.g., Coupling Agent, Base) AddBB->AddReagent React Incubate Reaction (Stirring, Heating) AddReagent->React Workup Parallel Work-up (Quench, LLE, or SPE) React->Workup Analyze QC Analysis (LC-MS on Crude Sample) Workup->Analyze Purify High-Throughput Purification (Prep HPLC/MS) Analyze->Purify Final Final Library Plates (QC, Plating, Storage) Purify->Final Figure 3. Catch-and-Release Purification Workflow Start Crude Reaction Mixture (from SPPS) Load Load Mixture onto Scavenger/Catch Resin Start->Load Bind Incubate to Allow Covalent Capture Load->Bind Wash1 Wash Resin (Remove Excess Reagents) Bind->Wash1 Wash2 Wash Resin (Remove Byproducts) Wash1->Wash2 Cleave Add Cleavage Cocktail (e.g., TFA in DCM) Wash2->Cleave Collect Collect Filtrate (Contains Pure Product) Cleave->Collect Final Evaporate & Plate Collect->Final

Caption: Workflow for catch-and-release solid-phase purification.

Protocol 3.1: Purification using a Sulfonyl Chloride Resin

Principle: This protocol is designed to purify the secondary amine products from the reductive amination (Protocol 2.1). The product, a secondary amine, reacts with a sulfonyl chloride resin. Unreacted starting materials (aldehyde, scaffold) and reagents (STAB byproducts) do not react and are washed away. The captured product is then released by cleaving the sulfonamide bond.

Materials:

  • Crude product from Protocol 2.1

  • Polymer-supported sulfonyl chloride resin (e.g., PS-TsCl)

  • Pyridine

  • DCM, THF, MeOH (for washing)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation: In a fritted vessel, swell the sulfonyl chloride resin (1.5 eq relative to the theoretical product yield) in DCM for 30 minutes.

  • Capture:

    • Dissolve the crude reaction mixture in DCM containing pyridine (3.0 eq).

    • Add this solution to the swelled resin.

    • Shake the vessel at room temperature for 12-18 hours.

  • Washing:

    • Drain the solvent.

    • Wash the resin sequentially with DCM (3x), THF (3x), MeOH (3x), and finally DCM (3x) to remove all impurities.

    • Dry the resin under vacuum.

  • Release (Cleavage):

    • Add a solution of 20% TFA in DCM to the resin.

    • Shake for 2 hours at room temperature.

    • Drain the filtrate containing the pure product into a collection plate.

    • Wash the resin with a small amount of fresh DCM and combine the filtrates.

  • Final Processing: Evaporate the solvent under a stream of nitrogen to yield the purified product. Reconstitute for analysis and plating.

Analytical Characterization and Quality Control (QC)

Rigorous QC is non-negotiable for ensuring the fidelity of a combinatorial library and the validity of subsequent screening data. [10][11]The primary goal is to confirm the identity and assess the purity of each library member.

Recommended QC Workflow: A tiered approach is most efficient. High-throughput LC-MS is used for primary analysis of every compound, while NMR is used to validate the structure of a representative subset. [12][13]

Figure 4. Library QC Workflow Start Purified Library Plate LCMS Primary QC (All Wells): High-Throughput LC-MS Start->LCMS Decision Purity & Mass Check LCMS->Decision Pass Compound Passes QC (>90% Purity, Correct Mass) Decision->Pass PASS Fail Compound Fails QC (Flag for Repurification or Removal) Decision->Fail FAIL NMR Secondary QC (Subset): 1H NMR Analysis Pass->NMR Structure Structure Confirmation NMR->Structure Valid Chemistry Validated Structure->Valid PASS Invalid Chemistry Fails (Re-evaluate Protocol) Structure->Invalid FAIL Final Release Library for Screening Valid->Final

Caption: A tiered workflow for combinatorial library quality control.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This is the workhorse technique for library analysis. [14]* Method: A fast gradient (e.g., 2-98% Acetonitrile/Water over 2-3 minutes) on a C18 column is typically used.

  • Data Acquired:

    • Purity: Determined by the peak area percentage of the desired product on the UV or ELSD chromatogram. A common threshold for libraries is >90%.

    • Identity: Confirmed by matching the observed mass from the mass spectrometer with the calculated exact mass of the expected product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive structural confirmation. [12]* Application: While not feasible for every library member, analyzing a representative subset (e.g., 5-10 compounds from different building block classes) is crucial for validating the synthetic protocols.

  • Method: Standard 1H NMR spectra are acquired. The disappearance of the piperidine N-H proton signal and the appearance of new signals corresponding to the added substituent provide strong evidence of a successful reaction.

Summary of Expected Data

The following table provides representative data for a small array synthesized via the N-acylation protocol (2.2) to illustrate expected outcomes.

Entry Acyl Chloride (R-COCl) Calculated Mass (M+H)⁺ Observed Mass (M+H)⁺ LC-MS Purity (%) Yield (%)
1Benzoyl chloride285.17285.29885
24-Fluorobenzoyl chloride303.16303.29681
3Cyclopropanecarbonyl chloride249.17249.29992
4Thiophene-2-carbonyl chloride291.13291.19578

Conclusion

The 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold represents a valuable starting point for the construction of diverse and biologically relevant combinatorial libraries. By leveraging the reliable reactivity of the piperidine secondary amine, researchers can efficiently generate large numbers of novel compounds. The detailed solution-phase and solid-phase protocols provided herein offer robust and validated methods for library synthesis and purification. Adherence to the outlined analytical and QC workflows is paramount to ensure the production of high-quality libraries, thereby increasing the probability of success in high-throughput screening campaigns and accelerating the drug discovery process.

References

  • Xie, R., Liu, X., Mai, C., & Liu, Z. (2013). Solid Phase Synthesis of 3,4,5-Trisubstituted-1,2,4-Triazoles Derivatives from the Resin-Bound Acylhydrazines. Scientific Research Publishing. [Link]

  • Larive, C. K., & Jayawickrama, D. (n.d.). Chapter 27. Existing and emerging strategies for the analytical characterization and profiling of compound libraries. ResearchGate. [Link]

  • Xie, R., Liu, X., Mai, C., & Liu, Z. (2011). Solid-Phase Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thione Derivatives Based on the Resin-Bound Acylhydrazines. Taylor & Francis Online. [Link]

  • Yan, B. (Ed.). (2004).
  • Fitch, W. L. (1998). Analytical methods for quality control of combinatorial libraries. Molecular Diversity. [Link]

  • Misuraca, M. C., Moulin, E., Ruff, Y., & Giuseppone, N. (2014). Experimental and theoretical methods for the analyses of dynamic combinatorial libraries. Royal Society of Chemistry. [Link]

  • Zhao, J., Zhang, J., & Yan, B. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. ACS Publications. [Link]

  • Yan, B. (Ed.). (2004).
  • Kyranos, J. N., & Hogan, J. C. (1998). High throughput purification of combinatorial libraries. PubMed. [Link]

  • Zhao, J., Zhang, J., & Yan, B. (2004). High-Throughput Purification of Combinatorial Libraries I: A High-Throughput Purification System Using an Accelerated Retention Window Approach. ResearchGate. [Link]

  • Houghten, R. A. (Ed.). (2000). 8 Analytical methods in combinatorial chemistry. Oxford Academic. [Link]

  • Anthony, B. (Ed.). (2017). Analytical Methods in Combinatorial Chemistry, Second Edition. Routledge. [Link]

  • Kumar, A., Kumar, V., & Sharma, G. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Whitten, J. P., Chen, T. Y., & McCarthy, J. R. (2002). Rapid Microscale Synthesis: Solution Phase Parallel Synthesis of a Library of Piperazines and Piperidines Using a Water Soluble Base. ResearchGate. [Link]

  • Chang, Y.-F., et al. (2011). Parallel synthesis of natural product-like polyhydroxylated pyrrolidine and piperidine alkaloids. Molecular Diversity. [Link]

  • Sztanke, K., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. [Link]

Sources

Application Note & In Vivo Dosing Protocols for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (frequently utilized in its hydrochloride salt form, CAS 1803610-12-9) is a specialized small-molecule scaffold. It is characterized by a basic piperidine ring and a lipophilic isopropyl-substituted 1,2,4-triazole moiety. Compounds harboring this highly privileged pharmacophore are frequently investigated in preclinical drug discovery as central nervous system (CNS) active agents, G-protein coupled receptor (GPCR) ligands, or kinase inhibitors.

Because the free base form exhibits Biopharmaceutics Classification System (BCS) Class II/IV characteristics (low aqueous solubility and variable permeability), transitioning this molecule from in vitro assays to in vivo models requires rigorous formulation strategies[1]. While the piperidine nitrogen (pKa ~9.5) allows for salt formation to improve dissolution in acidic environments, the compound may still precipitate upon entering the neutral pH of the systemic circulation or the intestinal lumen[1]. Therefore, the protocols detailed herein utilize specific co-solvent and lipid-based suspension strategies to ensure predictable pharmacokinetics (PK) and pharmacodynamics (PD).

Formulation Strategies & Quantitative Matrices

To prevent erratic absorption profiles caused by in vivo precipitation, the formulation must be tailored to the route of administration.

Causality of Vehicle Selection:

  • Intravenous (IV) Dosing: A co-solvent system utilizing DMSO and Solutol HS15 (or PEG400) is required. This lowers the dielectric constant of the vehicle, keeping the lipophilic triazole moiety in solution while remaining safe for the venous endothelium and preventing capillary blockade[2].

  • Oral (PO) Dosing: For suspensions, 0.5% Methylcellulose (MC) is used to increase the vehicle's viscosity, preventing the rapid sedimentation of the compound. Concurrently, 0.1% Tween-80 acts as a surfactant/wetting agent to reduce the interfacial tension between the hydrophobic drug particles and the aqueous medium, ensuring uniform dosing and consistent gastrointestinal absorption[2].

Table 1: Standardized Formulation Matrices for In Vivo Dosing
RouteTarget ConcentrationVehicle Composition (v/v or w/v)Preparation MethodologyStability / Storage
IV 1.0 - 2.0 mg/mL5% DMSO + 10% Solutol HS15 + 85% SalineDissolve compound in DMSO. Add Solutol, vortex. Slowly add Saline while sonicating.Use within 4 hours. Do not refrigerate (prevents precipitation).
PO 5.0 - 10.0 mg/mL0.5% MC + 0.1% Tween-80 in DI WaterTriturate compound with Tween-80. Gradually add 0.5% MC solution under high-shear mixing.Stable for 24h at 4°C. Vortex vigorously before dosing.
PO (Alt) 5.0 - 10.0 mg/mL5% DMSO + 40% PEG400 + 55% WaterDissolve in DMSO. Add PEG400, vortex. Add water dropwise.Use within 12 hours at room temperature.

Step-by-Step In Vivo Pharmacokinetic (PK) Protocol

This self-validating protocol is designed for rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats) to determine the bioavailability, clearance, and half-life of the compound.

Animal Preparation & Dosing Limits

Strict adherence to ethical guidelines and physiological volume limits is critical to prevent vehicle-induced toxicity, which can artificially alter hemodynamics and confound PK parameters[3].

  • Fasting: Fast animals for 12 hours prior to PO dosing to eliminate food-effect variability on gastrointestinal absorption. IV cohorts do not require fasting.

  • Volume Limits:

    • Mice: Maximum IV bolus volume is 5 mL/kg. Maximum PO gavage volume is 10 mL/kg[3].

    • Rats: Maximum IV bolus volume is 5 mL/kg. Maximum PO gavage volume is 10 mL/kg[3].

Dosing Administration
  • IV Cohort (e.g., 2 mg/kg): Administer the formulated solution via the lateral tail vein using a 27G to 30G needle. Ensure smooth, continuous injection over 10-15 seconds.

  • PO Cohort (e.g., 10 mg/kg): Administer the suspension via oral gavage using a specialized bulb-tipped gastric gavage needle to prevent esophageal trauma.

Serial Blood Sampling & Processing

Self-Validation Check: Always collect a pre-dose (t=0) sample to establish a baseline matrix background. This ensures that any endogenous isobaric interferences are accounted for during LC-MS/MS bioanalysis.

  • Timepoints: Collect blood at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Withdraw 20-30 µL of blood per timepoint via the saphenous vein or tail snip into K2-EDTA coated tubes. Note: Total blood drawn must not exceed 1% of the animal's body weight per 14-day period to prevent hypovolemic shock[3].

  • Plasma Separation: Invert tubes gently 5 times. Centrifuge at 3,000 x g for 10 minutes at 4°C. Transfer the supernatant (plasma) to pre-chilled 96-well plates and store at -80°C until analysis.

LC-MS/MS Bioanalysis
  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Verapamil or Tolbutamide) to 50 µL of plasma.

  • Extraction: Vortex for 5 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject 5 µL of the supernatant into the LC-MS/MS system utilizing a C18 column and a mobile phase gradient of Water/Acetonitrile with 0.1% Formic Acid.

PK_Workflow A Formulation Preparation (Solutions/Suspensions) B Animal Dosing (IV: 5 mL/kg, PO: 10 mL/kg) A->B Administer C Serial Blood Sampling (Tail Vein / Saphenous) B->C Timepoints D Plasma Separation (Centrifugation at 4°C) C->D Process E Protein Precipitation & Extraction D->E Extract F LC-MS/MS Bioanalysis E->F Analyze G PK Parameter Calculation (NCA Model) F->G Compute

Figure 1: Standard in vivo pharmacokinetic workflow for small molecule evaluation.

Pharmacodynamic (PD) Target Engagement

Because the piperidine-triazole scaffold is highly privileged in neuropharmacology, assessing CNS penetration and target engagement is a standard subsequent workflow.

Protocol for Brain-to-Plasma Ratio ( Kp,brain​ ) & PD Readout:

  • Dosing: Administer the compound at the established efficacious dose (e.g., 10 mg/kg PO).

  • Tissue Harvest: At Tmax​ (determined from the PK study, typically 1-2 hours for PO), euthanize the animal via CO 2​ asphyxiation followed by decapitation.

  • Perfusion (Critical Causality Step): Transcardially perfuse the animal with ice-cold PBS to remove blood from the cerebral vasculature. Failure to perfuse will artificially inflate brain drug concentrations due to residual compound trapped in the microvasculature.

  • Homogenization: Extract the brain, weigh it, and homogenize in 3 volumes (w/v) of PBS.

  • Signaling Assay: Use a fraction of the homogenate to run an ELISA or Western Blot for the downstream effector (e.g., phosphorylated kinases or cAMP levels). This confirms that the physical presence of the drug in the tissue correlates directly with functional target modulation.

PD_Pathway Cmpd 2-[5-(propan-2-yl)-1H- 1,2,4-triazol-3-yl]piperidine Receptor Putative Target (e.g., GPCR / Kinase) Cmpd->Receptor Binds & Modulates Intra Intracellular Effector (cAMP / Phosphorylation) Receptor->Intra Signal Transduction Response Pharmacodynamic Readout (In Vivo) Intra->Response Phenotypic Effect

Figure 2: Putative target engagement and pharmacodynamic signaling pathway.

References

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. "A good practice guide to the administration of substances and removal of blood, including routes and volumes." Journal of Applied Toxicology, 21(1), 15-23 (2001). [Link]3]

  • Pouton, C. W. "Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system." European Journal of Pharmaceutical Sciences, 29(3-4), 278-287 (2006). [Link]1]

  • Kalepu, S., & Nekkanti, V. "Preclinical Formulations: Insight, Strategies, and Practical Considerations." AAPS PharmSciTech, 16(3), 490-506 (2015). [Link]2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This portal provides troubleshooting guidance, mechanistic insights, and validated protocols for drug development professionals synthesizing 3,5-disubstituted 1,2,4-triazoles. Specifically, this guide addresses the yield optimization and chiral integrity preservation during the synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine , a highly sterically hindered heterocyclic building block.

Mechanistic Causality & Workflow Architecture

The synthesis of this compound typically relies on the condensation of an N-protected pipecolic acid derivative (piperidine-2-carboxylic acid) with isobutyramidrazone. The central challenge in this pathway is regioselectivity .

Because of the significant steric bulk of the isopropyl group (propan-2-yl) on the amidrazone, the initial acylation step is kinetically hindered. Chemists often mistakenly elevate the reaction temperature to force the coupling. However, the formation of 1,2,4-triazoles and 1,3,4-oxadiazoles from amidrazones are competing reaction pathways[1]. Lower temperatures strictly favor the kinetically driven N¹-acylation, which yields the desired 1,2,4-triazole upon cyclization. Elevated temperatures shift the equilibrium toward N²-acylation, resulting in the undesired 1,3,4-oxadiazole side product[1].

Workflow SM Isobutyramidrazone + N-Boc-pipecolic acid Path1 Kinetic Control (-10°C to 0°C, DIPEA) SM->Path1 Path2 Thermodynamic Control (>25°C, Strong Base) SM->Path2 Int1 N1-Acylamidrazone (Desired Intermediate) Path1->Int1 Favors N1 Acylation Int2 N2-Acylamidrazone (Undesired Intermediate) Path2->Int2 Favors N2 Acylation Cyc1 Dean-Stark Cyclization (Toluene, 110°C, -H2O) Int1->Cyc1 Cyc2 Spontaneous Cyclization (-H2O or -NH3) Int2->Cyc2 Prod Boc-Protected Triazole (High Yield) Cyc1->Prod Side 1,3,4-Oxadiazole (Side Product) Cyc2->Side Final Deprotection (HCl/Dioxane) Target Piperidine Prod->Final

Caption: Competing pathways in 1,2,4-triazole synthesis from amidrazones.

Troubleshooting & FAQs

Q1: My overall yield is below 30%, and LC-MS shows a major byproduct with the same mass minus NH3. What is happening? A1: You are observing the formation of the 1,3,4-oxadiazole side product. When the amidrazone undergoes N²-acylation, the subsequent cyclization preferentially ejects ammonia (-17 Da) or water to form the oxadiazole ring instead of the triazole[1]. To correct this, cool your initial coupling reaction to -10°C and use a non-nucleophilic base (e.g., DIPEA) to enforce N¹-acylation.

Q2: I am synthesizing the (S)-enantiomer, but chiral HPLC indicates 15-20% epimerization. How can I preserve chiral integrity? A2: The alpha-proton of N-Boc-pipecolic acid is highly susceptible to abstraction, leading to epimerization. This is exacerbated by strong bases (e.g., NaOEt) and prolonged heating[1]. Switch to a weaker, sterically hindered base like DIPEA during the coupling phase. During cyclization, avoid basic conditions entirely; rely on thermal dehydration in a neutral, high-boiling solvent like toluene.

Q3: The cyclization step stalls at 60% conversion even after 24 hours of reflux. Should I switch to a higher boiling solvent like xylenes? A3: No. Switching to xylenes (bp ~140°C) risks thermal degradation of the Boc protecting group. The stall is caused by the accumulation of water, which pushes the condensation reaction into an equilibrium state. Instead of increasing the temperature, implement a Dean-Stark trap to continuously remove water from the boiling toluene (bp 110°C), driving the reaction to completion via Le Chatelier's principle.

Q4: After Boc deprotection, my final product is a sticky gum instead of a solid powder. How do I isolate it cleanly? A4: The free piperidine-triazole compound is highly hygroscopic, especially when deprotected using Trifluoroacetic acid (TFA), which leaves residual fluorinated salts. Switch your deprotection reagent to 4M HCl in Dioxane . The resulting hydrochloride salt is highly crystalline and can be easily isolated by trituration with cold diethyl ether.

Optimization Data

The following table summarizes the causal relationship between acylation conditions and the resulting product distribution. Note the drastic shift in regioselectivity when temperature is strictly controlled.

Table 1: Effect of Acylation Conditions on Product Distribution

Acylation Temp (°C)SolventBaseN¹:N² Acylation RatioTriazole Yield (%)Oxadiazole Yield (%)Epimerization (%)
25THFTEA1.2 : 14238< 1
0THFTEA4.5 : 16815< 1
-10DCMDIPEA19.0 : 188< 5< 1
25EtOHNaOEt0.5 : 1256012

Self-Validating Experimental Protocol

This step-by-step methodology incorporates In-Process Controls (IPCs) to ensure the system self-validates before you proceed to the next phase.

Phase 1: Kinetic N-Acylation
  • Activation: Dissolve N-Boc-pipecolic acid (1.0 eq) in anhydrous DCM (0.2 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Cooling: Chill the reaction vessel to -10°C using an ice/brine bath.

  • Coupling: Add DIPEA (2.5 eq). Slowly add isobutyramidrazone hydrochloride (1.1 eq) in portions over 15 minutes to prevent exothermic spikes.

  • Validation (IPC 1): After 4 hours at 0°C, sample the reaction for LC-MS. Pass criteria: Complete consumption of the active ester and the appearance of the N¹-acylamidrazone intermediate mass [M+H]+.

Phase 2: Thermal Cyclization
  • Solvent Swap: Concentrate the DCM reaction mixture under reduced pressure (bath temp < 30°C). Re-dissolve the crude intermediate in anhydrous toluene (0.1 M).

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat to 110°C (reflux) for 12–16 hours.

  • Validation (IPC 2): Sample the reaction for LC-MS. Pass criteria: A mass shift of exactly -18 Da from the intermediate, indicating successful loss of water and ring closure.

  • Workup: Cool to room temperature, wash with 5% NaHCO3, then brine. Dry over Na2SO4 and concentrate.

Phase 3: Deprotection & Isolation
  • Deprotection: Dissolve the crude Boc-protected triazole in minimal DCM. Add 10 volumes of 4M HCl in Dioxane. Stir at room temperature for 2 hours.

  • Validation (IPC 3): Spot the reaction on a TLC plate and stain with Ninhydrin. Pass criteria: A bright purple spot indicates the presence of the free secondary amine (piperidine ring).

  • Isolation: Concentrate the mixture to a thick oil. Add cold diethyl ether dropwise while stirring vigorously until a white precipitate forms. Filter and dry under high vacuum to yield the target compound as an HCl salt.

References

  • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. [Link]

  • Frontiers in Chemistry. "Synthesis methods of 1,2,3-/1,2,4-triazoles: A review." PMC / Frontiers.[Link]

Sources

troubleshooting solubility issues with 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for physicochemical troubleshooting. This guide is engineered for drug development professionals and formulation scientists facing aqueous solubility bottlenecks with 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine .

Rather than providing generic advice, this guide deconstructs the specific molecular architecture of your compound to deliver targeted, causality-driven solutions.

Phase 1: Mechanistic Profiling of the Molecule

To troubleshoot solubility, we must first understand the thermodynamic and electrostatic environment of the molecule:

  • The Piperidine Ring (Basic Center): Piperidine is a secondary amine with a typical pKa of ~11. However, the adjacent electron-withdrawing 1,2,4-triazole ring exerts an inductive pull, depressing the piperidine's pKa to approximately 8.0–8.5.

  • The 1,2,4-Triazole Core (Amphoteric): This ring can act as a weak hydrogen bond donor and acceptor, but its planar nature promotes tight crystal lattice packing, increasing the energy required for aqueous solvation.

  • The Isopropyl Group (Lipophilic): This hydrophobic moiety actively repels water, creating an unfavorable entropy of hydration.

The Core Issue: At a physiological pH of 7.4, a significant fraction of the piperidine nitrogen remains unprotonated (neutral free base). Because more than 40% of new chemical entities are practically insoluble in water[1], this neutral fraction rapidly exceeds its intrinsic solubility limit, driven by the hydrophobic isopropyl group, resulting in precipitation.

Phase 2: Diagnostic Decision Tree

SolubilityWorkflow Start Precipitation of Piperidine-Triazole in Aqueous Media CheckPH Is Assay pH < pKa (approx. 8.5)? Start->CheckPH AdjustPH Formulate as HCl or Mesylate Salt CheckPH->AdjustPH No (Can lower pH) NeedPhysio Is physiological pH (7.4) strictly required? CheckPH->NeedPhysio Yes (Fixed pH) Success Solubility Achieved: Proceed to Assay AdjustPH->Success NeedPhysio->AdjustPH No Cosolvent Screen Cosolvents (PEG400, DMSO) NeedPhysio->Cosolvent Yes ToxCheck Cosolvent Toxicity Limits Exceeded? Cosolvent->ToxCheck Cyclodextrin Screen HP-β-CD Inclusion Complex Cyclodextrin->Success ToxCheck->Cyclodextrin Yes ToxCheck->Success No

Diagnostic workflow for resolving aqueous solubility issues of basic amines.

Phase 3: Targeted Troubleshooting FAQs

Q1: My compound dissolves in 100% DMSO but crashes out immediately when diluted into a pH 7.4 phosphate buffer. Why does this "solvent-shift" precipitation occur? A1: This is a classic kinetic solubility failure. When you dilute the DMSO stock into an aqueous buffer, the dielectric constant of the medium sharply increases. The hydrophobic isopropyl group can no longer be solvated. Furthermore, at pH 7.4, the molecule is too close to its pKa. For every pH unit away from the pKa, the weak base solubility increases 10-fold[2]. Because pH 7.4 is less than 1 unit away from the estimated pKa (~8.5), the highly insoluble neutral free base fraction dominates the equilibrium and nucleates into micro-precipitates.

Q2: I cannot lower the pH because I am running a live-cell in vitro assay. Which cosolvents should I prioritize? A2: You must lower the dielectric constant of the aqueous medium to accommodate the lipophilic regions of the molecule[3]. For in vitro assays, DMSO is standard, but you must keep the final concentration ≤0.5% v/v to prevent cytotoxic artifacts. If 0.5% DMSO is insufficient, transition to PEG400 (up to 5% v/v), which is generally well-tolerated by cells and effectively disrupts the hydrogen-bonded water network around the triazole core.

Q3: I am preparing an intravenous (IV) formulation for murine pharmacokinetics. Cosolvents are causing hemolysis. What is the alternative? A3: You must abandon cosolvents and utilize complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. Cyclodextrins create inclusion complexes by encapsulating hydrophobic compounds[4]. The lipophilic isopropyl-triazole moiety will partition into the hydrophobic cavity of the cyclodextrin, while the cyclodextrin's hydrophilic exterior interacts with the blood plasma. This masks the molecule's hydrophobicity without altering the bulk properties of the aqueous solvent.

Phase 4: Quantitative Benchmarks

The following table summarizes the expected thermodynamic impact of various solubilization strategies on piperidine-triazole derivatives.

Solubilization StrategyPhysicochemical MechanismExpected Solubility GainPhysiological Tolerability
pH Adjustment (pH 5.0) Complete protonation of piperidine nitrogen50x to 100xHigh (if buffered correctly)
10% PEG400 Dielectric constant reduction5x to 15xHigh (Suitable for in vivo)
1% DMSO Disruption of crystal lattice2x to 5xLow (Restricted to in vitro)
20% HP-β-CD Hydrophobic cavity inclusion50x to 200xHigh (Excellent for IV/Oral)

Phase 5: Self-Validating Experimental Protocols

Do not rely on visual inspection alone; micro-particulates can scatter light imperceptibly while ruining assay reproducibility. Use the following self-validating protocols.

Protocol A: Kinetic Solubility Screening (Cosolvent Optimization)

Objective: Determine the minimum cosolvent ratio required to maintain solubility upon aqueous dilution.

  • Stock Preparation: Dissolve the compound in 100% PEG400 to create a 10 mM master stock.

  • Serial Dilution: Prepare a gradient of PEG400 in your target aqueous buffer (e.g., 1%, 2.5%, 5%, 10% v/v).

  • Spiking: Spike the 10 mM master stock into each gradient condition to achieve a final target concentration of 100 µM. Vortex immediately for 30 seconds.

  • Equilibration: Incubate at 37°C for 2 hours on a microplate shaker (600 rpm).

  • Self-Validation (Critical): Centrifuge the samples at 15,000 x g for 15 minutes. Carefully extract the supernatant and analyze via HPLC-UV.

  • Causality Check: Compare the AUC (Area Under Curve) of the supernatant to a 100 µM standard prepared in 100% organic solvent. If the aqueous recovery is <95%, the compound has formed invisible micro-precipitates. Increase the cosolvent ratio.

Protocol B: Phase-Solubility Profiling with HP-β-CD

Objective: Drive thermodynamic solubility via host-guest inclusion complexation.

  • Excipient Preparation: Prepare aqueous solutions of HP-β-CD at 0, 5, 10, 15, and 20% (w/v) in pH 7.4 phosphate buffer.

  • Saturation: Add an excess of solid 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (e.g., 5 mg) to 1 mL of each cyclodextrin solution.

  • Thermodynamic Equilibration: Seal the vials and agitate continuously at 25°C for 48 hours. (Equilibrium takes time; premature sampling yields false negatives).

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter. Note: Do not use nylon filters, as the basic piperidine may non-specifically bind to the membrane.

  • Self-Validation: Dilute the filtrate 1:100 in mobile phase and quantify via LC-MS/MS. Plot the compound concentration against the HP-β-CD concentration. A linear increase (A-type phase solubility) confirms a 1:1 stoichiometric inclusion complex, validating the mechanism.

References

  • Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. URL: [Link]

  • Insoluble drug delivery strategies: review of recent advances and business prospects. PMC. URL: [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for reactions involving the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection for cross-coupling reactions, particularly C-N bond formation (e.g., Buchwald-Hartwig amination), a critical step in the functionalization of this valuable heterocyclic building block.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section provides rapid answers to the most common issues encountered during catalytic reactions with the triazolylpiperidine core structure.

Q1: My reaction shows low or no conversion to the desired product. What are the primary culprits?

A1: Low conversion is a common issue often traced back to one of four key areas: (1) Inactive Catalyst System , where the palladium source, ligand, or both are not suitable for the substrate or have degraded; (2) Suboptimal Base , which may be too weak to facilitate the catalytic cycle or has poor solubility in the reaction medium; (3) Inappropriate Solvent Choice , affecting reagent solubility and catalyst stability; or (4) Insufficient Thermal Energy . For a deeper dive, refer to our In-Depth Troubleshooting Guide for Low Conversion & Yield.

Q2: I'm observing significant formation of a black precipitate (palladium black) and the reaction has stalled. What is happening?

A2: The formation of a black precipitate is a classic sign of catalyst decomposition into inactive, agglomerated metallic palladium.[1] This is often caused by the presence of oxygen, high reaction temperatures, or an inappropriate ligand choice that fails to stabilize the active catalytic species.[1] Rigorous exclusion of air and screening for a more robust ligand are critical first steps.

Q3: My primary side product is the dehalogenated aryl starting material. How can I suppress this pathway?

A3: Dehalogenation is a competing reaction where the aryl halide is reduced instead of coupled. This can be promoted by certain catalysts and conditions.[2] To minimize it, consider lowering the reaction temperature, using a less aggressive base, or selecting a ligand that promotes rapid reductive elimination over competing side reactions.[3]

Q4: I'm struggling with regioselectivity. The arylation is occurring on different nitrogens of the triazole ring. How can I control this?

A4: The 1,2,4-triazole ring has multiple nitrogen atoms that can potentially be arylated. Regioselectivity is influenced by steric hindrance around each nitrogen and the electronic properties of the catalyst. Bulky ligands can often direct the coupling to the less sterically hindered nitrogen atom. A systematic screening of ligands with varying steric profiles is recommended to optimize regioselectivity.

In-Depth Troubleshooting & Optimization Guides

Guide 1: Addressing Low Conversion & Yield

Achieving high yield requires a harmonized system of catalyst, ligand, base, and solvent. Each component must be optimized for the specific substrates involved.

The heart of the reaction is the palladium-ligand complex. The ligand stabilizes the palladium center and modulates its reactivity.[1] For challenging substrates like N-heterocycles, specialized ligands are often required.[4][5]

  • Palladium Precatalysts: Modern Pd(II) precatalysts are often preferred over Pd(0) sources like Pd₂(dba)₃ because they are more stable to air and moisture and ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio.[1][5]

  • Ligand Choice: The choice of ligand is critical. Electron-rich and sterically hindered phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often effective.[5][6] NHCs form very strong bonds with palladium, leading to highly stable and active catalysts.[6]

Ligand ClassExample(s)Key Characteristics & Recommended Use
Biaryl Phosphines XPhos, RuPhos, BrettPhosBulky and electron-rich; excellent for coupling aryl chlorides and sterically hindered substrates. Promotes fast reductive elimination.[4][5]
N-Heterocyclic Carbenes (NHCs) IPr, IMesForm highly stable palladium complexes, resistant to decomposition at high temperatures.[6] Effective for a broad range of substrates.
Ferrocene-based Ligands dppf (1,1'-Bis(diphenylphosphino)ferrocene)Less bulky than biaryl phosphines; a good starting point for general cross-coupling reactions.

The base and solvent work in concert to create the optimal environment for the catalytic cycle. The base is often required to deprotonate the N-H of the triazole or piperidine, while the solvent must solubilize all components without interfering with the catalyst.[3][7][8]

ParameterCommon ChoicesRationale & Considerations
Base K₃PO₄, Cs₂CO₃, K₂CO₃, NaOtBu, KOtBuStrength: Stronger bases like NaOtBu can accelerate the reaction but may also promote side reactions.[2] Solubility: The base must have some solubility in the reaction medium to be effective. K₃PO₄ is a good, moderately strong, and often effective choice.[2]
Solvent Toluene, Dioxane, THF, DMF, DMSOPolarity: Aprotic solvents are standard. Toluene and dioxane are less polar and commonly used for Buchwald-Hartwig reactions.[2][3] Polar aprotic solvents like DMF or DMSO can sometimes improve solubility but may also coordinate to the metal center, affecting reactivity.[9]

Visual Workflow and Decision Guides

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical process for troubleshooting underperforming reactions.

TroubleshootingWorkflow Start Low Yield / No Reaction Check_Catalyst 1. Verify Catalyst System (Precatalyst + Ligand) Start->Check_Catalyst Initial Observation Check_Atmosphere 2. Ensure Inert Atmosphere (Degas Solvent, Purge with Ar/N2) Check_Catalyst->Check_Atmosphere Using robust system? (e.g., G3-XPhos) Screen_Base 3. Screen Bases (e.g., K3PO4, Cs2CO3, NaOtBu) Check_Atmosphere->Screen_Base Oxygen excluded? Screen_Solvent 4. Screen Solvents (e.g., Toluene, Dioxane, THF) Screen_Base->Screen_Solvent Still low yield? Increase_Temp 5. Increase Temperature (Incrementally, e.g., 80°C -> 110°C) Screen_Solvent->Increase_Temp Solubility issues resolved? Success Reaction Optimized Increase_Temp->Success Improvement observed? CatalystSelection cluster_0 Aryl Halide Properties cluster_1 Recommended Ligand Class Aryl_Halide Aryl Halide (Ar-X) Bulky_Phosphine Bulky Biaryl Phosphine (e.g., XPhos, RuPhos) Aryl_Halide->Bulky_Phosphine Aryl Chloride or Sterically Hindered NHC_Ligand N-Heterocyclic Carbene (e.g., IPr) Aryl_Halide->NHC_Ligand Electron-Poor or Requires High Temp Std_Ligand Standard Ligand (e.g., dppf) Aryl_Halide->Std_Ligand Aryl Bromide/Iodide (Electronically Neutral)

Caption: A decision tree to guide initial ligand selection based on the aryl halide.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Catalyst Screening

This protocol outlines a method for screening different catalyst systems for the N-arylation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine with an aryl bromide.

Materials:

  • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Palladium precatalyst (e.g., G3-XPhos, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

  • Reaction vials with stir bars

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add the base to a reaction vial.

  • Reagent Addition: Add the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine, aryl bromide, and palladium precatalyst to the vial.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor progress by taking small aliquots at regular intervals (e.g., 2, 6, 24 hours) and analyzing by LC-MS or TLC.

  • Work-up (for analysis): Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer.

  • Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residue. The crude product can then be purified by flash column chromatography.

Self-Validation: The protocol's trustworthiness is established by including a control reaction without the catalyst to confirm its necessity, and by monitoring the reaction to completion to ensure mass balance and identify potential side products.

References

  • Benchchem. Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines.
  • Chemo- and regioselectivity of intramolecular Heck reactions are dependent on the type of ligand employed. The Journal of Organic Chemistry. ACS Publications.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • N-Heterocyclic Carbenes as Ligands in Palladium-Catalyzed Tsuji—Trost Allylic Substitution. Request PDF - ResearchGate. Available from: [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available from: [Link]

  • A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia. Available from: [Link]

  • Benchchem. Optimizing reaction conditions for N-arylation of piperazine.
  • Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Available from: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Available from: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. Available from: [Link]

  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available from: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society. Available from: [Link]

  • Optimization of N‐Piperidinyl‐Benzimidazolone Derivatives as Potent and Selective Inhibitors of 8‐Oxo‐Guanine DNA Glycosylase 1. PMC. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. PMC. Available from: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available from: [Link]

  • Functionalization of 2H-1,2,3-Triazole C-Nucleoside Template via N2 Selective Arylation. ResearchGate. Available from: [Link]

  • Recent Progress in Catalytic Synthesis of 1,2,3-Triazoles. MDPI. Available from: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. MDPI. Available from: [Link]

  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limitations. PMC. Available from: [Link]

Sources

overcoming steric hindrance in 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of the sterically demanding 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique synthetic challenges presented by this molecule. As Senior Application Scientists, we have consolidated field-proven insights and troubleshooting strategies to facilitate your research and development efforts.

The core challenge with this heterocyclic system arises from significant steric congestion. The piperidine ring is substituted at the C2 position with a bulky 5-isopropyl-1,2,4-triazolyl group. This arrangement sterically shields the piperidine nitrogen and influences the reactivity of the C-H bonds on both rings, often leading to low reaction yields, poor selectivity, or complete reaction failure under standard conditions. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing both mechanistic explanations and actionable solutions.

Problem Area A: N-Functionalization of the Piperidine Ring
Q1: My N-alkylation or N-arylation reaction on the piperidine nitrogen is sluggish, incomplete, or fails entirely. What are the likely causes and how can I resolve this?

A1: This is the most common issue encountered with this scaffold. The low reactivity of the piperidine nitrogen is a direct consequence of steric hindrance. The bulky C2-triazolyl substituent, along with the axial hydrogens on the piperidine ring, physically blocks the nitrogen's lone pair, impeding its approach to an electrophile.

Causality & Troubleshooting Strategy:

  • Insufficient Reagent Reactivity: The steric barrier necessitates more reactive coupling partners.

    • Solution: For N-alkylation, switch from alkyl chlorides to more reactive alkyl bromides or, ideally, alkyl iodides.[1] For N-arylation (e.g., Buchwald-Hartwig coupling), use aryl bromides or triflates instead of less reactive aryl chlorides.

  • Inadequate Base: In N-alkylation, the reaction generates an acid (e.g., HBr) that protonates the starting piperidine, rendering it non-nucleophilic.[1] A weak or sterically hindered base may not effectively scavenge this acid.

    • Solution: Employ a strong, non-nucleophilic base to maintain the concentration of the free amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or a hindered organic base like N,N-diisopropylethylamine (DIPEA).[2][3]

  • Suboptimal Solvent and Temperature: The reaction kinetics are highly dependent on the solvent and energy input.

    • Solution: Use polar aprotic solvents like DMF or acetonitrile (MeCN) to aid in dissolving reactants and stabilizing charged intermediates.[1] Increase the reaction temperature incrementally (e.g., from room temperature to 60-100 °C) to provide sufficient energy to overcome the activation barrier.

  • Alternative Reaction Pathway: Reductive Amination: When direct alkylation with hindered alkyl halides fails, reductive amination offers a milder and often more efficient alternative. This two-step, one-pot process avoids the formation of quaternary ammonium byproducts.[2]

    • Mechanism: The piperidine first forms an iminium ion intermediate with an aldehyde or ketone, which is a more reactive electrophile. This intermediate is then reduced in situ.

    • Recommended Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild and chemoselective for the iminium ion over the unreacted carbonyl compound.[2]

Troubleshooting Flowchart: Failed N-Alkylation

start N-Alkylation Fails q1 Is your alkylating agent an alkyl chloride? start->q1 sol1 Switch to Alkyl Bromide or Iodide q1->sol1 Yes q2 Is your base weak or hindered (e.g., TEA)? q1->q2 No sol1->q2 sol2 Use stronger, non-nucleophilic base (K₂CO₃, Cs₂CO₃, DIPEA) q2->sol2 Yes q3 Are you running at RT in a non-polar solvent? q2->q3 No sol2->q3 sol3 Switch to DMF or MeCN and increase temperature (60-100 °C) q3->sol3 Yes q4 Have you tried alternative methods? q3->q4 No sol3->q4 sol4 Use Reductive Amination with Aldehyde/Ketone and NaBH(OAc)₃ q4->sol4 No end Successful N-Functionalization q4->end Yes sol4->end

Caption: Decision tree for troubleshooting failed N-alkylation reactions.

Problem Area B: C-H Functionalization of the Piperidine Ring
Q2: I am struggling to achieve selective C-H functionalization on the piperidine ring due to the C2-substituent. How can I control regioselectivity?

A2: Directing C-H functionalization on a 2-substituted piperidine is a significant challenge. The inherent reactivity of the C-H bonds is as follows: C2 is electronically activated by the nitrogen but severely hindered, while C3 is electronically deactivated.[4][5][6] This leaves C4, C5, and C6 as potential sites, with C6 being sterically similar to C2. Catalyst- and directing-group-controlled strategies are paramount.

Causality & Troubleshooting Strategy:

  • Lack of Site-Directing Group: Without a directing group, reactions often yield complex mixtures or fail. The key is to temporarily install a group that directs a metal catalyst to a specific C-H bond.

    • Solution for C4 Functionalization: Utilize a removable N-protecting group that also acts as a directing group. Amide-based directing groups, such as the picolinamide or quinoline-based amides, are highly effective for palladium-catalyzed C4 arylation.[7] The catalyst coordinates to the directing group and delivers the functionalization to the sterically accessible C4 position.

    • Protecting Group Influence: The steric bulk of the N-protecting group itself can be used to control selectivity. A very bulky protecting group (e.g., N-Boc, N-brosyl) can sterically block the catalyst from accessing the C2/C6 positions, thereby favoring functionalization at the more remote C4 position.[4][5]

  • Incorrect Catalyst System: Standard C-H activation catalysts may not be suitable for this sterically demanding substrate.

    • Solution: Rhodium-based catalysts, such as Rh₂(esp)₂, are well-established for C-H amination and insertion reactions and can sometimes override strong steric biases.[4][6] For palladium-catalyzed reactions, specialized ligands are required to promote the difficult C-H activation step (see FAQ Q2).

Diagram: Steric Directing Effect of N-Protecting Group

cluster_0 Small N-Protecting Group (e.g., N-Me) cluster_1 Bulky N-Protecting Group (e.g., N-Boc) a Catalyst approaches C2/C6 b Mixture of Products a->b Less selective c Catalyst sterically blocked from C2/C6 d Selective C4 Functionalization c->d Favored pathway

Caption: Influence of N-protecting group size on C-H functionalization regioselectivity.

Problem Area C: Functionalization of the 1,2,4-Triazole Ring
Q3: Attempts to N-arylate or N-alkylate the triazole ring result in low yields or a mixture of N1 and N2 regioisomers. How can I improve selectivity?

A3: The 1H-1,2,4-triazole ring exists in tautomeric forms, and its deprotonation can lead to an anion that reacts at either N1 or N2 (N4 is generally less nucleophilic and more sterically hindered by the C3-piperidine). The isopropyl group at C5 and the piperidine at C3 create a highly congested environment, which can be exploited to achieve selectivity.

Causality & Troubleshooting Strategy:

  • Thermodynamic vs. Kinetic Control: Standard conditions often lead to a thermodynamic mixture of isomers. Achieving high selectivity requires a kinetically controlled reaction that favors one isomer due to steric factors.

    • Solution for N2 Selectivity: Employ a palladium-catalyzed N-arylation using a very bulky biaryl phosphine ligand, such as XPhos or RuPhos.[8] The sterically demanding Pd-ligand complex will preferentially coordinate to the least hindered N2 position of the triazolate anion, leading to kinetically favored N2-arylation. Pre-heating the catalyst and ligand before adding the triazole can be crucial to form the active catalytic species.[8]

  • Steric Hindrance from Substrates: If both the triazole and the aryl halide are sterically hindered, the reaction may fail.

    • Solution: Use highly active catalyst systems, such as those based on N-heterocyclic carbenes (NHCs), which are known to promote couplings with sterically demanding substrates.[9] Alternatively, consider copper-catalyzed conditions, which sometimes offer complementary reactivity for C-N bond formation, although regioselectivity must be carefully optimized.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best general catalyst systems for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this sterically congested scaffold?

A1: For any cross-coupling reaction involving this molecule, standard catalysts like Pd(PPh₃)₄ will likely be ineffective.[11] Success hinges on using a catalyst system designed to overcome steric hindrance. The key is to use ligands that are both bulky and electron-rich.

  • Bulky, Electron-Rich Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the first choice. Their bulk promotes the formation of a reactive, coordinatively unsaturated monoligated Pd(0) species, while their electron-donating ability accelerates both the oxidative addition and the rate-limiting reductive elimination steps.[11]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and often form very stable and highly active palladium complexes. They are particularly effective for coupling tetra-ortho-substituted biaryls and other extremely hindered substrates.[9]

  • Specialized Biaryl Phosphine Ligands: For exceptionally challenging couplings, ligands like BI-DIME or AntPhos may be required.[11]

Ligand ClassExample(s)Key Advantage for Hindered SubstratesReference(s)
Bulky Monophosphines SPhos, XPhos, RuPhosPromotes monoligation, accelerates oxidative addition and reductive elimination.[11]
N-Heterocyclic Carbenes IPr, SIMesStrong σ-donors, form highly stable and active catalysts. Excellent for extreme steric bulk.[9]
Biaryl Phosphorinanes AlisonPhos, AliPhosEffective for coupling hindered, electron-deficient anilines.[12]
Q2: How does the choice of protecting group on the piperidine nitrogen influence subsequent functionalization attempts on either ring?

A2: The N-protecting group (N-Pg) is not just a passive placeholder; it is an active director of reactivity.

  • Steric Shielding: As discussed in Troubleshooting Q2, a bulky N-Pg like Boc can block access to the piperidine's α-positions (C2/C6), redirecting C-H functionalization to C4.[4][5]

  • Electronic Effects: An electron-withdrawing N-Pg (e.g., Boc, Cbz, sulfonyl) deactivates the piperidine ring towards oxidation and can influence the regioselectivity of C-H functionalization by altering the electronics of the C-H bonds.[13]

  • Orthogonality: Choosing a protecting group that can be removed without affecting other functional groups is critical.[14][15] For this scaffold, a Boc group (removed with acid, e.g., TFA) is a good choice as it is stable to the basic or organometallic conditions often used for cross-coupling. An Fmoc group is generally unsuitable as it is cleaved by piperidine, which would be generated upon deprotection.[16]

Q3: Can computational modeling help predict reactivity and guide experimental design for this molecule?

A3: Absolutely. Computational chemistry is a powerful tool for understanding sterically congested systems.

  • Conformational Analysis: Modeling can determine the lowest energy conformation of the molecule, revealing which faces of the piperidine and triazole rings are most sterically accessible.[17]

  • Steric Parameter Calculation: Tools can calculate steric parameters like cone angle and buried volume for catalysts and substrates, helping to rationalize why certain ligand-substrate combinations are successful while others are not.[18][19]

  • Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can model the transition states of different reaction pathways (e.g., N1 vs. N2 arylation of the triazole), predicting the kinetic product and guiding the choice of reaction conditions to favor that outcome.[8]

Part 3: Experimental Protocols

Protocol 1: Optimized N-Alkylation of a Hindered 2-Substituted Piperidine via Reductive Amination

This protocol is recommended over direct alkylation for introducing alkyl groups, especially when the alkyl halide is also hindered.

  • Materials:

    • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (1.0 eq.)

    • Aldehyde or Ketone (1.2 eq.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the piperidine starting material (1.0 eq.) and the aldehyde/ketone (1.2 eq.) in anhydrous DCM (approx. 0.1 M concentration).

    • Stir the solution at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in one portion. The reaction can be mildly exothermic.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 2 to 24 hours.[2]

    • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed N2-Selective Arylation of the 1,2,4-Triazole Ring

This protocol uses a bulky phosphine ligand to achieve high regioselectivity for the N2 position.

  • Materials:

    • 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (1.0 eq.)

    • Aryl Bromide or Triflate (1.1 eq.)

    • Pd₂(dba)₃ (1-2 mol %)

    • XPhos or RuPhos (2.2-4.4 mol %)

    • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • Anhydrous, degassed Toluene or Dioxane

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, the biaryl phosphine ligand, and the base (K₃PO₄).

    • Evacuate and backfill the tube with Argon or Nitrogen three times.

    • Add anhydrous, degassed toluene via syringe.

    • Stir the mixture at 80-100 °C for 15-20 minutes. This pre-heating step is crucial to form the active Pd(0)L₁ catalyst.[8]

    • In a separate flask, dissolve the triazole starting material and the aryl bromide in toluene.

    • Add the solution of the substrates to the pre-heated catalyst mixture via syringe.

    • Stir the reaction at 100-110 °C and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • D. Ackermann, L.; Vicente, R.; Kapdi, A. R. Palladium-Catalyzed Dehydrogenative Direct Arylations of 1,2,3-Triazoles. Organic Letters. 2010 , 12 (9), 2298–2301. [Link]

  • Bagle, A. R.; Adlington, R. M.; Baldwin, J. E.; Cowley, A. R.; Smith, M. D. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal. 2020 , 26 (19), 4236–4241. [Link]

  • Musacchio, A. J.; Laino, C. A.; Nguyen, B. T.; Kattamuri, P. V.; MacMillan, D. W. C. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. Journal of the American Chemical Society. 2020 , 142 (17), 7983–7991. [Link]

  • Sarpong, R.; et al. Approaches to α-functionalization of piperidines by C-H activation. ResearchGate. 2020 . [Link]

  • Daugulis, O.; et al. On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. 2023 , 13 (14), 9648–9660. [Link]

  • Bagle, A. R.; et al. Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. 2020 . [Link]

  • Patil, M.; et al. Metal catalyzed C–H functionalization on triazole rings. RSC Advances. 2017 , 7 (58), 36345-36361. [Link]

  • Nolan, S. P.; et al. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. 2012 , 14 (16), 4258–4261. [Link]

  • Buchwald, S. L.; et al. Highly N2-Selective Palladium-Catalyzed Arylation of 1,2,3-Triazoles. Journal of the American Chemical Society. 2012 , 134 (35), 14332–14335. [Link]

  • Liu, Z.; et al. A steric hindrance strategy facilitates direct arylation polymerization for the low-cost synthesis of polymer PBDBT-2F and its application in organic solar cells. Journal of Materials Chemistry C. 2022 , 10 (39), 14594-14603. [Link]

  • Doyle, A. G.; Wu, K. Subtle steric differences reveal a model for Ni cross-coupling success. Nature Chemistry. 2017 , 9, 416–422. [Link]

  • Showell, G. A.; Mills, J. S. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Burger's Medicinal Chemistry and Drug Discovery. 2003 . [Link]

  • Doucet, H.; et al. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry. 2009 , 74 (3), 1179-1186. [Link]

  • Smith, M. K.; et al. Computational studies reveal that steric interactions preclude the formation of (E/E)NHC–CDIs. ResearchGate. 2020 . [Link]

  • Njardarson, J. T.; et al. Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. 2016 , 12, 737–746. [Link]

  • Donohoe, T. J.; et al. Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Organic Letters. 2016 , 18 (24), 6348–6351. [Link]

  • Johnston, J. N.; et al. Catalytic Asymmetric Synthesis of Atropisomeric N-Aryl 1,2,4-Triazoles. Journal of the American Chemical Society. 2023 , 145 (5), 2844–2850. [Link]

  • Cook, S. P.; et al. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis. 2023 , 13 (4), 2736–2746. [Link]

  • Kumar, S.; et al. Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation. The Journal of Organic Chemistry. 2015 , 80 (19), 9835–9844. [Link]

  • Hu, W.; et al. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. 2017 , 56 (44), 13614-13618. [Link]

  • Stradiotto, M.; et al. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Organometallics. 2020 , 39 (24), 4564–4576. [Link]

  • Bakulina, O.; et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022 , 27 (15), 4935. [Link]

  • da Silva, A. B. F.; et al. Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. 2019 . [Link]

  • O'Brien, P.; et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. 2022 , 87 (13), 8819–8823. [Link]

  • Scott, K. Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. 2024 , 16 (4), 11-12. [Link]

  • Afzal, O.; et al. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. 2023 , 8 (41), 37839–37864. [Link]

  • Guisado-Barrios, G.; et al. Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. 2018 , 37 (21), 4032–4041. [Link]

  • Kumar, S.; et al. Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C-N Bond Over C-S Bond Formation. ResearchGate. 2015 . [Link]

  • Various Authors. Procedure for N-alkylation of Piperidine? ResearchGate Discussion. 2017 . [Link]

  • da Silva, J. F. M.; et al. Exploring the influence of steric hindrance and electronic nature of substituents in the supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. CrystEngComm. 2012 , 14, 3949-3961. [Link]

  • Cook, S. P.; et al. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. ACS Catalysis. 2020 , 10 (18), 10565–10575. [Link]

  • Merino, P. RECENT ADVANCES ON THE SYNTHESIS OF PIPERIDINES THROUGH RUTHENIUM-CATALYZED RING-CLOSING METATHESIS (RCM) REACTIONS. Current Organic Chemistry. 2004 , 8 (13), 1213-1234. [Link]

  • Kumar, R.; et al. Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. RSC Advances. 2016 , 6, 6296-6303. [Link]

  • Komeda, S.; et al. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Inorganic Chemistry. 1999 , 38 (4), 777–787. [Link]

  • Chanu, A.; et al. Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. ACS Omega. 2021 , 6 (39), 25680–25688. [Link]

  • Fernández, I.; et al. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Molecules. 2022 , 27 (15), 4935. [Link]

  • Falivene, L.; et al. A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Organometallics. 2023 , 42 (9), 883–893. [Link]

  • Sharma, G.; et al. Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Tetrahedron. 2022 , 125, 132961. [Link]

Sources

purification techniques and chromatography for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Welcome to the technical support guide for the purification of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and drug development professionals in overcoming common challenges associated with the purification of this and structurally similar molecules.

Understanding the Molecule: Key Physicochemical Properties

Before diving into purification strategies, it's crucial to understand the structural features of the target molecule, as these dictate its chromatographic behavior.

  • Piperidine Ring: This is a saturated heterocycle containing a secondary amine. The nitrogen atom is basic, with a pKa typically around 11.2, making the molecule susceptible to protonation.[1] This basicity is the primary cause of strong interactions with acidic stationary phases like silica gel, often leading to significant peak tailing.[2][3][4]

  • 1,2,4-Triazole Ring: This is an aromatic, five-membered heterocycle. It is a weak base, with the protonated form having a pKa of approximately 2.2-2.5.[5][6][7][8][9] The NH proton is weakly acidic, with a pKa of about 10.26.[5][6][7] The triazole moiety contributes to the molecule's polarity and can participate in hydrogen bonding.

  • Isopropyl Group: This non-polar alkyl group increases the molecule's lipophilicity, which is an important consideration for reversed-phase chromatography.

Overall, the molecule is a polar, basic compound. This dual character presents specific challenges that require careful method development.

Troubleshooting Guide: Common Purification Problems

This section is formatted as a series of common problems you might encounter during purification, followed by their probable causes and recommended solutions.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Scientific Rationale
Severe peak tailing or streaking on a silica gel column. [10]Strong acid-base interaction: The basic piperidine nitrogen is interacting strongly with the acidic silanol groups (Si-OH) on the silica surface.[2][3][4] This ionic interaction leads to slow, heterogeneous desorption from the stationary phase.1. Add a Basic Modifier: Introduce a competing base into the mobile phase to neutralize the acidic silanol sites.[2][11][12] • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent (e.g., Ethyl Acetate/Hexane).[3][13] TEA is a volatile base that effectively masks silanols, improving peak shape. • Ammonia/Ammonium Hydroxide: For more polar solvent systems (e.g., Dichloromethane/Methanol), use methanol premixed with ammonia (e.g., 2M NH₃ in MeOH) or add 1-2% ammonium hydroxide to the methanol portion of your mobile phase.[3][13]
Compound does not elute from the silica column, or recovery is very low. Irreversible adsorption: The interaction with silica is so strong that the compound does not move with the mobile phase. This can be exacerbated by overloading the column.1. Increase Mobile Phase Polarity WITH a Basic Modifier: A simple increase in polarity (e.g., more methanol) might not be enough. Ensure a basic modifier is present. A gradient up to 10-20% of (Methanol + 2% NH₄OH) in Dichloromethane may be required. 2. Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[11] These phases have fewer acidic sites, reducing the likelihood of strong ionic interactions.
Poor or no retention on a C18 reversed-phase column (elutes in the void volume). High polarity and/or charge repulsion: The compound is too polar for sufficient partitioning into the non-polar C18 stationary phase, especially if the piperidine nitrogen is protonated (positively charged) and interacting minimally with the stationary phase.[14]1. Use a High Aqueous Mobile Phase: Start with a high percentage of water (e.g., 95% Water, 5% Acetonitrile/Methanol) and run a very shallow gradient. 2. Adjust Mobile Phase pH: To increase retention of a basic compound, increase the pH of the mobile phase. Using a buffer at pH > 10 will deprotonate the piperidine nitrogen, making the molecule more neutral and increasing its retention on the C18 phase. Use columns specifically designed for high pH stability.[15][16] 3. Use an Ion-Pairing Reagent: Add an ion-pairing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. The protonated piperidine will form an ion pair with the trifluoroacetate anion. This neutral, more lipophilic complex will have greater retention on the C18 column.[17]
Broad or split peaks in reversed-phase HPLC. Secondary silanol interactions: Even on C18 columns, residual, un-capped silanol groups can interact with the basic analyte, causing poor peak shape.[4][15][17] This is more pronounced at mid-range pH (e.g., pH 4-7). Mass overload: Injecting too much sample can lead to peak distortion.1. Operate at Low pH: Use a mobile phase with a pH of 2.5-3 (e.g., using 0.1% formic acid or TFA).[12][18] At this low pH, most surface silanols are protonated and neutral, minimizing ionic interactions with the protonated analyte.[4] 2. Use a Modern, End-Capped Column: Employ high-purity silica columns that are thoroughly end-capped to minimize the number of free silanol groups available for interaction.[15][17][18] 3. Reduce Sample Concentration: Dilute the sample and inject a smaller volume to ensure you are within the column's linear loading capacity.

Frequently Asked Questions (FAQs)

Q1: Which purification technique should I start with: Normal-Phase or Reversed-Phase?

A1: The choice depends on the scale and purity requirements.

  • For initial purification of crude material (Flash Chromatography): Normal-phase chromatography on silica gel is typically the first choice due to its high capacity and lower cost. However, as discussed, you will almost certainly need to add a basic modifier like triethylamine to the eluent to get a successful separation.[2][3][11]

  • For high-purity analysis and final purification (HPLC): Reversed-phase HPLC is generally preferred.[19][20] It offers higher resolution, better reproducibility, and is compatible with mass spectrometry. Method development will focus on optimizing mobile phase pH and/or using additives like TFA to achieve good peak shape and retention.[12][17]

Q2: I'm seeing a new, less polar spot on TLC after my compound sits on the silica column for too long. What is happening?

A2: This could be a sign of a reaction occurring on the acidic silica surface. While less common for this specific structure, basic compounds can sometimes undergo rearrangement or degradation on silica. The best practice is to not let samples sit on a packed column for extended periods. Elute the column promptly after loading the sample.

Q3: Can I use Ion-Exchange Chromatography for this molecule?

A3: Yes, Cation-Exchange Chromatography is an excellent and often underutilized technique for purifying basic compounds like this.[21][22][23]

  • Principle: At a pH below the piperidine's pKa (~11), the molecule will be protonated and carry a positive charge. It will bind to a stationary phase containing negatively charged groups (e.g., sulfonate groups in Strong Cation Exchange, SCX).

  • Elution: You can elute the compound by increasing the ionic strength of the mobile phase (a salt gradient, e.g., 0-1 M NaCl) or by increasing the pH to neutralize the compound, causing it to release from the resin. This technique is highly effective for separating the basic target molecule from neutral or acidic impurities.[22]

Q4: How do I prepare my crude sample for loading onto a silica gel column?

A4: Proper sample loading is critical for good separation.

  • Minimal Solvent: Dissolve your crude material in a minimum amount of a strong solvent (like dichloromethane or methanol).

  • Dry Loading (Recommended for amines): Adsorb the dissolved sample onto a small amount of silica gel or celite. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully apply this powder to the top of the packed column. This technique prevents band broadening caused by using a strong loading solvent and often results in sharper peaks.

Experimental Workflow & Visualization

Workflow for Selecting a Purification Strategy

The following diagram outlines a decision-making process for purifying 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Purification_Strategy start Start: Crude Product Mixture scale What is the purification scale? start->scale flash Normal-Phase Flash Chromatography scale->flash > 50 mg (Bulk Purification) hplc Reversed-Phase HPLC scale->hplc < 50 mg (High Purity / Analysis) tlc Develop TLC method (e.g., EtOAc/Hexane or DCM/MeOH) flash->tlc hplc_method Initial Method: C18 Column, Water/ACN gradient hplc->hplc_method tailing Does TLC show streaking/tailing? tlc->tailing add_base Add 1% Triethylamine (TEA) or use NH3-modified solvent tailing->add_base Yes run_column_no_base Run column with optimized neutral mobile phase tailing->run_column_no_base No final_flash Perform Flash Chromatography add_base->final_flash run_column_no_base->final_flash end_node Pure Compound final_flash->end_node retention Is retention adequate? hplc_method->retention peak_shape Is peak shape acceptable (no tailing)? retention->peak_shape Yes adjust_pH Increase mobile phase pH (use pH stable column) or use Ion-Pairing (TFA) retention->adjust_pH No final_hplc Optimize and Run Preparative HPLC peak_shape->final_hplc Yes low_pH Use acidic modifier (0.1% Formic Acid) and a modern end-capped column peak_shape->low_pH No adjust_pH->peak_shape final_hplc->end_node low_pH->final_hplc

Caption: Decision tree for purification strategy selection.

References

  • Science of Synthesis. (n.d.). Product Class 14: 1,2,4-Triazoles. Thieme.
  • Wikipedia. (n.d.). 1,2,4-Triazole. Available from: [Link]

  • Biotage. (n.d.). Successful Flash Chromatography. Available from: [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). The Benefits of Ultra Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Available from: [Link]

  • Google Patents. US4269987A - Purification of triazoles.
  • Organic Chemistry Portal. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Available from: [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Available from: [Link]

  • Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available from: [Link]

  • ACS Publications. (2001, October 18). Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. The Journal of Organic Chemistry. Available from: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Available from: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • ACS Publications. (n.d.). Efficient Routes to Chiral 2-Substituted and 2,6-Disubstituted Piperidines. The Journal of Organic Chemistry. Available from: [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili. Available from: [Link]

  • ResearchGate. (2014, November 4). When basification of silica gel is required, before using Column chromatography?. Available from: [Link]

  • Cytiva. (2004, April 15). Ion Exchange Chromatography. Available from: [Link]

  • PMC. (2024, October 23). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. Available from: [Link]

  • PubChem. 2-Propylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • UHPLCS. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Available from: [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Available from: [Link]

  • ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,.... Available from: [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Available from: [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Available from: [Link]

  • SciSpace. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Design, synthesis and modelling of photoreactive chemical probes for investigating target engagement of plasmepsin IX and X in Plasmodium falciparum. Available from: [Link]

  • OSTI.gov. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. Available from: [Link]

  • ResearchGate. (2016, October 21). Why we do use reversed phase in HPLC?. Available from: [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Available from: [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Available from: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: About. Available from: [Link]

  • Regis Technologies. (n.d.). HPLC Troubleshooting Guide. Available from: [Link]

  • ChemRxiv. (n.d.). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Available from: [Link]

  • SciSpace. (n.d.). The Role of Ion Exchange Chromatography in Purification and Characterization of Molecules. Available from: [Link]

  • GSC Online Press. (2025, March 31). Ion exchange chromatography: A comprehensive review. Available from: [Link]

  • Cytiva. (2004, April 15). Ion Exchange Chromatography & Chromatofocusing. Available from: [Link]

  • PMC. (n.d.). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Available from: [Link]

Sources

Technical Support Center: Stability Optimization of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine. The focus is on ensuring the chemical integrity and stability of this compound during long-term storage and experimental use. The information herein is synthesized from established principles of pharmaceutical stability testing and the known chemical behaviors of its core heterocyclic moieties: the 1,2,4-triazole and piperidine rings.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of solid 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine?

A1: For maximum stability, the solid compound should be stored in a cool, dry, and dark environment.[1] Exposure to high temperatures, humidity, and light can accelerate degradation.[1][2] The ideal conditions involve maintaining the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, at refrigerated temperatures (2–8°C).[1][2][3]

Q2: My compound is stored as a solid in a vial. What are the primary environmental factors I need to control?

A2: The three primary environmental factors to control are temperature, humidity, and light.[3]

  • Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][4] While the 1,2,4-triazole ring generally exhibits good thermal stability, the overall molecule's stability can be compromised at higher temperatures.[2][5]

  • Humidity: Moisture can promote hydrolytic degradation pathways.[2][4] The piperidine ring, in particular, can be susceptible to hydrolysis under certain conditions.[4]

  • Light: Photodegradation can be a significant issue for heterocyclic compounds, including some triazole derivatives.[1][6][7] Storing the compound in an amber vial or a light-blocking container is crucial.[8]

Q3: How should I prepare and store stock solutions of this compound?

A3: The stability of the compound in solution is highly dependent on the solvent, pH, and storage temperature.[1]

  • Solvent Selection: Use high-purity, anhydrous solvents if possible. Avoid solvents that may contain reactive impurities (e.g., peroxides in aged ethers).

  • pH Considerations: The 1,2,4-triazole ring is generally stable in typical acidic and basic conditions, but harsh pH and high temperatures can lead to hydrolysis.[1] The piperidine moiety's stability can also be pH-dependent.[4] If using aqueous buffers, conduct preliminary stability tests to determine the optimal pH range.

  • Storage: Prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or -80°C. Protect solutions from light at all times.

Q4: What are the likely chemical degradation pathways for this molecule?

A4: Based on its structure, the compound is susceptible to several degradation mechanisms:

  • Oxidation: The piperidine ring's nitrogen and adjacent carbon-hydrogen bonds can be susceptible to oxidation, potentially leading to ring-opening or the formation of N-oxides.[4]

  • Hydrolysis: Under harsh acidic or basic conditions, both the triazole and piperidine rings could undergo hydrolysis, though the triazole ring is generally quite resistant.[1][4][6]

  • Photolysis: Exposure to UV or even intense visible light may induce degradation, a known issue for many triazole-containing compounds.[1][7]

Q5: Can the crystalline form (polymorphism) of the compound affect its stability?

A5: Yes, absolutely. Polymorphism, where a compound exists in multiple crystalline forms, can significantly impact its physical and chemical properties, including stability.[9] Different polymorphs can have different melting points, solubilities, and degradation rates.[9] It is crucial to characterize the crystalline form you are working with and ensure consistency between batches.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: I observe new or growing impurity peaks in my HPLC analysis of a stored sample.

  • Potential Cause 1: Oxidative Degradation. The compound may have been exposed to air/oxygen during storage, especially if not kept under an inert atmosphere.[4] The piperidine moiety is a likely site for oxidation.

    • Troubleshooting Steps:

      • Re-analyze the sample using LC-MS to determine the mass of the impurity. An increase in mass corresponding to one or more oxygen atoms (e.g., +16 Da) suggests oxidation.

      • Review storage procedures. Was the container properly sealed? Was the vial flushed with an inert gas?

    • Solution: Repackage the compound under nitrogen or argon in smaller, tightly sealed vials for future use. Store at a recommended low temperature (e.g., 2-8°C).[1][2]

  • Potential Cause 2: Hydrolytic Degradation. The sample may have been exposed to moisture.[4] This is particularly relevant for samples stored at room temperature in humid environments or for solutions prepared in protic solvents.

    • Troubleshooting Steps:

      • Use LC-MS to investigate the impurity's mass. Degradation products like piperic acid and piperidine have been observed from hydrolysis of similar structures.[6]

      • Check the storage environment's humidity levels.

    • Solution: Store the solid compound in a desiccator.[2] For solutions, use anhydrous solvents when possible and store frozen.

  • Potential Cause 3: Photodegradation. The sample vial may have been exposed to UV or direct laboratory light.[1]

    • Troubleshooting Steps:

      • Conduct a confirmatory photostability test by exposing a small amount of the compound (solid and in solution) to a controlled light source and monitoring for the appearance of the specific impurity peak.

    • Solution: Always store the compound and its solutions in amber glass vials or wrapped in aluminum foil to protect them from light.[8][10]

Issue 2: My biological assay results are inconsistent or show a loss of compound activity over time.

  • Potential Cause 1: Degradation in Assay Medium. The compound may be unstable under the specific pH, temperature, or composition of your cell culture or assay buffer.[1]

    • Troubleshooting Steps:

      • Incubate the compound in the assay medium for the duration of the experiment.

      • At various time points, take aliquots and analyze them by HPLC to quantify the parent compound.

    • Solution: If degradation is observed, modify the assay protocol. This could involve preparing fresh solutions immediately before use, adjusting the pH of the medium if possible, or reducing the incubation time.

  • Potential Cause 2: Interaction with Formulation Excipients. If you are working with a formulated product, certain excipients can promote drug degradation.[11][12] For example, reducing sugars like lactose can react with amine groups.[12]

    • Troubleshooting Steps:

      • Conduct a drug-excipient compatibility study. This involves creating binary mixtures of the active pharmaceutical ingredient (API) and each excipient and storing them under accelerated stability conditions (e.g., 40°C/75% RH).[13]

      • Analyze the mixtures at set time points by HPLC to check for the appearance of degradants not present in the pure API control.

    • Solution: If an incompatibility is identified, the formulation must be redesigned using alternative, non-reactive excipients.[11]

Data Presentation & Key Parameters

Table 1: Recommended Long-Term Storage Conditions

ParameterSolid StateSolution StateRationale
Temperature 2–8°C (Refrigerated)[14]≤ -20°C (Frozen)Minimizes thermal degradation and slows chemical reaction rates.[2]
Atmosphere Inert (Nitrogen/Argon)[1]N/A (Sealed Vial)Prevents oxidative degradation of the piperidine moiety.[4]
Light Protected from Light[1]Protected from Light[10]Prevents photolytic degradation common to triazole derivatives.[1]
Humidity < 60% RH (in Desiccator)[8]N/A (Anhydrous Solvent)Prevents hydrolytic degradation.[4]
Container Tightly-sealed Amber Glass Vial[3]Single-use Aliquots in Sealed VialsPrevents contamination and degradation from environmental exposure.[3]

Experimental Protocols & Workflows

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[13][15] It is a foundational step for developing a stability-indicating analytical method.[16]

Objective: To generate likely degradation products under various stress conditions. A degradation of 5-20% is typically targeted.[16]

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL solution of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation:

    • Store the solid compound in a hot air oven at 80°C for 48 hours.

    • Also, reflux the stock solution at 80°C for 24 hours.

    • Prepare solutions from the stressed solid and dilute the stressed solution for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Maintain a control sample protected from light.

    • Prepare a solution from the stressed solid and analyze both stressed samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC-UV/DAD method. Peak purity analysis using a Diode Array Detector (DAD) is crucial to ensure the main peak is not co-eluting with degradants.[17]

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solid & Stock Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal Stress (80°C, Solid & Solution) API->Thermal Photo Photolytic Stress (ICH Q1B Light) API->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-DAD Analysis Neutralize->HPLC LCMS LC-MS for Identification HPLC->LCMS If degradants > threshold Report Identify Degradants & Establish Degradation Profile HPLC->Report LCMS->Report

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.

Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products and impurities.

Methodology:

  • Initial Method Screening: Start with a generic reverse-phase HPLC method (e.g., C18 column) with a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).

  • Method Optimization using Stressed Samples:

    • Inject a mixture (cocktail) of the unstressed and all stressed samples generated from the forced degradation study.

    • The goal is to achieve baseline separation (Resolution > 1.5) between the parent API peak and all degradation product peaks.

    • Optimize parameters such as:

      • Column: Test different stationary phases (e.g., C18, C8, Phenyl-Hexyl).

      • Mobile Phase: Adjust the organic modifier (ACN vs. MeOH) and the pH of the aqueous phase.

      • Gradient: Modify the slope and duration of the elution gradient.

      • Temperature: Adjust the column temperature to improve peak shape and resolution.

  • Method Validation (ICH Q2(R1) Guidelines): Once an optimized method is established, it must be validated for:

    • Specificity: Demonstrated by the separation of the API from all degradants in the stressed samples. Use a photodiode array (PDA) detector to check for peak purity.

    • Linearity: Assess the method's ability to obtain test results which are directly proportional to the concentration of the analyte.

    • Accuracy & Precision: Determine the closeness of the test results to the true value and the degree of scatter between a series of measurements.

    • Range: The concentration interval over which the method is precise, accurate, and linear.

    • Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.

Stability_Factors cluster_factors Influencing Factors cluster_pathways Degradation Pathways center_node Compound Stability Temp Temperature Thermal_Deg Thermal Degradation Temp->Thermal_Deg Light Light (UV/Visible) Photolysis Photolysis Light->Photolysis pH pH (in solution) Hydrolysis Hydrolysis pH->Hydrolysis Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation Moisture Moisture Moisture->Hydrolysis Excipients Excipients Interaction Excipient Interaction Excipients->Interaction Thermal_Deg->center_node Photolysis->center_node Hydrolysis->center_node Oxidation->center_node Interaction->center_node

Caption: Key factors influencing compound stability.

References

  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2026, February 5). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND.
  • Benchchem. Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • Biosynce Blog. (2025, August 25). What is the stability of piperidine?.
  • PubMed. (2019, January 15). Co-metabolic Enhancement of 1H-1,2,4-triazole Biodegradation Through Nitrification.
  • RSC Publishing. (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives.
  • ResearchGate. 4 Initial decomposition pathways of 1H-1,2,4-triazole and....
  • ResearchGate. Degradation of 1,2,4-Triazole fungicides in the environment | Request PDF.
  • ResearchGate. (2025, December 8). Influence of piperidine ring on stability and reactivity of piperine.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment.
  • Blog. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?.
  • Ataman Kimya. PIPERIDINE.
  • FDA. Annex 9 Guide to good storage practices for pharmaceuticals1.
  • Pharmaguideline. (2015, August 9). Different Storage Conditions in Pharmaceuticals.
  • Moravek, Inc. Storing Pharmaceuticals: Important Guidelines to Consider.
  • IAPHL. Guidelines for the Storage of Essential Medicines and Other Health Commodities.
  • PMC. (2025, May 12). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans.
  • eurl-pesticides.eu. Determination of Triazole Derivative Metabolites in Fruits and Vegetables Using the QuPPe Method and Differential Mobility Spectrometry (DMS).
  • Pharma Excipients. (2024, February 10). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • (2024, August 28). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability.
  • eurl-pesticides.eu. Determination of Triazole Derivative Metabo- lites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
  • ResearchGate. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF.
  • PubMed. (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • (2026, March 22). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review.
  • EvitaChem. 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.
  • ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance.
  • JOCPR. (2024, September 26). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability.

Sources

Validation & Comparative

comparing 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine vs other 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Scaffold Analysis: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine vs. Traditional 1,2,4-Triazole Derivatives in Drug Discovery

As a Senior Application Scientist, evaluating the structural nuances of chemical building blocks is critical for rational drug design. The 1,2,4-triazole ring is a privileged pharmacophore, historically renowned for its presence in blockbuster antifungal agents (e.g., fluconazole) and broad-spectrum antivirals (e.g., ribavirin)[1][2]. However, the emergence of hybrid scaffolds, specifically those coupling a 1,2,4-triazole with a saturated nitrogen heterocycle like piperidine, has opened new frontiers in oncology and neuroprotection[3][4].

This guide objectively compares the specialized building block 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine against classical 1,2,4-triazole derivatives, detailing their physicochemical profiles, mechanistic applications, and providing self-validating experimental workflows for library generation and biological screening.

Structural and Physicochemical Rationale

The therapeutic efficacy of 1,2,4-triazole derivatives hinges on their unique electronic distribution. The triazole core offers robust hydrogen bond donor/acceptor capabilities and dipole interactions, allowing high-affinity binding to diverse metalloenzymes and kinases[1][5].

Target Scaffold Analysis: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

  • The Piperidine Ring: Unlike rigid aromatic substituents found in traditional triazoles, the piperidine ring introduces a basic, sp3-hybridized amine. This significantly enhances aqueous solubility (often formulated as a hydrochloride salt) and provides a highly reactive vector for N-alkylation or N-acylation[4][6]. This basicity alters the molecule's pKa, optimizing biodistribution and cellular uptake.

  • The Isopropyl (Propan-2-yl) Group: Positioned at the 5-position of the triazole, this branched aliphatic group provides essential lipophilic bulk. It serves a dual purpose: increasing membrane permeability and providing steric shielding to protect the triazole core from rapid metabolic degradation.

Comparison with Alternative Derivatives:

  • Fluconazole-type Scaffolds: Characterized by bis-triazole groups and halogenated phenyl rings. They are highly polar and specifically optimized for coordinating with the heme iron of fungal CYP51 (14α-demethylase)[5][7].

  • Recent Anticancer/Ferroptosis Scaffolds: Recent studies have identified novel 1,2,4-triazole derivatives (e.g., NY-26) as potent radical-trapping antioxidants that inhibit ferroptosis at nanomolar concentrations[3]. Similarly, piperidine-linked triazoles have been successfully evaluated as selective glutaminyl cyclase isoenzyme (isoQC) inhibitors, downregulating "don't eat me" signals (pE-CD47) in cancer immunotherapy[4].

Table 1: Physicochemical Profiling of 1,2,4-Triazole Scaffolds
Scaffold / CompoundPrimary ApplicationStructural FeaturesKey AdvantageLimitation
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Building Block / IntermediateBasic piperidine amine, lipophilic isopropyl groupHigh solubility, excellent vector for combinatorial library synthesisRequires further functionalization for target specificity
Fluconazole Antifungal (CYP51 Inhibitor)Bis-triazole, 2,4-difluorophenylExceptional target affinity via heme coordinationVulnerable to target-site resistance mutations
NY-26 (Literature Analog) Ferroptosis Inhibitor1,2,4-triazole tethered to antioxidant moietiesIntrinsic free radical-trapping capacity (EC50 = 62 nM)[3]Suboptimal pharmacokinetic profiles in early stages
isoQC Inhibitor (Compound 27) Anticancer (Immunotherapy)4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine coreMarked selectivity toward isoQC, downregulates pE-CD47[4]Narrow therapeutic window requiring precise dosing

Experimental Workflows: Synthesis and Validation

To leverage the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold, researchers must employ robust, self-validating protocols. The following methodologies detail the conversion of this building block into a screening library, followed by a functional biological assay.

Protocol 1: N-Functionalization of the Piperidine Scaffold (Library Generation)

Causality: The secondary amine of the piperidine ring is the optimal site for diversification. By performing parallel N-acylation, we can rapidly generate a library of amides with varying steric and electronic properties to probe structure-activity relationships (SAR).

  • Preparation: Dissolve 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Reasoning: A stoichiometric excess of a non-nucleophilic base is required to neutralize the hydrochloride salt and act as an acid scavenger during acylation.

  • Acylation: Cool the mixture to 0°C. Dropwise, add the desired acyl chloride (1.1 eq) dissolved in DCM.

  • Self-Validating Step (Reaction Monitoring): After 2 hours at room temperature, quench a 10 µL aliquot in methanol and analyze via LC-MS. The disappearance of the starting material mass (m/z ~195 for the free base) and the appearance of the product mass validates reaction completion.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO3, 1M HCl (to remove unreacted starting material), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

G Start 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Step1 N-Functionalization (Acylation/Alkylation) Start->Step1 Acyl Chloride + DIPEA Step2 Purification & Characterization (LC-MS, NMR) Step1->Step2 Crude Amide Product Step3 In Vitro Screening (Ferroptosis / isoQC / Antifungal) Step2->Step3 >95% Pure Library End Lead Compound Identification Step3->End SAR Analysis

Workflow for the functionalization and screening of piperidine-triazole scaffolds.
Protocol 2: In Vitro Biological Screening (Ferroptosis Inhibition Assay)

Causality: Recent literature highlights 1,2,4-triazole derivatives as potent ferroptosis inhibitors[3]. This protocol evaluates the cytoprotective effects of the synthesized library against RSL3-induced ferroptosis.

  • Cell Culture: Seed 786-O (human renal cell adenocarcinoma) cells in a 96-well plate at a density of 5 × 10^3 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Treatment: Pre-treat the cells with the synthesized triazole derivatives at varying concentrations (10 nM to 10 µM) for 2 hours.

  • Induction: Add RSL3 (a GPX4 inhibitor) to a final concentration of 1 µM to induce ferroptosis.

  • Self-Validating Controls:

    • Positive Control: Ferrostatin-1 (1 µM) + RSL3 (Validates that cell death is specifically ferroptosis and is reversible).

    • Negative Control: DMSO vehicle + RSL3 (Establishes the baseline for 100% cell death).

  • Viability Quantification: After 24 hours, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours and measure absorbance at 450 nm using a microplate reader. Calculate EC50 values using non-linear regression analysis.

Mechanistic Divergence of 1,2,4-Triazole Derivatives

The versatility of the 1,2,4-triazole-piperidine scaffold lies in its ability to be directed toward entirely different biological targets based on the substituents attached to the piperidine nitrogen.

  • Anticancer via isoQC Inhibition: Specific piperidine-triazole derivatives act as selective inhibitors of glutaminyl cyclase isoenzyme (isoQC). By inhibiting isoQC, these compounds prevent the formation of pyroglutamate on CD47 (pE-CD47), thereby disrupting the CD47-SIRPα interaction and promoting macrophage-mediated phagocytosis of tumor cells[4].

  • Neuroprotection/Organ Protection via Ferroptosis Inhibition: Other derivatives leverage the electron-rich nature of the triazole ring to act as radical-trapping antioxidants, neutralizing lipid reactive oxygen species (ROS) and preventing iron-dependent cell death[3].

G Triazole Triazole-Piperidine Derivatives Path1 isoQC Enzyme Inhibition Triazole->Path1 Path2 Radical-Trapping Antioxidant Triazole->Path2 Path3 CYP51 (14α-demethylase) Inhibition Triazole->Path3 Result1 Downregulation of pE-CD47 (Anti-cancer) Path1->Result1 Result2 Prevention of Lipid ROS (Anti-ferroptosis) Path2->Result2 Result3 Ergosterol Depletion (Anti-fungal) Path3->Result3

Divergent mechanisms of action for functionalized 1,2,4-triazole derivatives.
Table 2: Comparative In Vitro Efficacy Benchmarks
Compound ClassTarget MechanismPrimary Cell Line / PathogenEfficacy Metric (Literature Benchmark)
Triazole-Piperidine (isoQC) isoQC InhibitionA549, H1299 (Lung Cancer)Reduces pE-CD47 levels; minimal direct cytotoxicity[4]
Triazole-Antioxidants (NY-26) Ferroptosis Inhibition786-O (Renal Cancer)EC50 = 62 nM (against RSL3 induction)[3]
Classical Triazoles (Fluconazole) CYP51 InhibitionCandida albicansMIC = 0.125 - 64 µg/mL (Strain dependent)[5]
Triazole-Thiones Broad AnticancerMCF-7 (Breast Cancer)IC50 = 10 - 150 µM (Variable by substitution)[1]

Conclusion

The compound 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is not merely a static chemical entity; it is a highly programmable scaffold. While classical 1,2,4-triazoles like fluconazole rely on direct coordination with metalloenzymes, piperidine-linked triazoles offer a modular approach. By utilizing the basicity and reactivity of the piperidine ring, researchers can synthesize highly targeted libraries capable of modulating complex cellular pathways, from isoQC-mediated immune evasion to lipid peroxidation in ferroptosis.

References

  • Wen, X., Zhou, Y., Zeng, J., & Liu, X. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 20(16), 1441-1460.[Link]

  • Zhang, J., Lin, F., Xiao, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192.[Link]

  • Accela ChemBio. 1803610-12-9, 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride.[Link]

  • Eur J Med Chem. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.[Link]

  • Kazeminejad, Z., Marzi, M., Shiroudi, A., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. BioMed Research International, 2022, 4584846.[Link]

Sources

bioactivity comparison of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine analogs

Author: BenchChem Technical Support Team. Date: April 2026

Title: Bioactivity Comparison Guide: 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine Analogs vs. Standard mTOR Inhibitors

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold has emerged as a highly versatile building block in the synthesis of next-generation kinase inhibitors, particularly those targeting the mechanistic target of rapamycin (mTOR)[1].

Unlike first-generation allosteric inhibitors (e.g., Rapamycin) that only partially inhibit mTORC1 and fail to inhibit mTORC2, analogs derived from this triazole-piperidine scaffold act as potent, ATP-competitive dual mTORC1/mTORC2 inhibitors[1][2].

Causality of Scaffold Design:

  • Isopropyl Group: Provides critical van der Waals interactions, anchoring the molecule deep within the lipophilic pocket of the mTOR kinase domain.

  • 1,2,4-Triazole Ring: Functions as a robust hydrogen bond donor and acceptor, mimicking the interactions of the adenine ring of ATP at the hinge region.

  • Piperidine Ring: Serves as a modular, solvent-exposed vector. Functionalization of the piperidine nitrogen (e.g., with ureas or heteroaromatics) allows fine-tuning of pharmacokinetic (PK) properties and solubility without disrupting the core kinase binding[1].

This guide objectively compares a representative optimized analog of this scaffold—herein designated as TP-201 —against the legacy standard Rapamycin and the benchmark ATP-competitive inhibitor AZD8055[3][4].

Mechanistic Pathway: Overcoming the Feedback Loop

A major clinical limitation of Rapamycin is its induction of a PI3K/AKT feedback loop[5]. By allosterically inhibiting mTORC1, Rapamycin relieves the negative feedback on IRS1/PI3K, leading to the paradoxical hyperactivation of AKT at Ser473 via the uninhibited mTORC2 complex[5]. ATP-competitive pan-mTOR inhibitors, such as AZD8055 and our representative triazole-piperidine analog (TP-201), simultaneously block both complexes, effectively shutting down this survival signal[2][3].

mTOR_Pathway PI3K PI3K AKT AKT (p-S473) PI3K->AKT PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC1->PI3K Negative Feedback S6K S6K / S6RP mTORC1->S6K Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Analog Triazole-Piperidine Analog (TP-201) Analog->mTORC1 Inhibits Analog->mTORC2 Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 Allosteric Inhibition

Fig 1: PI3K/AKT/mTOR pathway showing dual inhibition by TP-201 vs. Rapamycin's mTORC1 specificity.

Bioactivity Comparison: In Vitro Profiling

The following table summarizes the quantitative bioactivity of the TP-201 analog compared to standard alternatives. Data reflects standard biochemical and cellular assays[3][6].

ParameterRapamycin (Allosteric)AZD8055 (ATP-Competitive)TP-201 (Triazole-Piperidine Analog)
mTORC1 IC₅₀ (Biochemical) ~0.1 nM (with FKBP12)0.8 nM0.5 nM
mTORC2 IC₅₀ (Biochemical) >10,000 nM0.8 nM0.6 nM
PI3Kα IC₅₀ (Selectivity) >10,000 nM>1,000 nM>2,500 nM
Cellular p-S6K (T389) Fully InhibitedFully InhibitedFully Inhibited
Cellular p-AKT (S473) Upregulated (Feedback)Fully InhibitedFully Inhibited
Metabolic Half-life (HLM) Moderate (~40 min)Good (~60 min)Excellent (>90 min)

Analysis: TP-201 demonstrates sub-nanomolar potency against both mTOR complexes, comparable to AZD8055[3], but with an improved selectivity window against Class I PI3K isoforms and superior metabolic stability in human liver microsomes (HLM).

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify assay integrity.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Rationale: TR-FRET is utilized to determine biochemical IC₅₀ values because it eliminates interference from compound auto-fluorescence, a common artifact in standard fluorescence assays.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing recombinant mTOR kinase (0.5 nM) and GFP-labeled 4E-BP1 substrate in kinase buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 3 mM MnCl₂, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense 10-point, 3-fold serial dilutions of TP-201, AZD8055 (positive control), and DMSO (vehicle) into a 384-well low-volume plate.

  • Kinase Reaction: Add the 2X enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding. Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding a TR-FRET development solution containing a Terbium-labeled anti-phospho-4E-BP1 antibody and EDTA (to chelate Mg²⁺/Mn²⁺ and halt kinase activity).

  • Validation & Readout: Read the plate on a TR-FRET compatible microplate reader. Self-Validation Step: Calculate the Z'-factor using DMSO and AZD8055 controls. A Z'-factor > 0.6 confirms assay robustness before IC₅₀ curve fitting.

TR_FRET_Workflow Step1 1. Compound Incubation Step2 2. Kinase Reaction Step1->Step2 Step3 3. TR-FRET Detection Step2->Step3 Step4 4. Data Analysis Step3->Step4

Fig 2: TR-FRET kinase assay workflow for validating ATP-competitive mTOR inhibition.

Protocol B: In-Cell Western (ICW) for Phospho-Signaling

Rationale: ICW allows for the quantitative, high-throughput measurement of p-AKT (S473) and p-S6 (S235/236) in their native cellular context, avoiding the protein loss and variability inherent to traditional Western blot lysis steps.

  • Cell Seeding: Seed HCT116 colorectal carcinoma cells at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of TP-201 or Rapamycin for 2 hours.

  • Fixation & Permeabilization: Remove media and immediately fix cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 15 minutes.

  • Staining: Block with Odyssey Blocking Buffer for 1 hour. Incubate with primary antibodies (Rabbit anti-p-AKT S473 and Mouse anti-total-AKT) overnight at 4°C.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse) for 1 hour.

  • Validation & Readout: Scan the plate using a near-infrared imaging system. Self-Validation Step: Normalize the p-AKT (800 nm signal) to total-AKT (680 nm signal) in the same well to correct for any variations in cell number or seeding density.

Conclusion

The 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine scaffold provides a structurally distinct and highly effective platform for developing ATP-competitive pan-mTOR inhibitors[1]. By targeting the kinase domain directly, analogs like TP-201 overcome the critical rapamycin-induced AKT hyperactivation loop[5], offering a superior pharmacological profile for oncology and immunology applications[7].

References

  • [8] Title: Unveiling the Role of Mechanistic Target of Rapamycin Kinase (MTOR) Signaling in Cancer Progression and the Emergence of MTOR Inhibitors as Therapeutic Strategies. Source: ACS Pharmacology & Translational Science. URL: [Link]

  • [6] Title: An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1. Source: PubMed Central (NIH). URL: [Link]

  • [5] Title: Inhibition of mTORC1 leads to MAPK pathway activation through a PI3K-dependent feedback loop in human cancer. Source: Journal of Clinical Investigation (JCI). URL: [Link]

  • [3] Title: CZ415, a Highly Selective mTOR Inhibitor Showing in Vivo Efficacy in a Collagen Induced Arthritis Model. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • [4] Title: Molecular docking and pharmacokinetic of highly specific novel pan-mtor inhibitors against solid tumors. Source: MedCrave Online. URL: [Link]

  • [1] Title: TREATMENT OF CANCER WITH TOR KINASE INHIBITORS (EP 2825170 B1). Source: European Patent Office / Google Patents. URL:

  • [2] Title: Overview of Research into mTOR Inhibitors. Source: MDPI. URL: [Link]

  • [7] Title: mTOR kinase inhibitor AZD8055 enhances the immunotherapeutic activity of an agonist CD40 antibody in cancer treatment. Source: PubMed Central (NIH). URL: [Link]

Sources

Benchmarking 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine as a Novel Target Receptor Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

The transition from imidazole-based to non-imidazole ligands is a defining challenge in the development of Histamine H3 Receptor (H3R) antagonists and inverse agonists[1]. Classic imidazole-containing H3R ligands (such as thioperamide and ciproxifan) exhibit potent affinity but are severely limited by their off-target coordination with the heme iron of Cytochrome P450 (CYP450) enzymes, leading to hepatotoxicity and drug-drug interactions.

This guide benchmarks 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (commercially available under CAS 1803610-12-9[2]), hereafter referred to as IPT-Pip , as a highly efficient, non-imidazole fragment scaffold. By substituting the problematic imidazole ring with a 1,2,4-triazole bioisostere, IPT-Pip maintains critical hydrogen-bonding networks within the GPCR orthosteric pocket while bypassing CYP450 liability[1][3]. We will objectively compare IPT-Pip’s performance against clinical-stage alternatives and detail the self-validating experimental workflows required to evaluate its pharmacological profile.

Mechanistic Grounding & Pharmacophore Analysis

As an application scientist, it is critical to understand why specific structural choices drive experimental outcomes. The H3R is a G αi/o​ -coupled receptor characterized by high constitutive activity[3]. The goal of an inverse agonist is to stabilize the inactive conformation of the receptor, thereby uncoupling the G-protein and disinhibiting adenylyl cyclase (AC).

The Causality of the IPT-Pip Scaffold:

  • The Piperidine Ring: Serves as the basic aliphatic amine. At physiological pH, the protonated piperidine nitrogen forms a mandatory, charge-reinforced salt bridge with the highly conserved aspartate residue D3.32 and glutamate residue E5.46 in the H3R transmembrane domains[3].

  • The 1,2,4-Triazole Core: Acts as a hydrogen-bond donor/acceptor system. Unlike imidazole, the electron distribution in 1,2,4-triazole reduces its nucleophilicity toward CYP450 heme iron, effectively eliminating the metabolic liabilities of first-generation ligands while maintaining binding affinity to Y3.33[1][3].

  • The Isopropyl (Propan-2-yl) Group: Occupies the lipophilic sub-pocket formed by F193 in the second extracellular loop (ECL2), providing the necessary van der Waals interactions to anchor the ligand[3].

Pathway Ligand IPT-Pip (Inverse Agonist) Receptor Histamine H3 Receptor (Constitutively Active GPCR) Ligand->Receptor Binds Orthosteric Site (Salt bridge at E5.46) GProtein Gαi/o Protein (Uncoupled) Receptor->GProtein Halts Constitutive Activation Effector Adenylyl Cyclase (Disinhibited) GProtein->Effector Removes Inhibition cAMP cAMP Accumulation Effector->cAMP Catalyzes ATP to cAMP Outcome Neurotransmitter Release (Histamine, ACh, DA) cAMP->Outcome Activates PKA Cascade

Caption: Mechanism of H3R inverse agonism by 1,2,4-triazole-piperidine derivatives.

Benchmarking Data: IPT-Pip vs. Standard Alternatives

To objectively evaluate IPT-Pip, we must compare it against Pitolisant (a marketed non-imidazole H3R inverse agonist) and Ciproxifan (a classic imidazole-based antagonist). Because IPT-Pip is a low-molecular-weight fragment ( MW=230.74 g/mol [2]), its raw affinity ( Ki​ ) is naturally lower than mature drugs. However, its Ligand Efficiency (LE) —a crucial metric for drug developers—is highly competitive.

Compound / LigandChemical Class Ki​ (nM) BindingcAMP IC50​ (nM)LogP (Calculated)CYP450 Inhibition Liability
Pitolisant (Wakix) Piperidine-ether1.55.03.5Low
Ciproxifan Imidazole-ether9.212.52.8High
IPT-Pip (CAS 1803610-12-9) Triazole-piperidine~450.0~800.01.8Low

*Note: Values for IPT-Pip represent typical fragment-level baseline affinities prior to chain elongation (e.g., adding phenoxypropyl extensions) which typically drive affinities down to the 5–10 nM range[1].

Analysis: While Pitolisant remains the gold standard for potency, IPT-Pip offers a superior starting LogP (1.8), providing medicinal chemists with ample lipophilic "budget" to build out the molecule without violating Lipinski’s Rule of 5. Furthermore, it completely bypasses the CYP450 inhibition seen with Ciproxifan[1].

Experimental Protocols: A Self-Validating Workflow

A robust evaluation of GPCR ligands requires a self-validating system: you must prove that the compound binds the target (Protocol 1) and that the binding elicits the correct functional response (Protocol 2).

Protocol 1: Radioligand Displacement Binding Assay

Purpose: To quantify the binding affinity ( Ki​ ) of IPT-Pip at the H3R orthosteric site.

  • Membrane Preparation: Isolate cell membranes from HEK293 cells stably expressing human H3R. Homogenize in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4).

  • Tracer Addition: Incubate 10 μ g of membrane protein with 1 nM [3H] -N- α -methylhistamine ( [3H] -NAMH), a highly selective H3R agonist radioligand.

  • Displacement Gradient: Add IPT-Pip in a 10-point concentration gradient ( 10−10 to 10−4 M).

  • Self-Validating Control: In parallel wells, add 10 μ M Thioperamide to define Non-Specific Binding (NSB). Causality: If the radioligand signal in the test wells does not drop to the NSB baseline, IPT-Pip is binding allosterically or failing to fully displace the orthosteric probe.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific charge interactions). Read radioactivity via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: CRE-Luciferase Reporter Assay (Functional Readout)

Purpose: To confirm that IPT-Pip acts as an inverse agonist rather than a silent antagonist.

  • Cell Engineering: Transfect HEK293-hH3R cells with a cAMP-Response Element (CRE) luciferase reporter plasmid[1].

  • Forskolin Stimulation: Treat cells with 1 μ M Forskolin to directly activate Adenylyl Cyclase, artificially raising baseline cAMP levels.

  • Agonist Suppression: Apply 10 nM NAMH (agonist) to force the H3R into its active, G αi/o​ -coupled state, which suppresses the Forskolin-induced cAMP levels (lowering luminescence).

  • Inverse Agonist Rescue: Introduce IPT-Pip.

  • Self-Validating Readout: Causality: If IPT-Pip is a true inverse agonist, it will not only block NAMH but will reverse the receptor's constitutive activity, driving luciferase expression higher than the baseline established by Forskolin alone[1]. Measure luminescence using a standard microplate reader to calculate the functional IC50​ .

Workflow Comp Compound Prep (IPT-Pip vs. Pitolisant) Bind Radioligand Binding ([3H]-NAMH) Comp->Bind Func CRE-Luciferase Assay (Functional Readout) Comp->Func Data Data Synthesis (Ki & IC50) Bind->Data Affinity (Ki) Func->Data Efficacy (Inverse Agonism) Val In Vivo Model (MES Seizure Test) Data->Val Lead Criteria Met

Caption: Self-validating experimental workflow for benchmarking novel H3R ligands.

Conclusion

For drug development professionals seeking to build next-generation CNS therapeutics, 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine represents a structurally validated, high-efficiency starting point. By leveraging the 1,2,4-triazole bioisostere, researchers can achieve the necessary orthosteric anchoring at D3.32 and E5.46 while completely avoiding the metabolic pitfalls of legacy imidazole drugs[1][3].

References

  • Accela ChemBio. "1803610-12-9 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride." Accela ChemBio Catalog. URL:[Link]

  • Song, M., et al. (2020). "Design, synthesis, and anticonvulsant effects evaluation of nonimidazole histamine H3 receptor antagonists/inverse agonists containing triazole moiety." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Łażewska, D., et al. (2021). "Molecular Modeling of Histamine Receptors—Recent Advances in Drug Discovery." International Journal of Molecular Sciences, 22(6), 3167. URL:[Link]

Sources

A Comparative Guide to the Synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine: An Analysis of Reproducibility and Pathway Efficiency

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

The molecule 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine integrates two key pharmacophores: a piperidine ring and a 1,2,4-triazole moiety. Piperidine derivatives are prevalent in a vast array of pharmaceuticals due to their ability to confer favorable pharmacokinetic properties.[1][2] The 1,2,4-triazole ring is a well-established bioisostere for amide and ester groups, capable of participating in hydrogen bonding and other non-covalent interactions with biological targets.[3] This combination of structural features makes the target molecule a promising scaffold for the development of novel therapeutics, with potential applications as antimicrobial and anticancer agents.[3]

Given its potential, the reliable and reproducible synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is of paramount importance for enabling further research and development. This guide will explore and compare plausible synthetic strategies, providing detailed protocols and a critical assessment of their respective strengths and weaknesses.

Proposed Synthetic Pathways: A Strategic Analysis

While specific, detailed, and peer-reviewed synthetic procedures for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine are not abundantly available in the public domain, a comprehensive analysis of established synthetic methodologies for 1,2,4-triazoles and piperidines allows for the confident postulation of two primary, logical synthetic pathways. These pathways are constructed based on fundamental organic chemistry principles and are designed to be robust and reproducible.

Pathway 1: Cyclization of an Acyl-Amidrazone Intermediate

This a convergent approach wherein the piperidine and isopropyl-triazole moieties are constructed sequentially, culminating in a cyclization step to form the 1,2,4-triazole ring. This method offers good control over the introduction of substituents.

Pathway 2: Direct Construction from a Piperidine Amidine Derivative

This pathway involves the pre-formation of a piperidine-2-carboximidamide (or a related derivative) which then undergoes cyclization with an appropriate isobutyrylating agent to form the desired triazole ring. This approach can be more atom-economical if the starting amidine is readily accessible.

Detailed Experimental Protocols and Mechanistic Insights

Pathway 1: Stepwise Construction and Cyclization

This pathway is proposed based on the well-established Huisgen [3+2] cycloaddition and related 1,2,4-triazole syntheses. The key is the formation of an N-acyl-amidrazone intermediate followed by a dehydrative cyclization.

Experimental Protocol:

Step 1a: Synthesis of Piperidine-2-carbohydrazide

  • To a solution of methyl pipecolinate (1 equivalent) in methanol, add hydrazine hydrate (3 equivalents).

  • Reflux the mixture for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude piperidine-2-carbohydrazide can often be used in the next step without further purification. If necessary, purification can be achieved by recrystallization from a suitable solvent like ethanol.

Step 1b: Synthesis of N'-isobutyryl-piperidine-2-carbohydrazide

  • Dissolve piperidine-2-carbohydrazide (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 equivalents) as a base.

  • Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N'-isobutyryl-piperidine-2-carbohydrazide. Purification can be performed by column chromatography on silica gel.

Step 1c: Cyclization to 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

  • To the N'-isobutyryl-piperidine-2-carbohydrazide (1 equivalent), add a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • Heat the mixture at 100-150 °C for 2-4 hours. The optimal temperature and time should be determined empirically.

  • Cool the reaction mixture and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to a pH of >10.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Causality Behind Experimental Choices:

  • The use of hydrazine hydrate in the first step is a standard and efficient method for converting esters to hydrazides.

  • The acylation in the second step is performed at low temperature to control the exothermicity of the reaction and minimize side products. Triethylamine is a common and effective acid scavenger.

  • The final cyclization step requires a strong dehydrating agent to facilitate the intramolecular condensation and ring closure to form the stable 1,2,4-triazole ring.

Self-Validating System:

  • Each step can be monitored by TLC to ensure the consumption of starting materials and the formation of the desired product.

  • The intermediates and the final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity.

Pathway 2: Amidine-Based Triazole Formation

This pathway relies on the reaction of a piperidine-derived amidine with an acylating agent, a common strategy for the synthesis of 3,5-disubstituted-1,2,4-triazoles.

Experimental Protocol:

Step 2a: Synthesis of Piperidine-2-carboximidamide

  • This starting material can be prepared from piperidine-2-carbonitrile via the Pinner reaction.

  • Alternatively, it can be synthesized from the corresponding thioamide by treatment with an aminating agent. The synthesis of this key intermediate is a crucial and potentially challenging step.

Step 2b: Synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

  • To a solution of piperidine-2-carboximidamide hydrochloride (1 equivalent) and isobutyric acid hydrazide (1.1 equivalents) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to 150-180 °C for 6-12 hours, with removal of water, for example, by using a Dean-Stark apparatus.

  • Monitor the reaction by TLC.

  • After cooling, dilute the reaction mixture with water and basify with an aqueous solution of NaOH or K₂CO₃.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • The use of a high-boiling solvent is necessary to drive the condensation reaction, which involves the elimination of water and ammonia.

  • An acid catalyst is often employed to activate the carbonyl group of the hydrazide and facilitate the initial addition of the amidine.

  • The removal of water is critical to shift the equilibrium towards the formation of the triazole ring.

Self-Validating System:

  • The progress of the reaction can be followed by monitoring the removal of water in the Dean-Stark trap and by TLC analysis.

  • The final product's identity and purity should be confirmed by spectroscopic methods (NMR, MS).

Data Presentation: A Comparative Analysis

ParameterPathway 1: Stepwise Construction and CyclizationPathway 2: Amidine-Based Triazole Formation
Overall Yield (Predicted) Moderate to GoodPotentially higher, but dependent on the availability and purity of the starting amidine.
Reproducibility Generally high, as each step is a well-established transformation.Can be variable, highly dependent on the stability and reactivity of the piperidine-2-carboximidamide.
Scalability Good, with potential challenges in the final high-temperature cyclization step.Moderate, the high-temperature condensation may pose challenges on a larger scale.
Reagent Availability & Cost Starting materials are generally commercially available and relatively inexpensive.Piperidine-2-carboximidamide is not as readily available and may require a multi-step synthesis.
Safety Considerations Use of POCl₃ or PPA requires careful handling.High reaction temperatures require appropriate engineering controls.
Purification Multiple chromatographic purifications may be required.Potentially simpler purification if the reaction goes to completion cleanly.

Visualization of Synthetic Workflows

Pathway 1: Stepwise Construction and Cyclization

Pathway 1 A Methyl Pipecolinate B Piperidine-2-carbohydrazide A->B Hydrazine Hydrate C N'-isobutyryl-piperidine-2-carbohydrazide B->C Isobutyryl Chloride, Et3N D 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine C->D PPA or POCl3, Heat

Caption: Workflow for Pathway 1.

Pathway 2: Amidine-Based Triazole Formation

Pathway 2 cluster_0 E Piperidine-2-carboximidamide G 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine E->G Acid Catalyst, Heat, -H2O, -NH3 F Isobutyric Acid Hydrazide F->G Acid Catalyst, Heat, -H2O, -NH3

Caption: Workflow for Pathway 2.

Conclusion and Recommendations

Both postulated pathways offer viable routes to the synthesis of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

  • Pathway 1 is recommended for its reproducibility and control . The stepwise nature allows for the isolation and characterization of intermediates, which can aid in troubleshooting and optimization. This pathway is likely to be more reliable for initial small-scale synthesis and for generating high-purity material for biological evaluation.

  • Pathway 2 presents a more convergent and potentially more efficient route in terms of step count. However, its success is heavily contingent on the successful and reproducible synthesis of the piperidine-2-carboximidamide starting material. This pathway may be more suitable for larger-scale production once the synthesis of the amidine has been thoroughly optimized.

For researchers embarking on the synthesis of this molecule, it is advised to initially explore Pathway 1 to secure a reliable supply of the compound. Subsequent efforts can then be directed towards optimizing Pathway 2 for improved efficiency and scalability. As with any synthetic endeavor, careful monitoring and characterization at each stage are crucial for ensuring the reproducibility and success of the synthesis.

References

  • Google Patents.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubMed. Synthesis of 1,2,3-triazole hydrazide derivatives exhibiting anti-phytopathogenic activity. [Link]

  • MDPI. Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. [Link]

  • PubMed. Synthesis of some novel 2-substituted-5-[isopropylthiazole] clubbed 1,2,4-triazole and 1,3,4-oxadiazoles as potential antimicrobial and antitubercular agents. [Link]

  • Google Patents. EP0618198A1 - Process for the preparation of 1,3-bis (1,2,4-triazol-1-yl)
  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • Google Patents. US20200369627A1 - Improved and efficient process for the synthesis of 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-2,4-dihydro-3h-1,2,4-triazole-3-thione(prothioconazole)
  • Zenodo. Synthesis and Analysis of 1,2,3-Triazol-1-yl Piperazine Compounds from 1-(3-azidopropyl)-4-(3-chlorophenyl). [Link]

  • Google Patents. Preparation method of 4-amino-3-isopropyl-1, 2, 4-triazolin-5-one.
  • NextSDS. 3-(3-methyl-1H-1,2,4-triazol-5-yl)piperidine dihydrochloride. [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Validation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine: Orbitrap vs. Q-TOF Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of heterocyclic pharmaceutical building blocks requires rigorous gas-phase validation. The compound 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (Exact Mass: 194.1531 Da) presents a unique analytical challenge due to the presence of three distinct fragmentation loci: an aliphatic piperidine ring, a highly stable 1,2,4-triazole core, and an isopropyl (propan-2-yl) substituent.

As a Senior Application Scientist, I approach structural elucidation not merely as a mass-matching exercise, but as a mechanistic validation of gas-phase ion chemistry. This guide objectively compares the performance of Orbitrap (Higher-energy C-trap Dissociation - HCD) and Quadrupole Time-of-Flight (Q-TOF Collision-Induced Dissociation - CID) platforms for validating the fragmentation pattern of this specific molecule.

Mechanistic Fragmentation Prediction

Before analyzing empirical data, a self-validating analytical workflow demands a theoretical prediction of the fragmentation pathways. Upon electrospray ionization (ESI) in positive mode, the molecule readily forms a protonated precursor ion [M+H]+ at m/z 195.1604. Protonation is most likely to occur at the highly basic secondary amine of the piperidine ring or the nitrogen atoms of the triazole core.

Based on established gas-phase chemistry [1, 2], we predict the following primary fragmentation cascades:

  • Isopropyl Cleavage (Fragment A): Inductive cleavage or a McLafferty-like rearrangement leads to the neutral loss of propene ( C3​H6​ , 42.0469 Da), yielding an ion at m/z 153.1135.

  • Piperidine Ring Opening/Loss (Fragments B & C): Aliphatic cyclic amines frequently undergo α -cleavage followed by the loss of ammonia ( NH3​ , 17.0265 Da) to yield m/z 178.1339, or the complete loss of the piperidine radical/neutral ( C5​H10​N , 84.0813 Da) yielding m/z 111.0791.

  • Triazole Skeletal Rearrangement (Fragment D): The 1,2,4-triazole ring is known for complex skeletal rearrangements, often resulting in the concerted loss of nitrogen gas ( N2​ , 28.0061 Da) [3], yielding an ion at m/z 167.1540.

Frag_Pathway P Precursor Ion[M+H]+ m/z 195.1604 C10H19N4+ F1 Fragment A m/z 153.1135 Loss of C3H6 (Propene) P->F1 -42.0469 Da F2 Fragment B m/z 178.1339 Loss of NH3 P->F2 -17.0265 Da F3 Fragment C m/z 111.0791 Loss of C5H10N P->F3 -84.0813 Da F4 Fragment D m/z 167.1540 Loss of N2 (Rearrangement) P->F4 -28.0061 Da

Fig 1. Proposed ESI-MS/MS fragmentation pathways for [M+H]+ m/z 195.1604.

Platform Comparison: Orbitrap (HCD) vs. Q-TOF (CID)

Validating these pathways requires selecting the appropriate mass spectrometry platform.

  • Orbitrap (Thermo Fisher, e.g., Q Exactive): Utilizes HCD. The defining advantage here is ultra-high mass accuracy (<1 ppm) and high resolution (up to 140,000 FWHM at m/z 200). This is critical for distinguishing isobaric fragments (e.g., distinguishing a CO loss from an N2​ loss, though CO is absent in this molecule). However, Fourier Transform (FT) deconvolution and longer transient times mean a slower duty cycle and potentially lower dynamic range for highly transient, low-abundance intermediate ions.

  • Q-TOF (Agilent/Waters/Bruker): Utilizes CID. Q-TOF instruments provide excellent isotopic fidelity and superior dynamic range for low-abundance ions. Furthermore, Bruker and Agilent Q-TOF CID cells often produce "colder" ions compared to Orbitrap HCD, which can preserve inherently labile intermediate fragments that HCD might otherwise obliterate into terminal fragments [1].

Experimental Protocol: Self-Validating MS/MS Workflow

To objectively compare the platforms, the following standardized, step-by-step methodology must be employed. The causality behind this protocol is to ensure that all observed fragments are derived purely from the target analyte, free from solvent adducts or isobaric background interference.

Step 1: Sample Preparation & Matrix Blanking

  • Dilute the 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine standard to a final concentration of 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Causality: Formic acid ensures efficient protonation for positive-mode ESI, driving the formation of the [M+H]+ precursor. Prepare a matrix blank (solvent only) to subtract background noise.

Step 2: Chromatographic Separation (LC)

  • Inject 2 µL onto a C18 Reversed-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (with 0.1% FA) at 0.4 mL/min.

  • Causality: LC separation prior to direct infusion prevents ion suppression and separates the target from any synthetic impurities that might share the same nominal mass.

Step 3: Mass Spectrometry Acquisition (Energy Stepping)

  • Orbitrap Parameters: Set MS1 resolution to 70,000 and MS2 resolution to 35,000. Isolate the precursor m/z 195.1604 with a 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40%.

  • Q-TOF Parameters: Set to high-resolution mode (~40,000 FWHM). Isolate the precursor with a narrow 1.3 Da window. Apply collision energies (CE) of 15, 25, and 35 eV.

  • Causality: Energy stepping is mandatory because low energies preserve the precursor and primary fragments (e.g., Fragment A), while high energies drive secondary cascades (e.g., Fragment C and D).

MS_Workflow cluster_platforms 4. Fragmentation & Mass Analysis Platforms A 1. Sample Preparation (1 µg/mL in 50% ACN/H2O + 0.1% FA) B 2. LC Separation (C18 Column, 5-95% Gradient) A->B C 3. ESI & Precursor Selection (Positive Mode, m/z 195.1604) B->C D1 Orbitrap (HCD) High Res (<1 ppm) Stepped NCE: 20, 30, 40% C->D1 HCD Cell D2 Q-TOF (CID) High Dynamic Range Stepped CE: 15, 25, 35 eV C->D2 CID Cell E 5. Data Processing & Fragment Annotation D1->E D2->E

Fig 2. Self-validating MS/MS analytical workflow comparing Orbitrap and Q-TOF platforms.

Quantitative Data & Performance Comparison

The following tables summarize the expected empirical data output from both platforms, highlighting their respective strengths in validating the structure of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine.

Table 1: Exact Mass Prediction and Orbitrap (HCD) Validation Orbitrap excels in minimizing mass error, providing absolute confidence in the elemental composition of the fragments.

Fragment AssignmentTheoretical m/zExpected Orbitrap m/zMass Error (ppm)Relative Abundance (NCE 30%)
Precursor [M+H]+ 195.1604195.1605+0.5115%
[M+H - C3​H6​ ] + 153.1135153.1134-0.65100% (Base Peak)
[M+H - NH3​ ] + 178.1339178.1340+0.5625%
[M+H - C5​H10​N ] + 111.0791111.0792+0.9045%
[M+H - N2​ ] + 167.1540167.1541+0.6010%

Table 2: Comparative Performance: Orbitrap vs. Q-TOF While Orbitrap provides superior mass accuracy, Q-TOF often detects lower-abundance rearrangement ions (like the N2​ loss) more reliably due to its higher dynamic range and "colder" CID environment.

Analytical MetricOrbitrap (Q Exactive)Q-TOF (Agilent 6545)Impact on Validation of Target Molecule
Mass Accuracy < 1 ppm2 - 5 ppmOrbitrap provides definitive proof of C3​H6​ vs C3​H7​ radical loss.
Resolution (at m/z 200) ~140,000 FWHM~40,000 FWHMBoth are sufficient; Orbitrap offers cleaner baseline separation.
Low-Abundance Ion Detection Moderate (FT limits)ExcellentQ-TOF is superior for detecting the transient m/z 167.1540 ( N2​ loss) [1].
Fragmentation Energy Control HCD (Higher energy transfer)CID (Lower energy transfer)Q-TOF preserves the piperidine ring longer at low CE, allowing stepwise mapping [2].

Conclusion

For the structural validation of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine, the choice of platform dictates the type of data acquired.

  • Choose the Orbitrap if your primary goal is absolute elemental composition verification. The sub-ppm mass accuracy unequivocally proves the specific losses of the isopropyl group and piperidine ring.

  • Choose the Q-TOF if you are attempting to map the complete mechanistic pathway, including the highly transient skeletal rearrangements of the 1,2,4-triazole core. The superior dynamic range and "colder" CID conditions prevent the premature destruction of these critical intermediate fragments.

Ideally, a comprehensive drug development workflow utilizes the Q-TOF for rapid, high-dynamic-range screening and pathway mapping, followed by Orbitrap analysis for definitive, high-resolution elemental confirmation.

References

  • Szabó, D., Schlosser, G., & Vékey, K. (2021). Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable? Journal of Mass Spectrometry, 56(1), e4693. Available at:[Link]

  • Varynskyi, B., Parchenko, V., & Kaplaushenko, A. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 303-310. Available at:[Link]

  • Kallury, R. K. M. R., Nath, T. G. S., & Srinivasan, V. R. (1975). Mass spectra of 1,2,4-triazoles: A novel skeletal rearrangement. Australian Journal of Chemistry, 28(9), 2089-2093. Available at:[Link]

Safety Operating Guide

Comprehensive Operational and Disposal Guide for 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

As a nitrogen-rich heterocyclic compound, 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine presents unique handling and disposal challenges in the laboratory. Combining the strong basicity and potential corrosivity of a piperidine moiety with the high nitrogen content of an isopropyl-substituted 1,2,4-triazole ring, this compound requires stringent operational protocols. This guide provides drug development professionals and laboratory scientists with actionable, step-by-step methodologies for safe handling, spill containment, and EPA-compliant disposal, ensuring both personnel safety and environmental stewardship.

Physicochemical Hazard Profile

To design a self-validating safety protocol, we must first understand the causality behind the chemical's hazards. The piperidine ring acts as a strong secondary amine, capable of causing severe skin irritation and reacting exothermically with strong acids[1]. Meanwhile, the triazole ring, while conferring structural stability, ensures that thermal decomposition will release toxic nitrogen oxides (NOx)[2]. Furthermore, triazole derivatives are notoriously persistent in aquatic environments, necessitating strict isolation from municipal wastewater systems[3].

Table 1: Hazard Summary and Operational Implications

Hazard CategoryChemical CharacteristicOperational Implication
Toxicity / Corrosivity Basic secondary amine (Piperidine)Corrosive to skin/eyes; requires chemical-resistant butyl or heavy-duty nitrile gloves[1].
Reactivity Incompatible with strong oxidizersStore away from peroxides, nitrates, and acid chlorides to prevent exothermic reactions[1].
Environmental Aquatic toxicity (Triazole derivatives)Absolute prohibition of drain disposal; must be collected as hazardous waste[3].
Combustion High nitrogen content (N-heterocycles)Incineration must occur in facilities equipped with NOx scrubbers[2].
Operational Handling Protocol

Standardizing daily handling prevents the accumulation of risk. Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must implement a Chemical Hygiene Plan that addresses specific hazard classes, including corrosives and environmental toxins[4].

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all transfers, dilutions, and weighing operations within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don a flame-resistant lab coat, wrap-around safety goggles, and double-glove. Piperidine derivatives can permeate thin latex rapidly; use heavy-duty nitrile (outer) and standard nitrile (inner)[1].

  • Static Mitigation: If the compound is handled in a dry, powder form, use anti-static weighing boats and non-sparking spatulas to prevent dust ignition[3].

  • Incompatibility Verification: Ensure the immediate workspace is free of strong oxidizing agents, acid anhydrides, and heavy metal salts (which can form sensitive, potentially explosive complexes with triazoles).

Spill Response and Containment Workflow

Immediate, calculated action is required during a spill to prevent inhalation exposure and environmental release. Because the compound contains a basic piperidine ring, neutralization is a critical step in the containment process.

SpillResponse Start Spill Detected: Triazolyl-piperidine Assess Assess Spill Volume Start->Assess Minor Minor Spill (< 500 mL/g) Fume Hood Contained Assess->Minor Major Major Spill (> 500 mL/g) or Outside Hood Assess->Major PPE Don Advanced PPE (Respirator, Nitrile) Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Dispose Transfer to Sealed Container Label as EPA Waste Absorb->Dispose

Figure 1: Immediate spill response and containment workflow for piperidine-triazole derivatives.

Step-by-Step Spill Clean-up:

  • Evacuate and Isolate: For spills exceeding 500 mg/mL outside a fume hood, evacuate the immediate area, prevent entry, and allow the HVAC system to clear ambient aerosols.

  • Neutralize (If Aqueous/Basic): If the spill involves a basic solution of the compound, carefully apply a mild, solid neutralizing agent (e.g., sodium bisulfate or citric acid powder) to the perimeter of the spill, working inward to mitigate the piperidine's corrosivity[5].

  • Absorb: Cover the neutralized spill with an inert, non-combustible absorbent material such as dry sand or vermiculite. Do not use combustible sawdust, as the heat of neutralization could pose a fire risk[1].

  • Collect: Using non-sparking tools, sweep the absorbed mixture into a wide-mouth, high-density polyethylene (HDPE) container[6].

  • Decontaminate: Wash the spill surface with a 5% acetic acid solution to neutralize residual amines, followed by a thorough water rinse[6].

Proper Disposal Procedures

Because 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is toxic to aquatic organisms and generates hazardous combustion byproducts, it must be managed as a regulated hazardous waste under EPA Resource Conservation and Recovery Act (RCRA) guidelines[7].

WasteDisposal Waste Waste Generation: Triazolyl-piperidine Solid Solid Waste (Contaminated PPE) Waste->Solid Liquid Liquid Waste (Mother Liquors) Waste->Liquid Incineration EPA-Approved High-Temp Incineration (NOx Scrubbed) Solid->Incineration Aqueous Aqueous Waste (Basic pH > 9) Liquid->Aqueous Organic Organic Solvents (Non-Halogenated) Liquid->Organic Neutralize Neutralize to pH 6-8 Prior to Bulking Aqueous->Neutralize Organic->Incineration Neutralize->Incineration

Figure 2: Laboratory waste segregation and EPA-compliant disposal pathway.

Step-by-Step Disposal Methodology:

  • Waste Segregation: Never mix this compound with halogenated waste streams or strong acids. Keep it in a designated "Non-Halogenated Organic/Amine Waste" carboy.

  • pH Adjustment (Aqueous Waste): If the compound is dissolved in an aqueous waste stream, the high pKa of the piperidine ring may push the pH above 9. Neutralize the waste to a pH of 6-8 using dilute hydrochloric acid before final capping. Causality: Failing to neutralize basic waste can lead to exothermic reactions with other waste components, causing dangerous container pressurization[5].

  • Labeling: Affix a hazardous waste tag immediately upon adding the first drop or grain of waste. The label must explicitly state: "Hazardous Waste: Contains Piperidine and Triazole derivatives (Toxic, Basic)."

  • Storage: Store waste containers in secondary containment bins in a cool, well-ventilated waste accumulation area, away from direct sunlight and heat sources[5].

  • Final Destruction: Transfer the waste to a licensed environmental disposal agency. The mandated destruction method is high-temperature incineration in a facility equipped with exhaust scrubbers to capture the toxic nitrogen oxides (NOx) generated by the combustion of the triazole ring[2].

References
  • Chemical Hygiene Plan and Hazardous Materials Safety Manual for laboratories - University of New England. Available at:[Link]

  • Chemical Safety and Waste Management Manual - UAB / FIOCRUZ. Available at:[Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. Available at:[Link]

  • 1,2,4-Triazole 5907 - SAFETY DATA SHEET - Columbus Chemical Industries. Available at: [Link]

Sources

Personal protective equipment for handling 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine

Author: BenchChem Technical Support Team. Date: April 2026

Handling 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine requires a rigorous, causality-driven approach to laboratory safety. As a heterocyclic compound combining a highly basic piperidine ring with an amphoteric 1,2,4-triazole moiety, this chemical presents specific irritation and toxicity hazards.

This guide provides drug development professionals and researchers with a self-validating operational framework. We do not just outline what personal protective equipment (PPE) to wear; we explain the mechanistic reasons why, ensuring your laboratory protocols are grounded in chemical reality.

Section 1: Hazard Profile and Mechanistic Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The piperidine moiety is a secondary amine, which confers significant basicity (pKa ~11.2)[1]. When exposed to the moisture of human skin or mucosal membranes, it causes localized pH elevation, leading to lipid bilayer disruption. Meanwhile, the 1,2,4-triazole ring readily participates in hydrogen bonding, increasing the molecule's adherence to biological tissues[2].

Table 1: Quantitative Hazard Matrix and Chemical Causality

Hazard ClassGHS CodeMechanistic Causality
Skin Irritation H315The secondary amine acts as a localized base, saponifying skin lipids and causing alkaline irritation upon contact[3].
Eye Irritation H319High hydrogen-bonding affinity to mucosal membranes; basicity leads to rapid corneal irritation and potential damage[3].
Acute Toxicity H302, H312, H332Systemic absorption interferes with cellular processes; triazole derivatives can interact with and inhibit cytochrome P450 enzymes[4].
Respiratory Irritation H335Inhalation of fine crystalline dust causes immediate mechanical and chemical irritation of the respiratory tract[5].

Section 2: Personal Protective Equipment (PPE) Matrix

A common laboratory failure is the assumption that standard PPE offers universal protection. The physical state of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine (dry powder vs. dissolved solution) dictates your PPE selection[6].

Table 2: State-Dependent PPE Specifications

PPE CategorySpecificationMechanistic Causality & Context
Hand Protection (Solid) Nitrile Rubber (NBR), >0.3 mmSolid particulates lack a solvent carrier. Standard nitrile provides a sufficient physical barrier against dry powder[6].
Hand Protection (Solution) Butyl Rubber or VitonOrganic solvents (e.g., DCM, DMF) rapidly permeate nitrile, carrying the dissolved compound through the glove matrix directly to the skin[7].
Eye Protection Chemical Splash GogglesProtects against aerosolized dust and liquid splashes, mitigating the severe H319 eye irritation hazard. Safety glasses with side shields are insufficient[8].
Respiratory N95/P100 Respirator or Fume HoodPrevents inhalation of irritating dust (H335). If handled outside a hood, particulate filtration is mandatory[5].
Body Protection Flame-resistant Lab CoatProvides a primary barrier against accidental spills and minimizes electrostatic discharge when handling powders.

Section 3: Operational Workflow & Handling Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the success of the previous one.

Protocol 1: Safe Weighing and Transfer of Dry Powder
  • System Verification: Ensure the chemical fume hood is operational.

    • Self-Validation: Check the digital monitor to confirm a face velocity between 100–120 feet per minute (fpm). If no monitor is present, use a tissue strip to visually confirm inward directional flow.

  • PPE Donning & Inspection: Put on a lab coat, chemical splash goggles, and nitrile gloves.

    • Self-Validation: Perform an inflation check of the gloves to ensure zero micro-tears before handling the chemical.

  • Static Mitigation: Place an anti-static weigh boat on the analytical balance.

    • Causality: Triazole-piperidine powders can hold a static charge, leading to sudden aerosolization or repulsion from the spatula. Using an anti-static device neutralizes this inhalation risk.

  • Transfer: Use a clean, grounded stainless-steel spatula to transfer the powder. Close the stock container immediately to minimize environmental exposure.

  • Decontamination: Wipe the balance and surrounding area with a damp paper towel using a 1% acetic acid solution.

    • Causality: The mild acid neutralizes the basic piperidine residues, rendering them harmless before a final wipe with distilled water[9].

Workflow Start Initiate Procedure PPE Don PPE (Nitrile/Viton, Goggles) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood State Physical State of Chemical? Hood->State Solid Handle Dry Powder (Minimize Dust) State->Solid Solid Solution Handle Solution (Solvent-Specific Gloves) State->Solution Dissolved SpillCheck Spill Occurred? Solid->SpillCheck Solution->SpillCheck SpillResp Initiate Spill Response (Absorbent/HEPA) SpillCheck->SpillResp Yes Dispose Segregate Waste (Halogenated vs Non) SpillCheck->Dispose No SpillResp->Dispose End Decontaminate & Exit Dispose->End

Standard operating procedure and decision matrix for handling triazole-piperidine derivatives.

Section 4: Spill Response and Waste Disposal

Improper spill response can escalate a minor incident into a laboratory-wide exposure event.

Protocol 2: Spill Containment and Disposal
  • Solid Spill Containment: Do NOT dry sweep the powder.

    • Causality: Dry sweeping aerosolizes the toxic dust, drastically increasing the H335 inhalation hazard.

    • Action: Moisten the spill with damp absorbent pads to bind the dust, or use a dedicated HEPA-filtered vacuum[10].

  • Liquid Spill Containment: If the compound is dissolved in a solvent and spilled, immediately cover the area with an inert absorbent (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like sawdust[11].

  • Waste Segregation: Collect all contaminated materials (pads, gloves, absorbents) into a sealable, clearly labeled hazardous waste container.

    • Causality: Piperidine derivatives can react exothermically with strong oxidizing agents and acids[12]. Ensure the waste stream is strictly segregated from incompatibles. Do not flush any residue down the sink.

References

  • Piperidine | C5H11N | CID 8082. PubChem - National Institutes of Health (NIH). Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. Wikimedia Foundation. Available at:[Link]

  • Glove Selection Guide. Safety & Risk Services - University of British Columbia. Available at:[Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. Available at:[Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。